ddT-HP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
140132-19-0 |
|---|---|
Molecular Formula |
C10H14N2O6P+ |
Molecular Weight |
289.20 g/mol |
IUPAC Name |
hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-oxophosphanium |
InChI |
InChI=1S/C10H13N2O6P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(18-8)5-17-19(15)16/h4,7-8H,2-3,5H2,1H3,(H-,11,13,14,15,16)/p+1/t7-,8+/m0/s1 |
InChI Key |
NDGHBKNMUFNTFA-JGVFFNPUSA-O |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO[P+](=O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)CO[P+](=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Environmental Fate and Transport of Dichlorodiphenyltrichloroethane (DDT)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine pesticide characterized by its high persistence in the environment and its propensity for bioaccumulation.[1][2] Although its use has been banned in many countries since the 1970s, it is still utilized in some regions for vector control.[2] Due to its chemical stability, low aqueous solubility, and high lipid solubility, DDT and its primary metabolites, Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD), pose a continued risk to ecosystems and human health.[1][3] This document provides a comprehensive technical overview of the physicochemical properties, environmental transport mechanisms, degradation pathways, and analytical methodologies related to DDT.
Physicochemical Properties and Partitioning Behavior
The environmental behavior of DDT is governed by its distinct physicochemical properties. Technical-grade DDT is a mixture of several compounds, with p,p'-DDT being the major active component (77%).[1][4] Other significant components include o,p'-DDT (15%), p,p'-DDD (up to 4%), and DDE.[1][4] Collectively, DDT and its metabolites are often referred to as DDX.[1]
Key Physicochemical Data
The properties of DDT and its primary metabolites dictate their partitioning in the environment. Their low water solubility and high octanol-water partition coefficients lead to their strong association with organic matter in soil, sediments, and biological tissues.[5][6]
| Property | p,p'-DDT | p,p'-DDE | p,p'-DDD |
| Molecular Formula | C₁₄H₉Cl₅ | C₁₄H₈Cl₄ | C₁₄H₁₀Cl₄ |
| Molecular Weight | 354.49 g/mol | 318.03 g/mol | 320.05 g/mol |
| Water Solubility | 0.025 mg/L | 0.12 mg/L | 0.090 mg/L |
| Vapor Pressure (20°C) | 1.60 x 10⁻⁷ torr | 6.0 x 10⁻⁶ torr (at 25°C) | 1.35 x 10⁻⁶ torr (at 25°C) |
| Log K_ow_ | 6.91 | 6.51 | 6.02 |
| Log K_oc_ | 5.18 | 4.70 | 5.18 |
| Henry's Law Constant (25°C) | 8.3 x 10⁻⁶ atm-m³/mol | 2.1 x 10⁻⁵ atm-m³/mol | 4.0 x 10⁻⁶ atm-m³/mol |
| Data sourced from the Agency for Toxic Substances and Disease Registry (ATSDR).[5][7] |
Environmental Partitioning
Due to its hydrophobic and lipophilic nature, DDT readily partitions from water into organic matrices.[1]
-
Soil and Sediment: DDT strongly adsorbs to soil and sediment particles, which act as long-term sinks and sources of the contaminant.[1] The organic carbon partition coefficient (Koc) for p,p'-DDT is high, indicating strong binding to organic matter.[5]
-
Biota: The high octanol-water partition coefficient (Kow) of DDT signifies its tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation.[5][8]
Environmental Transport Mechanisms
DDT is subject to both local and long-range transport, leading to its global distribution.[5][8]
Atmospheric Transport
Volatilization from soil and water surfaces is a primary mechanism for DDT's entry into the atmosphere.[5][9] Although DDT has a low vapor pressure, its persistence allows for significant atmospheric concentrations to build up over time.[5][9] In the atmosphere, DDT can be transported over long distances, a phenomenon known as "global distillation," where it moves from warmer to colder regions like the Arctic and Antarctic.[5] It can exist in the vapor phase or adsorbed to particulate matter.[5]
Transport in Soil and Water
-
Soil: In soil, DDT movement is limited due to its strong adsorption to organic matter.[5] Transport primarily occurs through soil erosion and runoff, where DDT is carried along with contaminated soil particles.[1][5]
-
Aquatic Systems: In water, DDT is largely found adsorbed to suspended particles and in sediments.[1][8] Its very low solubility in water means that dissolved concentrations are typically low.[8] Transport in aquatic environments is mainly through the movement of these contaminated particles.[5]
Degradation and Transformation
DDT is highly persistent, with a soil half-life ranging from 22 days to 30 years and an aquatic half-life of up to 150 years.[1][2] Its degradation occurs through both biotic and abiotic processes.[1]
Biotic Degradation
Microbial degradation is a key process in the breakdown of DDT. The pathways differ significantly under aerobic and anaerobic conditions.
-
Aerobic Degradation: Under aerobic (oxygen-rich) conditions, DDT is primarily converted to DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene).[10]
-
Anaerobic Degradation: In anaerobic (oxygen-poor) environments, such as flooded soils and sediments, DDT is reductively dechlorinated to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane).[11]
Abiotic Degradation
-
Photolysis: In the atmosphere and surface waters, DDT can undergo photolysis, where it is broken down by sunlight.[1][5] However, direct photolysis in aquatic systems is slow, with an estimated half-life of over 150 years.[5]
The following diagram illustrates the primary degradation pathways of DDT.
Bioaccumulation and Biomagnification
DDT's lipophilic nature and resistance to metabolic breakdown lead to its accumulation in organisms.[1][6]
-
Bioaccumulation: This is the process where the concentration of DDT builds up in an individual organism over time, primarily in fatty tissues.[6][8]
-
Biomagnification: As DDT moves up the food chain, its concentration increases at each trophic level.[12][13] This is because organisms consume other organisms containing DDT, leading to a higher concentration in predators than in their prey.[12][14] This process has had well-documented adverse effects on wildlife, particularly predatory birds.[12][15]
The diagram below illustrates the process of DDT biomagnification through a simplified aquatic food chain.
Experimental Protocols for DDT Analysis
The analysis of DDT and its metabolites in environmental samples is a multi-step process involving sample collection, extraction, cleanup, and instrumental analysis.[16][17]
Sample Preparation and Extraction
The goal of extraction is to isolate DDT and its metabolites from the sample matrix (e.g., soil, water, tissue).[17]
-
Soil/Sediment Extraction:
-
Sample Collection: Collect soil or sediment samples using a stainless steel corer.
-
Soxhlet Extraction: A common method where the sample is placed in a thimble and repeatedly washed with a solvent (e.g., acetone/dichloromethane/light petroleum) in a Soxhlet apparatus.[18][19]
-
Microwave-Assisted Extraction (MAE): A more rapid technique that uses microwave energy to heat the solvent and sample, accelerating the extraction process.[17][20] Optimal conditions can include a temperature of 80°C for 10 minutes with an ethyl acetate-acetone mixture.[20]
-
-
Water Extraction:
-
Liquid-Liquid Extraction (LLE): Water samples are mixed with an immiscible organic solvent (e.g., dichloromethane). The DDT partitions into the organic layer, which is then separated for analysis.[17]
-
Cleanup
Crude extracts often contain co-extracted substances that can interfere with analysis. Cleanup procedures are used to remove these interferences.[16]
-
Adsorption Chromatography: The extract is passed through a column containing an adsorbent like silica gel or Florisil. Interfering compounds are retained on the column while DDT and its metabolites are eluted.[18]
-
Gel Permeation Chromatography (GPC): This technique separates molecules based on size. It is effective for removing high-molecular-weight interferences like lipids from biological samples.[18]
Instrumental Analysis
-
Gas Chromatography (GC): This is the primary technique for separating and quantifying DDT and its metabolites.[17]
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like DDT and is commonly used for quantification.[17][19]
-
Confirmation: Gas Chromatography-Mass Spectrometry (GC/MS) is used to confirm the identity of the detected compounds by providing information about their mass-to-charge ratio.[17]
-
The following workflow diagram summarizes the analytical process for determining DDT in environmental samples.
Conclusion
The environmental fate and transport of DDT are complex processes driven by its persistence, hydrophobicity, and lipophilicity. Its ability to undergo long-range atmospheric transport has resulted in global contamination. While natural degradation processes occur, they are extremely slow, allowing DDT to persist in the environment for decades. The propensity of DDT to bioaccumulate and biomagnify in food chains poses a significant and lasting threat to ecosystems. Understanding these processes is crucial for assessing the long-term risks associated with this legacy pollutant and for developing effective remediation strategies.
References
- 1. DDT - Wikipedia [en.wikipedia.org]
- 2. Exposure Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Environmental Effects [www1.udel.edu]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. The Cautionary Tale of DDT – Biomagnification, Bioaccumulation, and Research Motivation – Sustainable Nano Blog – UW–Madison [blog.susnano.wisc.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. DDT (Dichlorodiphenyltrichloroethane) | Health and Social Services [hss.gov.nt.ca]
- 9. ars.usda.gov [ars.usda.gov]
- 10. DDT Degradation Pathway [eawag-bbd.ethz.ch]
- 11. tandfonline.com [tandfonline.com]
- 12. Rachel Carson poster - American Chemical Society [acs.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. npic.orst.edu [npic.orst.edu]
- 15. Biomagnification - Wikipedia [en.wikipedia.org]
- 16. DDT and its derivatives (EHC 9, 1979) [inchem.org]
- 17. Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fao.org [fao.org]
- 19. DDT residue in soil and water in and around abandoned DDT manufacturing factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of DDT as a Pesticide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorodiphenyltrichloroethane (DDT), a cornerstone of mid-20th century pest control, exerts its potent insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects. This technical guide provides a comprehensive examination of the molecular mechanism of action of DDT, with a focus on its interaction with these critical ion channels. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of DDT's neurotoxic activity. This document summarizes key quantitative data, outlines detailed experimental protocols for studying DDT's effects, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
DDT was a widely used insecticide for controlling insect-borne diseases such as malaria and typhus, as well as in agriculture.[1] Its efficacy stems from its profound impact on the insect nervous system.[2] The primary molecular target of DDT is the voltage-gated sodium channel, a transmembrane protein essential for the initiation and propagation of action potentials in neurons.[3][4][5] By disrupting the normal gating kinematics of these channels, DDT induces a state of neuronal hyperexcitability, leading to tremors, paralysis, and ultimately, the death of the insect.[6] Understanding the precise mechanism of this interaction is crucial for the development of novel insecticides and for managing insecticide resistance.
The Molecular Target: Voltage-Gated Sodium Channels
Voltage-gated sodium channels are complex transmembrane proteins responsible for the rapid influx of sodium ions that depolarizes the neuronal membrane during an action potential. These channels cycle through three main conformational states: resting (closed), open (activated), and inactivated (closed and non-conducting). The transition between these states is tightly regulated by the membrane potential.
DDT's primary mechanism of action involves the disruption of the normal gating process of these channels.[3][5] Specifically, DDT binds to the sodium channel and stabilizes the open state, thereby inhibiting both deactivation (the closing of the channel upon repolarization) and inactivation (the spontaneous closure of the channel during prolonged depolarization).[3][4][5] This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization and repetitive, uncontrolled firing of neurons.[5]
Quantitative Analysis of DDT's Effect on Sodium Channel Kinetics
The effect of DDT on sodium channel function can be quantified using electrophysiological techniques such as voltage-clamp and patch-clamp recording. These methods allow for the direct measurement of ion currents flowing through the channels in response to changes in membrane potential.
A key quantifiable effect of DDT is the slowing of sodium current decay. In the presence of DDT, the inactivation phase of the sodium current is significantly prolonged. This can be measured as an increase in the decay time constant (τ) of the current or as a percentage of the peak current remaining at the end of a depolarizing pulse.[4]
| Parameter | Description | Method of Measurement | Reference |
| Inhibition of Inactivation | The extent to which DDT prevents the sodium channel from inactivating. | Measured as the percentage of the peak sodium current that remains at the end of a depolarizing voltage pulse (e.g., a 20 ms pulse to -10 mV from a holding potential of -120 mV). | [4] |
| Decay Time Constant (τ) | A measure of the rate at which the sodium current inactivates. | Determined by fitting an exponential function to the decay phase of the sodium current trace. An increase in τ indicates slower inactivation. | [6] |
| Binding Affinity (Kd/Ki) | The concentration of DDT required to occupy 50% of the sodium channel binding sites. | While direct radioligand binding assays for DDT are challenging due to its lipophilicity, competitive binding assays and Schild plot analysis can provide estimates of binding affinity. | [3] |
Experimental Protocols
Electrophysiological Recording of DDT's Effect on Insect Neurons
Objective: To measure the effect of DDT on the kinetics of voltage-gated sodium channels in insect neurons using the whole-cell patch-clamp technique.
Materials:
-
Isolated insect neurons (e.g., from Drosophila melanogaster larvae)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External (bath) solution (e.g., containing in mM: 120 NaCl, 3 KCl, 4 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.2)
-
Internal (pipette) solution (e.g., containing in mM: 140 K-gluconate, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
DDT stock solution (in a suitable solvent like DMSO) and final dilutions in external solution.
Procedure:
-
Prepare isolated insect neurons and plate them on a coverslip in the recording chamber.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Mount the pipette on the micromanipulator and approach a neuron under visual control.
-
Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Switch to voltage-clamp mode and hold the cell at a negative holding potential (e.g., -90 mV) to keep the sodium channels in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents and record the baseline channel activity.
-
Perfuse the recording chamber with the external solution containing the desired concentration of DDT.
-
After a stable effect is reached, repeat the voltage-step protocol to record the sodium currents in the presence of DDT.
-
Analyze the recorded currents to determine the effect of DDT on peak current amplitude, activation and inactivation kinetics, and the decay time constant.
Site-Directed Mutagenesis to Identify DDT Binding Sites
Objective: To identify specific amino acid residues in the voltage-gated sodium channel that are critical for DDT binding and its modulatory effects.
Materials:
-
Plasmid DNA containing the cDNA of an insect voltage-gated sodium channel gene (e.g., the para gene from Drosophila melanogaster).
-
Mutagenic oligonucleotide primers containing the desired point mutation.
-
High-fidelity DNA polymerase (e.g., Pfu polymerase).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
-
DNA sequencing reagents.
-
Xenopus laevis oocytes or a suitable cell line for heterologous expression.
-
Electrophysiology setup for functional characterization of the mutant channels.
Procedure:
-
Design and synthesize complementary mutagenic primers that contain the desired nucleotide change to introduce a specific amino acid substitution in the sodium channel protein.
-
Perform PCR using the plasmid containing the wild-type sodium channel cDNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) template DNA, which was isolated from a dam+ E. coli strain.
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Select for transformed colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.
-
Use the mutated plasmid to express the modified sodium channels in a heterologous system (e.g., by injecting cRNA into Xenopus oocytes).
-
Perform electrophysiological recordings on the cells expressing the mutant channels, as described in Protocol 4.1, to assess their sensitivity to DDT. A loss or reduction in the modulatory effect of DDT indicates that the mutated residue is important for its action.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of DDT Action
Caption: Signaling pathway of DDT's neurotoxic action on insects.
Experimental Workflow for Studying DDT's Mechanism
Caption: Experimental workflow for investigating the mechanism of DDT action.
Conclusion
The potent insecticidal activity of DDT is a direct consequence of its ability to modulate the function of voltage-gated sodium channels in the insect nervous system. By prolonging the open state of these channels, DDT induces a cascade of events leading to neuronal hyperexcitability and the eventual death of the insect. The experimental approaches outlined in this guide, including electrophysiological recordings and site-directed mutagenesis, provide a robust framework for dissecting the molecular details of this interaction. A thorough understanding of DDT's mechanism of action is not only of historical and toxicological importance but also provides a critical foundation for the rational design of new and more selective insect control agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular evidence of sequential evolution of DDT- and pyrethroid-resistant sodium channel in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
The Rise and Fall of a Miracle Poison: A Technical History of DDT in Agriculture and Public Health
A whitepaper on the history, application, and biological impact of Dichlorodiphenyltrichloroethane (DDT), prepared for researchers, scientists, and drug development professionals.
Introduction
Dichlorodiphenyltrichloroethane, commonly known as DDT, holds a complex and controversial position in modern history. First synthesized in 1874, its potent insecticidal properties were not discovered until 1939 by Swiss chemist Paul Hermann Müller, a discovery that earned him the Nobel Prize in Physiology or Medicine in 1948.[1] Initially hailed as a "miracle" chemical, DDT became a cornerstone of both agricultural intensification and public health campaigns in the mid-20th century. Its unparalleled efficacy in controlling insect-borne diseases like malaria and typhus, and in protecting crops from pests, led to its widespread global application.[2][3] However, the very properties that made DDT so effective—its persistence in the environment and broad-spectrum toxicity—ultimately led to its downfall in many parts of the world due to significant ecological damage and potential human health risks. This guide provides a technical overview of the history of DDT's use, its biological mechanisms, and the scientific methodologies used to assess its impact.
A Dual-Purpose Agent: Application in Public Health and Agriculture
DDT's initial large-scale use was in the realm of public health during World War II, where it was instrumental in controlling the spread of typhus and malaria among Allied troops and civilian populations.[3] Following the war, its application expanded dramatically into two main sectors: agriculture and continued disease vector control.
Public Health: The War on Malaria
The World Health Organization (WHO) heavily promoted the use of DDT in its Global Malaria Eradication Program, which began in 1955.[4] The primary method of application was, and in some regions continues to be, Indoor Residual Spraying (IRS). This involves coating the interior walls of homes with a DDT solution to kill or repel malaria-transmitting Anopheles mosquitoes.[5] This targeted approach significantly reduces the amount of DDT released into the wider environment compared to agricultural broadcasting.
The success of these programs was initially staggering. For instance, in Sri Lanka (then Ceylon), a DDT spraying campaign that began in 1946 reduced malaria cases from approximately three million to just 7,300 within a decade, with a complete elimination of malaria-related deaths.[6] Similarly, India's malaria control program, which utilized DDT starting in 1953, saw a dramatic drop in annual malaria cases from an estimated 75 million to around 50,000 by 1961.[6]
Agricultural Boom and Environmental Bust
Post-WWII, DDT was made available for public and agricultural use in 1945 and was quickly adopted by farmers to protect a wide variety of crops from insect pests. Its affordability, persistence, and effectiveness against a broad range of insects led to a massive increase in crop yields.[3] At its peak in 1959, the United States alone used approximately 80 million pounds of DDT. From 1950 to 1980, worldwide agricultural use of DDT exceeded 40,000 tonnes annually.[7]
This widespread agricultural use, which involved aerial and ground spraying, was a major contributor to the environmental contamination that would later be a primary cause for concern. The publication of Rachel Carson's "Silent Spring" in 1962 brought the environmental consequences of indiscriminate pesticide use to public attention, focusing heavily on the ecological damage caused by DDT. This catalyzed the environmental movement and led to increased scrutiny and eventual regulation of DDT.
Quantitative Overview of DDT Production and Use
The production and application of DDT have seen a dramatic rise and fall over the past several decades. The following tables summarize key quantitative data related to its production, agricultural use, and application in vector control.
| Period | Region/Scope | Production/Use Metric | Quantity (Metric Tons) | Reference(s) |
| 1940s - Present | Global | Estimated Total Production | 1,800,000 | [7] |
| Peak Year (1963) | United States | Peak Annual Production | 82,000 | [7] |
| Pre-1972 Ban | United States | Total Applied | > 600,000 | [7] |
| 1950 - 1980 | Global (Agriculture) | Average Annual Use | > 40,000 | [7] |
| 2001 | Global (Vector Control) | Annual Production / Use | 5,144 / 5,388 | [8] |
| 2014 | Global (Vector Control) | Annual Production / Use | 3,491 / 3,772 | [8] |
Table 1: Historical Production and Use of DDT.
| Country/Region | Timeframe | Impact Metric | Result | Reference(s) |
| India | 1951 vs. 1961 | Annual Malaria Cases | Decrease from ~75 million to ~50,000 | [6] |
| Sri Lanka | Pre-1946 vs. mid-1950s | Annual Malaria Cases | Decrease from ~3 million to 7,300 | [6] |
| South Africa | Post-DDT Reintroduction | Malaria Cases and Deaths | Halted and reversed a malaria epidemic | [5] |
| Ecuador | 1993 - 1999 | New Malaria Cases | 60% decline with increased DDT use | [6] |
| Bolivia, Paraguay, Peru | 1993 - 1999 | New Malaria Cases | 90% increase after stopping DDT use | [6] |
Table 2: Documented Impact of DDT in Public Health Programs.
Environmental Fate and Ecological Impact
DDT's chemical stability and lipophilic (fat-soluble) nature are key to both its persistence and its detrimental ecological effects. These properties lead to its accumulation in the fatty tissues of organisms and its magnification up the food chain.
Bioaccumulation and Biomagnification
Bioaccumulation is the process by which a substance builds up in an organism. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. DDT is a classic example of a substance that biomagnifies.[9] For instance, DDT sprayed on a marsh will be absorbed by plankton in minute amounts. Filter feeders like clams consume large quantities of this plankton, concentrating the DDT in their tissues. Birds that then prey on these clams accumulate even higher concentrations. This process can lead to toxic levels of DDT in apex predators.[9]
| Trophic Level | Organism | Typical DDT Concentration (ppm) |
| Water | - | 0.000003 |
| Plankton | Zooplankton | 0.04 |
| Primary Consumer | Small Fish (Minnows) | 0.5 |
| Secondary Consumer | Large Fish (Needlefish) | 2.0 |
| Tertiary Consumer | Predatory Bird (Cormorant) | 25.0 |
Table 3: Illustrative Example of DDT Biomagnification in an Aquatic Food Web. (Note: Actual concentrations can vary significantly based on environmental conditions and location.)
The persistence of DDT in the environment is notable. While its half-life in the air can be just a few days due to photodegradation, in soil, it can persist for up to 15 years. This longevity allows for continued uptake by organisms long after its initial application.
Avian Impacts: Eggshell Thinning
One of the most well-documented ecological impacts of DDT, specifically its metabolite DDE (Dichlorodiphenyldichloroethylene), is the thinning of eggshells in various bird species, particularly birds of prey like the bald eagle and peregrine falcon.[10] DDE inhibits the enzyme carbonic anhydrase in the shell gland of female birds, which is crucial for the deposition of calcium carbonate, the primary component of eggshells.[11] This results in eggs that are too fragile to withstand the weight of the incubating parent, leading to widespread reproductive failure and significant population declines.[10]
Experimental Protocols
A comprehensive understanding of DDT's impact requires robust analytical methodologies. Below are summaries of key experimental protocols used in the study of DDT.
Analysis of DDT in Environmental Samples
Objective: To quantify the concentration of DDT and its metabolites in soil and water.
Methodology Summary:
-
Extraction:
-
Soil: Common methods include Soxhlet extraction, microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) using a solvent like methanol or a hexane/acetone mixture.[12][13]
-
Water: Liquid-liquid extraction (LLE) is a standard procedure, where water samples are partitioned with a non-polar solvent such as hexane or dichloromethane to extract the DDT.[14]
-
-
Cleanup: The crude extract is often "cleaned up" to remove interfering substances. This can be achieved using column chromatography with materials like Florisil.[14]
-
Analysis: The purified and concentrated extract is then analyzed using gas chromatography (GC) coupled with an electron capture detector (ECD), which is highly sensitive to halogenated compounds like DDT. Confirmation of the identity of the compounds is typically done using a mass spectrometer (GC-MS).[12]
Assessment of Bioaccumulation and Biomagnification
Objective: To determine the accumulation of DDT in organisms and its transfer between trophic levels.
Methodology Summary:
-
Sample Collection: Collect samples of various organisms from a specific food web (e.g., soil, earthworms, and bird eggs from an orchard).[15]
-
Lipid and Contaminant Analysis: Analyze the concentration of DDT and its metabolites in the collected samples, as described above. Also, determine the lipid content of the tissues.
-
Calculation of Metrics:
-
Biota-Soil-Accumulation Factor (BSAF): Calculated by dividing the lipid-normalized concentration of DDT in an organism (e.g., earthworm) by the organic carbon-normalized concentration in the soil. A BSAF value greater than 1 suggests the chemical is bioaccumulating.[15]
-
Biomagnification Factor (BMF): Calculated by dividing the lipid-normalized concentration of DDT in a predator (e.g., bird egg) by the lipid-normalized concentration in its prey (e.g., earthworm).[15]
-
Evaluation of Avian Eggshell Thinning
Objective: To assess the impact of DDT/DDE exposure on the thickness of avian eggshells.
Methodology Summary:
-
Egg Collection: Collect egg samples from both pre- and post-DDT eras from museum collections, as well as from contemporary wild populations.
-
Measurement: Carefully measure the thickness of the eggshell membrane using a micrometer. Historical studies, such as those by Hickey and Anderson, compared eggshell thickness from before and after the widespread introduction of DDT in 1946 to demonstrate a significant decrease.[16][17]
-
Controlled Laboratory Studies: In a laboratory setting, birds (e.g., Japanese quail) can be exposed to controlled doses of DDT or its metabolites. The eggshell thickness of the eggs they lay is then compared to that of a control group.[10] Histological examination of the shell gland and analysis of key proteins like carbonic anhydrase can also be performed to understand the physiological mechanism.[10][11]
Molecular Mechanisms and Signaling Pathways
DDT's primary mode of insecticidal action is as a neurotoxin. It targets the voltage-gated sodium channels in the nerve cells of insects.[2][18]
Interaction with Voltage-Gated Sodium Channels
DDT binds to the open state of voltage-gated sodium channels, preventing their normal inactivation.[18] This leads to a prolonged influx of sodium ions, causing the nerve to fire spontaneously and repeatedly. This uncontrolled nerve firing results in tremors, paralysis, and ultimately, the death of the insect.[2]
Endocrine Disruption and Cellular Signaling
Beyond its neurotoxic effects, DDT and its metabolites are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems.[19][20] This is a primary concern for its potential effects on wildlife and human health.
DDT has been shown to activate cellular signaling cascades, sometimes independently of the estrogen receptor (ER).[21] For instance, studies in human cell lines have demonstrated that DDT can activate the PI3K/AKT and MAPK/ERK signaling pathways.[20][22] These pathways are crucial for regulating cell proliferation, survival, and apoptosis. The disruption of these pathways by DDT may be linked to adverse reproductive health outcomes and an increased risk of hormone-dependent cancers.[20]
The Regulatory Landscape and Current Status
The growing body of evidence on DDT's environmental and health impacts led to significant regulatory action. The U.S. Environmental Protection Agency (EPA) banned the use of DDT in the United States in 1972, with exceptions for public health emergencies. Many other developed nations followed suit.
However, the global perspective remains more nuanced. The Stockholm Convention on Persistent Organic Pollutants (POPs), a global treaty to eliminate or restrict the production and use of POPs, lists DDT for restriction, not elimination. It allows for its continued use for disease vector control in accordance with WHO recommendations.[8] This reflects the ongoing public health challenge posed by malaria in many parts of the world, where the benefits of DDT in saving lives are considered by some to outweigh its risks, especially when used in targeted IRS programs.[5]
Conclusion
The history of DDT is a powerful case study in the complex interplay between chemical innovation, public health, agricultural productivity, and environmental stewardship. Its journey from a "miracle" insecticide to a controversial and highly regulated substance underscores the importance of a thorough and precautionary approach to the introduction of new chemical technologies. For researchers and drug development professionals, the story of DDT provides critical insights into the long-term, multi-faceted impacts of chemical agents on biological systems, from the molecular level of ion channels and signaling pathways to the broad ecological scale of global food webs. The ongoing, albeit limited, use of DDT for malaria control highlights the persistent challenges in balancing human health needs with environmental protection, a dilemma that continues to shape scientific research and public policy.
References
- 1. Dichloro-diphenyl-trichloroethane (DDT) | Research Starters | EBSCO Research [ebsco.com]
- 2. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Health Costs and Benefits of DDT Use in Malaria Control and Prevention [blogs.worldbank.org]
- 5. DDT and Malaria Prevention: Addressing the Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoover.org [hoover.org]
- 7. DDT - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Avian eggshell thinning caused by transovarian exposure to o,p'-DDT: changes in histology and calcium-binding protein production in the oviduct uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Continuing Persistence and Biomagnification of DDT and Metabolites in Northern Temperate Fruit Orchard Avian Food Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fieldmuseum.org [fieldmuseum.org]
- 18. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of the Endocrine-Disrupting Chemical DDT on Self-Renewal and Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical and Experimental Reproductive Medicine [ecerm.org]
- 21. The Organochlorine o,p’-DDT Plays a Role in Coactivator-Mediated MAPK Crosstalk in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. p,pʹ-DDT induces apoptosis in human endometrial stromal cells via the PI3K/AKT pathway and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
The Persistent Threat: A Technical Guide to the Toxicological Effects of DDT on Non-Target Organisms
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Dichlorodiphenyltrichloroethane (DDT), a synthetic organochlorine insecticide, was once lauded for its efficacy in controlling insect-borne diseases like malaria and typhus. However, its persistence in the environment, coupled with its propensity for bioaccumulation and biomagnification, has led to widespread and lasting toxicological effects on non-target organisms. This technical guide provides a comprehensive overview of the adverse impacts of DDT and its primary metabolite, Dichlorodiphenyldichloroethylene (DDE), on a range of wildlife, including birds, fish, and mammals. It delves into the mechanisms of toxicity, presents quantitative data, outlines experimental protocols, and visualizes key signaling pathways.
Bioaccumulation and Biomagnification: The Foundational Threat
DDT's chemical stability and lipophilic nature are central to its environmental threat. It resists degradation and readily accumulates in the fatty tissues of organisms, a process known as bioaccumulation .[1][2][3] As DDT moves up the food chain, its concentration increases at each trophic level, a phenomenon termed biomagnification .[1][2][4] This results in apex predators carrying the highest burden of DDT and its metabolites, often with devastating consequences.[1][5]
Avian Species: The Canary in the Coal Mine
Birds, particularly predatory species, have been severely impacted by DDT contamination. The most well-documented effect is eggshell thinning , which led to widespread reproductive failure and population declines in species like the bald eagle, peregrine falcon, and brown pelican.[1][6][7]
Mechanism of Eggshell Thinning
The primary culprit behind eggshell thinning is DDE, a persistent metabolite of DDT.[7] DDE disrupts the normal functioning of the shell gland (uterus) in female birds through several mechanisms:
-
Inhibition of Carbonic Anhydrase: DDE has been shown to reduce the activity of carbonic anhydrase, a crucial enzyme for the deposition of calcium carbonate, the main component of eggshells.[8]
-
Disruption of Calcium-Binding Proteins: Exposure to o,p'-DDT, an estrogenic component of technical DDT, leads to a significant decrease in the production of key calcium-binding proteins like calbindin-D28k (CALB1), osteopontin (SPP1), and the transient receptor potential vanilloid member 6 (TRPV6) in the shell gland.[9][10][11] This impairs the transport and availability of calcium for eggshell formation.[11]
Neurotoxicity in Avian Species
DDT and its metabolites also exert neurotoxic effects on birds. Environmental exposure to DDT has been correlated with smaller brain and forebrain volumes in American Robins.[12] Specifically, a reduction in the size of song nuclei (RA and HVC) and the nucleus intercollicularis (ICo), which is crucial for sexual behavior, has been observed.[12]
Quantitative Toxicity Data for Avian Species
| Species | Compound | Exposure Route | LD50/LC50 | Reference |
| Mallard | DDT | Dietary | >2,240 mg/kg | [13] |
| Japanese Quail | DDT | Dietary | 841 mg/kg | [13] |
| Pheasant | DDT | Dietary | 1,334 mg/kg | [13] |
| Bobwhite Quail | DDT | Dietary | Slight toxicity | [13] |
| American Kestrel | DDE | Dietary | 0.3-10 mg/kg (produced thin-shelled eggs) | [14] |
Aquatic Organisms: A Silent Epidemic
DDT's persistence and runoff from agricultural areas have led to significant contamination of aquatic ecosystems.
Fish
DDT is highly toxic to many fish species.[15] It can cause a range of adverse effects, including developmental and behavioral problems.[14] For instance, Atlantic salmon fry hatched from eggs exposed to DDT exhibited balance problems and impaired behavioral development.[14]
Aquatic Invertebrates
Aquatic invertebrates are particularly sensitive to DDT, with toxic effects observed at concentrations as low as 0.3 µg/L in water.[14] Juvenile stages are often more susceptible than adults.[14] DDT can induce reproductive, developmental, cardiovascular, and neurological changes in these organisms.[14]
Quantitative Toxicity Data for Aquatic Organisms
| Species | Compound | Exposure Duration | LC50 | Reference |
| Mosquitofish (Gambusia holbrooki) | DDT | 96-hour | 2.8 - 14.6 µg/L | [16] |
| Firetail Gudgeon (Hypseleotris gallii) | DDT | 96-hour | 34.1 µg/L | [16] |
| Various Freshwater Fish (30 spp) | DDT | 96-hour | 0.45 - 123 µg/L | [16] |
| Various Freshwater Crustaceans (12 spp) | DDT | 48 to 96-hour | 0.36 - 6.10 µg/L | [16] |
| Various Freshwater Insects (12 spp) | DDT | 48 to 96-hour | 1 - 23 µg/L | [16] |
Mammals: A Spectrum of Systemic Effects
DDT and its metabolites are moderately to slightly toxic to mammals via oral exposure.[13] However, chronic exposure can lead to a range of systemic effects.
Neurotoxicity
Acute exposure to high doses of DDT can cause tremors, convulsions, and hyperexcitability in laboratory animals.[13][14][17] Developing animals appear to be particularly sensitive to the neurodevelopmental effects of DDT.[17]
Endocrine Disruption
DDT is a well-documented endocrine-disrupting chemical (EDC).[18][19] Its components have varying effects:
These endocrine-disrupting properties can lead to reproductive and developmental abnormalities.[18][20] In laboratory animals, exposure has been linked to decreased fertility, altered reproductive organ weights, and delayed puberty.[17]
Hepatotoxicity and Carcinogenicity
The liver is a primary target organ for DDT toxicity in mammals.[7][13] Chronic exposure can lead to increased liver weight, cellular hypertrophy, and the induction of microsomal enzymes.[7][21] In experimental animals, DDT has been shown to induce liver, lung, and adrenal tumors.[7] The evidence for carcinogenicity in humans is equivocal.[13]
Quantitative Toxicity Data for Mammals
| Species | Compound | Exposure Route | LD50 | Reference |
| Rat | DDT | Oral | 113 - 800 mg/kg | [13][14] |
| Mouse | DDT | Oral | 150 - 300 mg/kg | [13] |
| Guinea Pig | DDT | Oral | 300 mg/kg | [13] |
| Rabbit | DDT | Oral | 400 mg/kg | [13] |
| Dog | DDT | Oral | 500 - 750 mg/kg | [13] |
| Rat | DDT | Dermal | 2,500 - 3,000 mg/kg | [13] |
Experimental Protocols
The following are generalized experimental protocols derived from the cited literature for assessing the toxicological effects of DDT.
Avian Eggshell Thinning Study
Objective: To determine the effect of in ovo exposure to o,p'-DDT on eggshell quality and the expression of calcium-binding proteins in the shell gland.
Methodology:
-
Animal Model: Japanese quail (Coturnix japonica) are a suitable model due to their rapid maturation and prolific egg-laying.
-
Exposure: Fertile eggs are injected with a solution of o,p'-DDT dissolved in a suitable vehicle (e.g., corn oil) or the vehicle alone (control group) into the yolk sac prior to incubation.
-
Incubation and Rearing: Eggs are incubated under standard conditions. Hatched female chicks are raised to sexual maturity.
-
Data Collection:
-
Eggs laid by the mature quail are collected daily. Eggshell thickness is measured at multiple points on the equator using a micrometer. Eggshell weight is also recorded.
-
At the end of the egg-laying period, birds are euthanized, and the oviduct, specifically the uterine (shell gland) portion, is dissected.
-
-
Analysis:
-
Histology: Uterine tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine the morphology of the shell gland.
-
Immunohistochemistry: Sections of the uterine tissue are stained with antibodies specific for CALB1, SPP1, and TRPV6 to visualize and quantify the expression of these proteins.
-
Statistical Analysis: Data on eggshell thickness, weight, and protein expression are compared between the DDT-exposed and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Acute Oral Toxicity Study in Rodents (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of DDT following a single oral administration in rats.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the study.
-
Dose Preparation: DDT is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of doses is prepared.
-
Administration: Animals are fasted overnight and then administered a single dose of DDT via oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity (e.g., tremors, convulsions, changes in behavior) and mortality at regular intervals for up to 14 days.
-
Data Analysis: The number of mortalities at each dose level is recorded. The LD50 is calculated using a recognized statistical method, such as the probit analysis.
Conclusion
The extensive body of research on DDT clearly demonstrates its significant and lasting toxicological effects on a wide array of non-target organisms. Its properties of persistence, bioaccumulation, and biomagnification ensure that it remains a global environmental concern long after its use has been restricted in many parts of the world. The mechanisms of toxicity, particularly endocrine disruption and neurotoxicity, are complex and can have profound impacts on the health and reproductive success of wildlife populations. Continued research and monitoring are essential to fully understand the long-term consequences of DDT contamination and to inform strategies for mitigating its impact on ecosystems worldwide.
References
- 1. Bioaccumulation and Biomagnification: The Invisible Risk in Food Webs • Environmental Studies (EVS) Institute [evs.institute]
- 2. blog.susnano.wisc.edu [blog.susnano.wisc.edu]
- 3. cimi.org [cimi.org]
- 4. DDT and Derivatives in Indicator Species of the Aquatic Food Web of Rangsit Agricultural Area, Central Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DDT | Description, History, Effects, Uses, Banned, & Facts | Britannica [britannica.com]
- 6. epa.gov [epa.gov]
- 7. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Embryonic exposure to o,p'-DDT causes eggshell thinning and altered shell gland carbonic anhydrase expression in the domestic hen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avian eggshell thinning caused by transovarian exposure to o,p'-DDT: changes in histology and calcium-binding protein production in the oviduct uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. The effects of environmental exposure to DDT on the brain of a songbird: changes in structures associated with mating and song - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EXTOXNET PIP - DDT [extoxnet.orst.edu]
- 14. npic.orst.edu [npic.orst.edu]
- 15. npic.orst.edu [npic.orst.edu]
- 16. DDT in freshwater and marine water [waterquality.gov.au]
- 17. HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Effects of the Endocrine-Disrupting Chemical DDT on Self-Renewal and Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Long-Term Effects of Environmental Endocrine Disruptors on Reproductive Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-depth Technical Guide to the Isomers and Metabolites of Dichlorodiphenyltrichloroethane (DDT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used in agriculture and public health for vector control. Despite its effectiveness, the persistence of DDT and its metabolites in the environment, along with their potential for bioaccumulation and adverse health effects, has led to significant restrictions on its use. This technical guide provides a comprehensive overview of the isomers and primary metabolites of DDT, focusing on their physicochemical properties, metabolic pathways, analytical methodologies for their detection, and their interactions with biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the environmental and health impacts of these compounds.
Isomers and Metabolites of DDT
Technical grade DDT is a mixture of several isomers, with the most abundant and insecticidally active being p,p'-DDT. Another significant isomer present in technical DDT is o,p'-DDT.[1] Once in the environment or in biological systems, DDT undergoes slow metabolism to form persistent metabolites, primarily dichlorodiphenyldichloroethylene (p,p'-DDE and o,p'-DDE) and dichlorodiphenyldichloroethane (p,p'-DDD and o,p'-DDD).
Physicochemical Properties
The environmental fate and toxicokinetics of DDT isomers and metabolites are largely governed by their physicochemical properties. These compounds are characterized by their low aqueous solubility and high lipophilicity, as indicated by their high octanol-water partition coefficients (log K_ow). These properties contribute to their persistence in the environment and their tendency to bioaccumulate in fatty tissues of organisms.[2]
| Compound | Molecular Weight ( g/mol ) | Water Solubility (µg/L at 25°C) | Vapor Pressure (mmHg at 20°C) | log K_ow |
| p,p'-DDT | 354.49 | 1.2 - 5.5 | 1.5 x 10⁻⁷ | 6.91 |
| o,p'-DDT | 354.49 | 26.0 | 5.5 x 10⁻⁷ | 6.79 |
| p,p'-DDE | 318.03 | 14.0 - 40.0 | 6.5 x 10⁻⁶ | 6.51 |
| o,p'-DDE | 318.03 | - | - | 6.00 |
| p,p'-DDD | 320.05 | 20.0 - 90.0 | 1.0 x 10⁻⁶ | 6.02 |
| o,p'-DDD | 320.05 | - | - | 5.87 |
Table 1: Physicochemical Properties of DDT Isomers and Major Metabolites. Data compiled from various sources.
Toxicological Data
The isomers and metabolites of DDT exhibit varying degrees of toxicity. The following table summarizes key toxicological data for these compounds.
| Compound | LD₅₀ (oral, rat, mg/kg) | NOAEL (chronic, rat, mg/kg/day) | Carcinogenicity Classification (IARC) |
| p,p'-DDT | 113 - 800 | 0.05 - 1.25 | Group 2A (Probably carcinogenic to humans) |
| o,p'-DDT | 1500 | - | - |
| p,p'-DDE | 880 - 3000 | 0.05 - 5 | Group 2A (Probably carcinogenic to humans) |
| p,p'-DDD | 400 - 3400 | - | Group 2B (Possibly carcinogenic to humans) |
Table 2: Toxicological Data for DDT Isomers and Major Metabolites. LD₅₀ and NOAEL values can vary depending on the study. IARC classifications are subject to review.[3]
Metabolic Pathways
The metabolism of DDT in vertebrates is a slow process that primarily occurs in the liver. The main metabolic transformations involve dehydrochlorination to DDE and reductive dechlorination to DDD. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.[4]
DOT Diagram: DDT Metabolic Pathway
Caption: Simplified metabolic pathway of p,p'-DDT.
Experimental Protocols
The analysis of DDT and its metabolites in environmental and biological samples typically involves extraction, cleanup, and instrumental analysis, most commonly by gas chromatography-mass spectrometry (GC-MS).
Sample Preparation Workflow
Caption: General workflow for the analysis of DDT and its metabolites.
Detailed Methodologies
1. Extraction from Soil Samples: [5][6]
-
Objective: To extract DDT and its metabolites from a solid matrix.
-
Method: Soxhlet extraction or Microwave-Assisted Extraction (MAE).
-
Protocol (Soxhlet):
-
Air-dry and sieve the soil sample (e.g., 2 mm mesh).
-
Mix a known weight of soil (e.g., 10-20 g) with anhydrous sodium sulfate to remove moisture.
-
Place the mixture in a cellulose thimble and insert it into a Soxhlet extractor.
-
Extract with a suitable solvent mixture (e.g., hexane:acetone, 1:1 v/v) for a specified period (e.g., 16-24 hours).
-
Concentrate the extract using a rotary evaporator.
-
2. Extraction from Water Samples: [7][8]
-
Objective: To extract and pre-concentrate DDT and its metabolites from an aqueous matrix.
-
Method: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Protocol (LLE):
-
Collect a water sample (e.g., 1 L) in a glass container.
-
Acidify the sample to pH < 2 with sulfuric acid.
-
Transfer the sample to a separatory funnel.
-
Add a suitable organic solvent (e.g., dichloromethane or hexane).
-
Shake vigorously for a few minutes, periodically venting the pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator.
-
3. Extraction from Biological Tissues: [9][10]
-
Objective: To extract DDT and its metabolites from a lipid-rich matrix.
-
Method: Homogenization followed by solvent extraction and lipid removal.
-
Protocol:
-
Homogenize a known weight of tissue (e.g., 1-5 g) with anhydrous sodium sulfate.
-
Extract the homogenate with a suitable solvent (e.g., hexane or dichloromethane) using a shaker or sonicator.
-
Centrifuge the mixture and collect the supernatant.
-
Perform a cleanup step to remove lipids, such as gel permeation chromatography (GPC) or Florisil column chromatography.
-
Concentrate the cleaned extract.
-
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 60-100°C), ramp up to a higher temperature (e.g., 280-300°C) to elute the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
Signaling Pathways and Mechanisms of Action
DDT and its metabolites are known endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways, particularly those involving estrogen and androgen receptors.[1][13]
Endocrine Disruption Signaling
The estrogenic activity of o,p'-DDT and the anti-androgenic activity of p,p'-DDE are well-documented. These compounds can bind to steroid hormone receptors, leading to altered gene expression and subsequent physiological effects.
Caption: Simplified overview of endocrine disruption by DDT isomers and metabolites.
Recent studies have also highlighted that DDT and its metabolites can activate signaling pathways independent of direct estrogen receptor binding, such as the activation of activator protein-1 (AP-1) transcription factor and the PI3K/AKT pathway.[1][13] These findings suggest a more complex mechanism of action for these compounds than previously understood.
Conclusion
This technical guide has provided a detailed overview of the isomers and metabolites of DDT, covering their chemical properties, metabolic fate, analytical detection, and mechanisms of biological action. The persistence and bioaccumulative nature of these compounds, coupled with their potential to disrupt critical signaling pathways, underscore the importance of continued research in this area. The information and protocols presented herein are intended to support the efforts of scientists and researchers in understanding and mitigating the risks associated with DDT and its environmental and biological legacy.
References
- 1. DDT and its metabolites alter gene expression in human uterine cell lines through estrogen receptor-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Reductive metabolism of p,p'-DDT and o,p'-DDT by rat liver cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Process Intensification of Dichlorodiphenyltrichloroethane Detection Methods for Determining Trace Concentrations in Soils [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 9. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vetdergikafkas.org [vetdergikafkas.org]
- 11. researchgate.net [researchgate.net]
- 12. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 13. Clinical and Experimental Reproductive Medicine [ecerm.org]
The Persistent Journey of DDT: A Technical Guide to its Bioaccumulation and Biomagnification in Food Chains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorodiphenyltrichloroethane (DDT), a synthetic organochlorine insecticide, has left a lasting legacy on global ecosystems. Despite its ban in many countries for agricultural uses, its persistence in the environment and its propensity for bioaccumulation and biomagnification continue to pose significant ecological risks. This technical guide provides an in-depth examination of the mechanisms by which DDT and its metabolites accumulate in organisms and magnify through food chains. It presents a compilation of quantitative data from various studies, details established experimental protocols for DDT analysis in biological matrices, and utilizes visualizations to elucidate key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the environmental fate and toxicological impacts of persistent organic pollutants.
Introduction
The discovery of DDT's insecticidal properties in 1939 revolutionized agriculture and disease vector control. However, its widespread use led to unintended and far-reaching consequences. DDT is characterized by its high persistence in the environment, low water solubility, and high lipid solubility (lipophilicity).[1] These properties are the primary drivers of its bioaccumulation, the process whereby the concentration of a substance in an organism exceeds that in its surrounding environment. As DDT moves up the food chain, its concentration increases at each successive trophic level, a phenomenon known as biomagnification.[2] This process can lead to toxic concentrations in apex predators, causing a range of adverse effects, most notably the thinning of eggshells in birds of prey, which led to significant population declines.[2][3] Understanding the dynamics of DDT in food webs is crucial for assessing its ongoing ecological impact and for developing strategies to mitigate the risks associated with persistent organic pollutants.
Quantitative Data on DDT Bioaccumulation and Biomagnification
The following tables summarize quantitative data from various studies, illustrating the concentrations of DDT and its primary metabolite, DDE (Dichlorodiphenyldichloroethylene), across different trophic levels in both aquatic and terrestrial food chains. Concentrations are typically reported in parts per million (ppm) or nanograms per gram (ng/g) on a wet weight or lipid weight basis. Lipid normalization is often employed to account for the variation in fat content among different organisms, as DDT is stored in fatty tissues.
| Trophic Level | Organism | DDT Concentration (ppm, wet weight) | Reference |
| Water | - | 0.000003 | [4] |
| Primary Producer | Zooplankton | 0.04 | [4] |
| Primary Consumer | Small Fish | 0.05 - 0.5 | [4] |
| Secondary Consumer | Large Fish | 2.0 | [4] |
| Tertiary Consumer | Fish-Eating Bird | 5.0 - 25.0 | [4][5] |
Table 1: Biomagnification of DDT in a Generalized Aquatic Food Chain. This table illustrates the dramatic increase in DDT concentration from water to the top of the aquatic food web.
| Sample Matrix | ΣDDT Concentration (ng/g, wet weight) | Reference |
| Water | 0.02 ng/mL | [6] |
| Sediment | 12.05 | [6] |
| Plankton | BCF: 182.5 | [6] |
| Omnivorous Fish (P. gonionotus) | 4.16 | [6] |
| Carnivorous Fish (C. striatus) | 57.66 | [6] |
Table 2: DDT Concentrations in an Aquatic Food Web in Rangsit, Thailand. This table provides specific concentration data from a study, including the Bioconcentration Factor (BCF) in plankton.
| Trophic Level | Organism | p,p'-DDE Concentration (µg/g, lipid weight) | Reference | | --- | --- | --- | | Soil | - | 16.1 (organic carbon-lipid equivalent) |[7] | | Primary Consumer | Earthworms | 96.5 |[7] | | Secondary Consumer | American Robin (eggs) | 568 |[7] |
Table 3: Biomagnification of p,p'-DDE in a Terrestrial Food Chain in Canadian Orchards. This table highlights the significant biomagnification of DDE, a persistent metabolite of DDT, in a terrestrial ecosystem.
Experimental Protocols
The accurate quantification of DDT and its metabolites in environmental and biological samples is fundamental to understanding its bioaccumulation and biomagnification. The following sections detail the key experimental protocols used in cited studies.
Sample Collection and Preparation
Biological Tissues (Fish, Birds):
-
Samples are collected and transported to the laboratory on ice and stored at -20°C or lower until analysis.
-
For fish, muscle tissue is typically excised, avoiding bone and skin. For birds, liver, brain, and eggs are common matrices.
-
Samples are homogenized using a blender or tissue homogenizer to ensure uniformity.
-
A known weight of the homogenized sample (e.g., 10 g) is mixed with a drying agent like anhydrous sodium sulfate to remove water.
Extraction of DDT and Metabolites
Several extraction techniques are employed to isolate DDT from the sample matrix.
This is a classic and robust method for extracting lipids and lipophilic compounds like DDT from solid samples.
-
The dried, homogenized sample is placed in a cellulose thimble.
-
The thimble is placed in a Soxhlet extractor.
-
A suitable solvent, such as a mixture of hexane and acetone or dichloromethane, is heated in a round-bottom flask.[8][9]
-
The solvent vapor travels up to a condenser, where it liquefies and drips into the thimble containing the sample.
-
The solvent fills the thimble and, once it reaches a certain level, siphons back into the flask, carrying the extracted DDT with it.
-
This process is repeated for several hours (e.g., 18-24 hours) to ensure complete extraction.[9]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a more modern and rapid technique widely used for pesticide residue analysis in food and environmental samples.[2][4]
-
A homogenized sample (e.g., 10-15 g) is placed in a centrifuge tube.
-
An extraction solvent, typically acetonitrile, is added.[6]
-
Extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and enhance extraction efficiency.[6]
-
The tube is shaken vigorously for a minute and then centrifuged.
-
An aliquot of the supernatant (acetonitrile layer) is taken for cleanup.
Extract Cleanup
The crude extract contains co-extracted substances like lipids that can interfere with instrumental analysis. Cleanup steps are therefore essential.
This is the cleanup step typically associated with the QuEChERS method.
-
The supernatant from the extraction step is transferred to a centrifuge tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove nonpolar interferences).
-
The tube is shaken and centrifuged.
-
The cleaned extract is then ready for analysis.
For methods like Soxhlet extraction, column chromatography is a common cleanup technique.
-
A glass column is packed with an adsorbent material such as Florisil or silica gel.
-
The concentrated extract is loaded onto the top of the column.
-
Solvents of increasing polarity are passed through the column to elute the compounds of interest while retaining interfering substances.
Instrumental Analysis
Gas chromatography (GC) is the primary analytical technique for the separation and quantification of DDT and its metabolites.
-
Principle: The GC separates the different compounds in the extract based on their boiling points and interaction with the stationary phase of the GC column. The ECD is a highly sensitive detector for halogenated compounds like DDT.
-
Procedure:
-
A small volume of the cleaned extract (e-g., 1 µL) is injected into the GC.
-
The compounds are vaporized and carried through the column by an inert gas (e.g., nitrogen or argon).
-
As each compound elutes from the column, it enters the ECD, which generates a signal proportional to the amount of the compound.
-
Quantification is achieved by comparing the peak areas of the sample to those of known concentration standards.
-
-
Principle: GC-MS provides more definitive identification of the compounds. After separation by GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique "fingerprint" of the molecule.
-
Procedure:
-
The GC separation is similar to that in GC-ECD.
-
As compounds elute from the GC column, they enter the ion source of the mass spectrometer.
-
The molecules are ionized (e.g., by electron ionization) and fragmented.
-
The fragments are separated by their mass-to-charge ratio, and a mass spectrum is produced.
-
Identification is confirmed by comparing the retention time and mass spectrum to those of a certified reference standard. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity.
-
Lipid Content Determination and Normalization
Because DDT accumulates in fatty tissues, it is often necessary to express concentrations on a lipid weight basis to allow for more accurate comparisons between different organisms and tissues.
-
A portion of the sample extract is taken to dryness and the mass of the remaining lipid is determined gravimetrically.
-
The DDT concentration is then divided by the lipid fraction to obtain the lipid-normalized concentration.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the bioaccumulation and biomagnification of DDT.
Caption: A simplified diagram illustrating the process of DDT bioaccumulation from water into plankton and its subsequent biomagnification up the aquatic food chain.
Caption: A generalized workflow for the analysis of DDT and its metabolites in biological samples, from collection to final quantification.
Conclusion
The persistence of DDT in the environment and its ability to bioaccumulate and biomagnify through food chains remain a significant concern for ecosystem health. The quantitative data presented in this guide clearly demonstrate the increasing concentration of DDT at higher trophic levels, posing a substantial risk to apex predators. The detailed experimental protocols outlined provide a framework for the accurate and reliable measurement of DDT and its metabolites in various biological matrices, which is essential for ongoing monitoring and research. For professionals in drug development, the study of DDT's environmental fate and toxicokinetics offers valuable insights into the behavior of persistent, lipophilic compounds in biological systems, which can inform the design and assessment of new chemical entities. Continued research and monitoring are crucial to fully understand the long-term consequences of DDT and to protect vulnerable ecosystems and species.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 5. Agricultural & Food Safety Analysis using QuEChERS | Separation Science [sepscience.com]
- 6. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Dichlorodiphenyltrichloroethane (DDT) and metabolites residues in fish species from eastern Lake Tanganyika [scielo.org.za]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
The Dawn of a Chemical Revolution: Early Studies on the Insecticidal Properties of DDT
An In-depth Technical Guide on the Core Scientific Discoveries
Introduction
The discovery of the potent insecticidal properties of Dichlorodiphenyltrichloroethane (DDT) in 1939 by the Swiss chemist Dr. Paul Hermann Müller of J. R. Geigy, A.G. marked a pivotal moment in the history of public health and agriculture.[1][2] This synthetic organochlorine, first synthesized in 1874 by Othmar Zeidler, remained unremarkable until Müller's systematic investigation unveiled its extraordinary efficacy as a contact poison against a wide array of arthropods.[1][2] This discovery, which earned Müller the Nobel Prize in Physiology or Medicine in 1948, ushered in an era of chemical pest control that would dramatically reduce the incidence of insect-borne diseases like malaria and typhus and significantly boost agricultural yields. This technical guide provides a detailed overview of the foundational early studies on DDT's insecticidal properties, focusing on the quantitative data, experimental methodologies, and our nascent understanding of its mode of action during the 1940s.
Quantitative Data from Early Efficacy Studies
The initial studies on DDT's insecticidal activity quickly established its high toxicity to a broad spectrum of insects. The following tables summarize the key quantitative findings from this early research, highlighting the compound's effectiveness as both a direct contact insecticide and a long-lasting residual treatment.
Table 1: Efficacy of DDT as a Residual Spray Against Common Household Pests
| Target Insect | DDT Formulation | Application Method | Surface | Residual Effectiveness | Mortality/Control | Source |
| Housefly (Musca domestica) | 5% DDT in refined kerosene | Spray | Plywood panels | 17 weeks | 100% knockdown in 30 mins, 100% mortality in 24 hrs | [3] |
| Bedbug (Cimex lectularius) | 5% DDT in kerosene | Spray | Various surfaces | At least 6 months | 100% mortality | [4][5] |
| Bedbug (Cimex lectularius) | DDT spray | Spray | Wallpaper | Up to 3 years | Continued to kill bedbugs | [4] |
Table 2: Efficacy of DDT Against Human Lice
| Target Insect | DDT Formulation | Application Method | Duration of Protection | Notes | Source |
| Body Louse (Pediculus humanus humanus) | 10% DDT powder | Dusting on cloth | 3 weeks (complete protection) | Remained toxic for longer than the incubation period of the eggs. | [1] |
| Body Louse (Pediculus humanus humanus) | Impregnated underwear (unspecified conc.) | Wear | 2-3 weeks (with weekly washing) | Effective through multiple launderings. | [1] |
| Body Louse (Pediculus humanus humanus) | Impregnated underwear (increased conc.) | Wear | Up to 9 weeks (with 9 washings) | Demonstrates dose-dependent residual efficacy. | [1] |
Table 3: Efficacy of DDT Against Mosquitoes and Other Pests
| Target Insect | DDT Formulation | Application Method | Efficacy | Source |
| Psorophora Mosquitoes | Not specified | Not specified | Effective control | [2] |
| Goat Lice | 0.2% DDT dip | Dip | Effective on freshly sheared or full-fleeced goats | [6] |
| Various Aquatic Life | > 0.1 ppm DDT in water | Laboratory test | Toxic to goldfish | [7] |
Experimental Protocols of Early DDT Studies
The pioneering research on DDT's insecticidal properties employed a range of innovative, for the time, experimental methodologies. These protocols, while less standardized than modern toxicological assays, laid the groundwork for future insecticide testing.
Laboratory Bioassays
-
Glass Chamber Method (for flying insects): This method, famously used by Paul Müller, involved coating the interior surfaces of a glass box with the chemical compound being tested. A population of houseflies (Musca domestica) would then be introduced into the chamber, and the time to knockdown and mortality was observed. This setup was crucial for determining the contact toxicity and residual effectiveness of DDT.
-
Cloth Sleeve Test (for lice): To assess the efficacy of DDT powders against body lice, researchers at the Orlando, Florida, laboratory of the U.S. Department of Agriculture dusted the inner surface of cloth sleeves with a DDT powder. These sleeves were then placed on the arms and legs of human subjects, and infested with young adult lice. The survival and mortality of the lice were monitored over time to determine the compound's effectiveness.
-
Impregnated Fabric Test (for lice): To evaluate the residual action of DDT on clothing, underwear was impregnated with solutions of DDT in a volatile solvent or an aqueous emulsion. The treated garments were then worn by individuals, and the duration of protection against lice was assessed, including after repeated washings.
Field Trials
-
Residual Spraying in Buildings: Early field trials involved the application of DDT as a residual spray on the interior surfaces of buildings to control houseflies and bedbugs. Formulations typically consisted of a 5% solution of DDT in kerosene or other oil-based carriers. The decline in the insect population was monitored over extended periods to evaluate the long-term efficacy of the treatment.
-
Larvicidal Application in Water Bodies: To test DDT's effectiveness against mosquito larvae, field experiments were conducted where DDT, either as a dust or in an oil solution, was applied to the surface of ponds and other bodies of water known to be breeding grounds for mosquitoes. The larval and pupal populations were sampled before and after treatment to determine the impact on their survival.
-
Livestock Treatment: For the control of ectoparasites on livestock, such as goat lice, early studies involved the use of dips containing DDT. Animals were submerged in a solution of DDT to ensure thorough coverage of their fleece and skin. The effectiveness of the treatment was assessed by examining the animals for the presence of live lice at various intervals post-treatment.
Mandatory Visualizations
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. agresearch.montana.edu [agresearch.montana.edu]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. phthiraptera.myspecies.info [phthiraptera.myspecies.info]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to the Synthesis and Chemical Properties of p,p'-Dichlorodiphenyltrichloroethane (p,p'-DDT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was first synthesized in 1874 by Othmar Zeidler.[1] Its insecticidal properties, however, were not discovered until 1939 by the Swiss chemist Paul Hermann Müller, a discovery that earned him the Nobel Prize in Physiology or Medicine in 1948.[1] p,p'-DDT is the primary and most active isomer in technical-grade DDT, which is a mixture of several related compounds.[1][2] While its use has been largely curtailed due to its environmental persistence and adverse ecological effects, the study of its synthesis and chemical properties remains a subject of significant interest for understanding its environmental fate, metabolism, and for the development of remediation strategies. This guide provides a detailed overview of the synthesis and key chemical properties of p,p'-DDT.
Synthesis of p,p'-DDT
The industrial and laboratory synthesis of p,p'-DDT is primarily achieved through the electrophilic aromatic substitution reaction between chloral (trichloroacetaldehyde) and chlorobenzene in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2][3] This process is a variation of the Friedel-Crafts alkylation.
Reaction Mechanism
The synthesis proceeds through the following key steps:
-
Activation of Chloral: The concentrated sulfuric acid protonates the carbonyl oxygen of chloral, making the carbonyl carbon highly electrophilic.
-
Electrophilic Attack: Two molecules of chlorobenzene, acting as nucleophiles, sequentially attack the electrophilic carbon of the activated chloral. The chlorine atom on the benzene ring is an ortho, para-directing group, leading to the formation of both p,p'-DDT and the o,p'-DDT isomer.
-
Deprotonation: The intermediate carbocations are stabilized by the loss of a proton, restoring the aromaticity of the benzene rings and forming the final DDT molecule.
The predominant formation of the p,p'-isomer is attributed to the steric hindrance at the ortho position of chlorobenzene.
Experimental Protocol: Laboratory Scale Synthesis
The following is a representative experimental protocol for the laboratory-scale synthesis of DDT.
Materials:
-
Chloral hydrate
-
Chlorobenzene
-
Concentrated sulfuric acid (98%)
-
Ethanol (95%) or Isopropanol
-
Sodium bicarbonate solution (5%)
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine chloral hydrate and chlorobenzene in a 1:2 molar ratio.
-
Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
After the addition of sulfuric acid, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice with stirring. This will precipitate the crude DDT.
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove the excess acid.
-
Neutralize any remaining acid by washing the crude product with a 5% sodium bicarbonate solution, followed by another wash with distilled water until the washings are neutral.
-
Purify the crude DDT by recrystallization from a suitable solvent such as ethanol or isopropanol. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.
-
Collect the purified p,p'-DDT crystals by vacuum filtration and dry them in a desiccator.
Expected Yield: The yield of the purified p,p'-DDT can vary depending on the reaction conditions but is typically in the range of 70-80%.
Chemical Properties of p,p'-DDT
p,p'-DDT is a white, crystalline solid that is practically insoluble in water but soluble in most organic solvents.[4] It is a persistent organic pollutant (POP) due to its chemical stability and resistance to degradation.
Physicochemical Properties
A summary of the key physicochemical properties of p,p'-DDT is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉Cl₅ | [4] |
| Molecular Weight | 354.49 g/mol | |
| Melting Point | 108.5 - 109 °C | [5] |
| Boiling Point | 260 °C (decomposes) | |
| Water Solubility | 0.025 mg/L at 25°C | [5] |
| Vapor Pressure | 1.60 x 10⁻⁷ torr at 20°C | [5] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 6.91 | [5] |
| Henry's Law Constant | 8.3 x 10⁻⁶ atm·m³/mol at 25°C | [5] |
Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum of p,p'-DDT would be expected to show a characteristic pattern for the aromatic protons and the single aliphatic proton. The two sets of equivalent aromatic protons on the p-chlorophenyl groups would likely appear as doublets in the aromatic region (around 7-7.5 ppm). The single proton on the trichloroethane moiety would appear as a singlet further upfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the trichloroethane group.
-
Infrared (IR) Spectroscopy: The IR spectrum of p,p'-DDT would exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C-C stretching within the rings, and the strong C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum of p,p'-DDT shows a characteristic isotopic pattern due to the presence of five chlorine atoms. The molecular ion peak (M+) would be observed, along with major fragment ions resulting from the loss of chlorine atoms and the cleavage of the C-C bond between the aromatic rings and the trichloroethane group. A prominent fragment ion is often observed at m/z 235, corresponding to the loss of the -CCl₃ group.[6]
Chemical Reactivity and Degradation
p,p'-DDT is chemically stable and resistant to photolytic and oxidative degradation.[4] However, it can undergo dehydrochlorination and reductive dechlorination under certain environmental and biological conditions.
The primary degradation products of p,p'-DDT are:
-
p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE): Formed through the loss of a hydrogen chloride (HCl) molecule (dehydrochlorination). This is a major metabolic pathway in many organisms and can also occur abiotically.[7]
-
p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD): Formed by the replacement of a chlorine atom with a hydrogen atom (reductive dechlorination). This process is common under anaerobic conditions.[7]
Both DDE and DDD are also persistent and have their own toxicological profiles.
Visualizations
Synthesis Pathway of p,p'-DDT
Caption: Synthesis pathway of p,p'-DDT from chloral and chlorobenzene.
Logical Workflow for Analyzing Chemical Properties of p,p'-DDT
Caption: Workflow for the analysis of p,p'-DDT's chemical properties.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ICSC 0034 - DDT [inchem.org]
- 3. p,p'-DDT [webbook.nist.gov]
- 4. DDT (PIM 127) [inchem.org]
- 5. Table 4-2, Physical and Chemical Properties of p,p’- and o,p’-DDT, DDE, and DDDa - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DDE remediation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation Pathways of DDT in the Environment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of the persistent organic pollutant Dichlorodiphenyltrichloroethane (DDT) in the environment. It covers biotic and abiotic degradation mechanisms, key metabolites, and the microorganisms and enzymes involved. This document is intended to serve as a valuable resource for researchers and professionals working in environmental science, toxicology, and drug development by detailing experimental protocols and presenting quantitative data in a clear, comparative format.
Introduction to DDT and its Environmental Persistence
Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used in agriculture and for disease vector control in the mid-20th century. Despite its effectiveness, its use was largely banned in many countries due to its high persistence in the environment, its tendency to bioaccumulate in fatty tissues, and its adverse effects on wildlife and potential risks to human health.[1][2] DDT's environmental persistence is notable, with a half-life in soil ranging from 2 to 15 years and in aquatic environments reaching up to 150 years.[2][3] Understanding the natural and enhanced degradation pathways of DDT is crucial for developing effective remediation strategies for contaminated sites.
Biotic Degradation Pathways
The microbial degradation of DDT can occur under both aerobic and anaerobic conditions, leading to a variety of metabolites. The primary degradation products are 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) and 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD).
Anaerobic Degradation
Under anaerobic conditions, the primary degradation pathway for DDT is reductive dechlorination to DDD.[4] This process is carried out by a wide range of bacteria, including species of Proteus, Klebsiella, and Aeromonas.[5] The proposed anaerobic degradation pathway involves the sequential dechlorination of DDT.
Anaerobic Degradation Pathway of DDT
Caption: Anaerobic degradation pathway of DDT.
Aerobic Degradation
Aerobic degradation of DDT is generally slower than anaerobic degradation. The primary initial transformation under aerobic conditions is often the dehydrochlorination of DDT to DDE.[4] However, some bacteria can directly attack the aromatic ring. For instance, certain Pseudomonas species can hydroxylate the aromatic ring via dioxygenase enzymes, leading to ring cleavage and eventual mineralization.[5][6]
The white-rot fungus Phanerochaete chrysosporium is also known to degrade DDT aerobically through the action of its non-specific extracellular lignin-modifying enzymes, such as manganese peroxidase and laccase.[5][7]
Aerobic Degradation Pathway of DDT
References
- 1. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 2. eprints.usm.my [eprints.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role and mechanisms of microbes in dichlorodiphenyltrichloroethane (DDT) and its residues bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of DDT in Water Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the detection and quantification of Dichlorodiphenyltrichloroethane (DDT) and its metabolites in water samples. The methods described include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA), offering a range of options in terms of sensitivity, selectivity, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful and widely used technique for the analysis of DDT and its metabolites due to its high sensitivity and selectivity. The method involves the extraction of DDT from the water sample, followed by separation and detection using a gas chromatograph coupled with a mass spectrometer.
Experimental Protocol
a) Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.
-
Acidification: Acidify the water sample to a pH < 2 with sulfuric acid.
-
Extraction:
-
Transfer the 1-liter water sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
-
Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
b) GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 25°C/min.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 280°C at 8°C/min, hold for 10 minutes.[1]
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DDT and its metabolites (e.g., m/z 235, 237 for DDT; 246, 248 for DDE; 246, 248 for DDD).
-
Data Presentation
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 20 ng/L (for p,p'-DDE) | [2] |
| Limit of Quantification (LOQ) | 1.8 - 29.2 ng/L | [1] |
| Recovery | 70.1 - 116.5% | [1] |
| Precision (%RSD) | 3.2 - 11.3% | [2] |
Experimental Workflow
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a viable alternative to GC-MS, particularly for samples that may not be suitable for gas chromatography due to thermal instability or high polarity.
Experimental Protocol
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect water samples in 1-liter amber glass bottles.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elution: Elute the retained DDT and its metabolites with 5 mL of acetonitrile.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
b) HPLC Analysis
-
Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 236 nm.[3]
-
Column Temperature: 30°C.
Data Presentation
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.21 - 0.49 µg/L | [4] |
| Recovery | 84 - 91% (SPE) | [5][6] |
| Linearity Range | 1 - 100 µg/L | [4] |
Experimental Workflow
Enzyme-Linked Immunosorbent Assay (ELISA) Method
ELISA is a high-throughput screening method that offers rapid and cost-effective analysis of DDT in water samples. It is based on the specific binding of antibodies to DDT.
Experimental Protocol
This protocol is based on a competitive ELISA format.
-
Sample Preparation:
-
Collect water samples in glass containers with Teflon-lined caps.
-
To prevent adsorptive losses, preserve the samples by adding methanol to a final concentration of 10% v/v (e.g., 10 mL methanol to 90 mL of water).[7]
-
-
Assay Procedure:
-
Allow all reagents and samples to reach room temperature (20-25°C).[7]
-
Add 50 µL of standards, controls, and prepared water samples to the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of the DDE/DDT antibody solution to each well.[8]
-
Incubate for 30 minutes at room temperature.[8]
-
Add 50 µL of the enzyme conjugate solution to each well.
-
Incubate for another 30 minutes at room temperature.[8]
-
Wash the wells three times with 250 µL of diluted wash buffer per well.[8]
-
Add 150 µL of the substrate/color solution to each well.[8]
-
Incubate for 20 minutes at room temperature, protected from direct sunlight.[8]
-
Add 100 µL of the stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of DDT in the samples by interpolating from the standard curve.
-
Multiply the result by a dilution factor of 1.1 to account for the initial methanol preservation.[7]
-
Data Presentation
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.3 nmol/L | [9] |
| Limit of Quantification (LOQ) | 4.2 nmol/L | [9] |
| Assay Range | 0.625 - 25.0 ppb | [7] |
| Recovery | 77 - 121% | [9] |
Experimental Workflow
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Rapid determination of dichlorodiphenyltrichloroethane and its main metabolites in aqueous samples by one-step microwave-assisted headspace controlled-temperature liquid-phase microextraction and gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 6. Solid phase extraction of pesticide residues in water samples: DDT and its metabolites [utoronto.scholaris.ca]
- 7. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 8. nemi.gov [nemi.gov]
- 9. tandfonline.com [tandfonline.com]
Application Note: High-Sensitivity Analysis of DDT and its Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenyltrichloroethane (DDT) is a persistent organochlorine pesticide that was widely used in agriculture and for mosquito control. Despite being banned in many countries, its persistence in the environment and tendency to bioaccumulate in the food chain continue to pose significant health risks. Accurate and sensitive analytical methods are crucial for monitoring DDT and its primary metabolites, Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD), in various matrices. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful and reliable technique for the determination of these compounds. This application note provides a detailed protocol and performance data for the analysis of DDT and its metabolites in environmental and biological samples using GC-MS.
Principle of GC-MS
Gas chromatography (GC) separates volatile and semi-volatile compounds in a complex mixture based on their different affinities for a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer (MS). In the MS, molecules are ionized, most commonly by electron impact (EI), causing them to fragment in a reproducible manner. The resulting charged fragments are then separated by a mass analyzer, typically a quadrupole, based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a chemical fingerprint for identification. By operating the MS in selected ion monitoring (SIM) mode, where only specific, characteristic ions for the target analytes are monitored, the sensitivity and selectivity of the analysis can be significantly enhanced.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the GC-MS analysis of DDT and its metabolites in various matrices.
| Analyte | Matrix | Sample Preparation | Recovery (%) | LOQ | Linearity (R²) | Reference |
| p,p'-DDT | Soil | Microwave-Assisted Extraction (MAE) | 72-120 | 0.0165 mg/kg | ≥0.995 | [1] |
| p,p'-DDE | Soil | Solvent Extraction (SE) | 72-120 | 0.0165 mg/kg | ≥0.995 | [1] |
| p,p'-DDD | Soil | Supercritical Fluid Extraction (SFE) | 72-120 | 0.0165 mg/kg | ≥0.995 | [1] |
| DDTs | Water | Liquid-Liquid Partitioning | 83-110 | 0.132 µg/L | ≥0.995 | [1] |
| 4,4'-DDT | Whole Milk | QuEChERS with EMR—Lipid cleanup | 88 | 5 ng/mL | - | [2] |
| 4,4'-DDE | Whole Milk | QuEChERS with EMR—Lipid cleanup | 76 | 5 ng/mL | - | [2] |
| p,p'-DDT | Serum | Solid-Phase Extraction (C18) | - | ~0.5 µg/L | - | [3][4] |
| p,p'-DDE | Serum | Solid-Phase Extraction (C18) | - | ~0.5 µg/L | - | [3][4] |
| p,p'-DDD | Serum | Solid-Phase Extraction (C18) | - | ~0.5 µg/L | - | [3] |
| 4,4'-DDT | Medicinal Plants | Solid-Liquid Extraction with Florisil/silica-gel cleanup | 70-124 | 3.0-30 ng/g | - | [5] |
| 4,4'-DDE | Medicinal Plants | Solid-Liquid Extraction with Florisil/silica-gel cleanup | 70-124 | 3.0-30 ng/g | - | [5] |
Experimental Protocol: Analysis of DDT in Soil
This protocol provides a detailed methodology for the extraction and analysis of DDT and its metabolites from soil samples.
1. Sample Preparation (Solvent Extraction)
-
1.1. Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil by thorough mixing.
-
1.2. Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 30 g of anhydrous sodium sulfate and mix well to create a free-flowing powder.[6]
-
Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the tube.
-
Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean collection tube.
-
Repeat the extraction process (steps 3-6) two more times with 20 mL of the solvent mixture.
-
Combine all the extracts.
-
-
1.3. Extract Cleanup (Solid-Phase Extraction - SPE):
-
Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.
-
Condition a Florisil SPE cartridge (e.g., 1 g, 6 mL) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Load the concentrated extract onto the SPE cartridge.
-
Elute the DDT and its metabolites with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.[4]
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4][6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Injector: Splitless mode with an injection volume of 1 µL.[6]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 90 °C, hold for 1 minute.
-
Ramp 1: Increase to 180 °C at a rate of 25 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 5 °C/min, hold for 10 minutes.[5]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
p,p'-DDT: m/z 235, 165, 237
-
p,p'-DDE: m/z 246, 248, 176
-
p,p'-DDD: m/z 235, 165, 237
-
Note: The ion at m/z 235 is a prominent fragment for both DDT and DDD.
-
3. Data Analysis and Quantitation
-
Calibration: Prepare a series of calibration standards of DDT, DDE, and DDD in hexane covering the expected concentration range of the samples.
-
Quantitation: Generate a calibration curve by plotting the peak area of the primary quantitation ion against the concentration for each analyte. Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for GC-MS analysis of DDT in soil.
Caption: Proposed fragmentation pathway of p,p'-DDT in EI-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p,p'-DDT [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Matrix-enhanced degradation of p,p'-DDT during gas chromatographic analysis: A consideration | U.S. Geological Survey [usgs.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Protocols for Measuring DDT Residues in Adipose Tissue: Application Notes for Researchers
Introduction
Dichlorodiphenyltrichloroethane (DDT) is a persistent organochlorine pesticide that, despite being banned in many countries for decades, continues to be a significant environmental and public health concern due to its bioaccumulation in the food chain and long half-life. Its lipophilic nature leads to its accumulation in the adipose tissue of humans and wildlife. Monitoring DDT and its primary metabolite, dichlorodiphenyldichloroethylene (DDE), in adipose tissue is crucial for assessing body burden, understanding exposure routes, and elucidating its potential health effects, including endocrine disruption.
This document provides detailed application notes and protocols for the analysis of DDT and its metabolites in adipose tissue, intended for researchers, scientists, and drug development professionals. The methodologies described focus on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the quantification of these residues.
I. Quantitative Data Summary
The following tables summarize representative concentrations of DDT and its metabolites found in human adipose tissue from various studies. These values are typically reported in nanograms per gram (ng/g) on a lipid weight basis.
Table 1: Concentration of p,p'-DDE in Human Adipose Tissue
| Region/Country | Mean Concentration (ng/g lipid weight) | Concentration Range (ng/g lipid weight) | Reference |
| Southeast China | 191 - 428 | [1] | |
| Murcia, Spain | Not specified | Not specified | [2] |
| Nantong, China | 191 | [1] | |
| Hexian, China | 428 | [1] | |
| Dachang, China | 257 | [1] |
Table 2: Concentration of p,p'-DDT in Human Adipose Tissue
| Region/Country | Mean Concentration (ng/g lipid weight) | Concentration Range (ng/g lipid weight) | Reference |
| Southeast China | Not specified | 74.49 - 1834.76 (Total DDTs) | [1] |
| Murcia, Spain | Not specified | Not specified | [2] |
| Island Population | 0.441 | Not specified | [1] |
LOD: Limit of Detection
II. Experimental Protocols
Two primary methodologies are detailed below: a classical liquid-liquid extraction (LLE) with Florisil cleanup and a more modern approach using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Protocol 1: Liquid-Liquid Extraction with Florisil Cleanup followed by GC-MS Analysis
This traditional method is robust and effective for removing lipids and other interferences from adipose tissue samples.
1. Sample Preparation and Homogenization:
-
Thaw frozen adipose tissue samples (typically 1-2 g) at room temperature.
-
Weigh the tissue accurately into a chemical-resistant homogenization tube.
-
Add anhydrous sodium sulfate to the tissue at a ratio of approximately 4:1 (sulfate:tissue) to dry the sample.
-
Homogenize the tissue and sodium sulfate mixture until a free-flowing powder is obtained.
2. Extraction:
-
Transfer the homogenized tissue to a glass extraction thimble and perform a Soxhlet extraction for 6-8 hours with a mixture of hexane and acetone (1:1, v/v).
-
Alternatively, use a mechanical shaker for extraction. Add 20 mL of a hexane/acetone (1:1, v/v) mixture to the homogenized sample in a glass centrifuge tube.
-
Shake vigorously for 1 hour.
-
Centrifuge at 2000 rpm for 10 minutes and carefully collect the supernatant.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the supernatants and concentrate the extract to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.
3. Cleanup (Florisil Column Chromatography):
-
Prepare a chromatography column by packing it with 10 g of activated Florisil, topped with 1 cm of anhydrous sodium sulfate.
-
Pre-rinse the column with 50 mL of hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with a series of solvents to separate the analytes from interfering compounds. A common elution scheme is:
-
Fraction 1: 70 mL of hexane (elutes PCBs and some pesticides like HCB).
-
Fraction 2: 50 mL of a 70:30 hexane:dichloromethane mixture (elutes DDTs and their metabolites).
-
Fraction 3: 50 mL of dichloromethane (elutes other organochlorine pesticides).
-
-
Collect the second fraction for DDT analysis.
-
Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[3]
-
Injector: Splitless injection at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 3 minutes.
-
Ramp 1: 30 °C/min to 210 °C, hold for 5 minutes.
-
Ramp 2: 3 °C/min to 240 °C.
-
Ramp 3: 40 °C/min to 300 °C, hold for 5 minutes.[3]
-
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min.[3]
-
MS Parameters:
Protocol 2: QuEChERS-based Extraction and Cleanup followed by GC-MS/MS Analysis
The QuEChERS method is a faster and higher-throughput alternative to traditional extraction methods. This protocol is adapted for high-fat matrices.[4][5]
1. Sample Preparation and Hydration:
-
Weigh 2-5 g of homogenized adipose tissue into a 50 mL centrifuge tube.
-
Add an appropriate volume of water to hydrate the sample (e.g., if starting with 2g of tissue, add 8 mL of water).
-
Vortex for 1 minute to ensure thorough mixing.
2. Extraction and Partitioning:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
For fatty matrices, the d-SPE tube should contain a mixture of sorbents to remove lipids and other interferences. A common combination is:
-
150 mg anhydrous MgSO₄ (to remove residual water)
-
50 mg Primary Secondary Amine (PSA) (to remove fatty acids and sugars)
-
50 mg C18 (to remove lipids)
-
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
4. GC-MS/MS Analysis:
-
Take the supernatant from the d-SPE tube for analysis.
-
Instrument: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) for enhanced selectivity in complex matrices.
-
GC conditions: Similar to Protocol 1.
-
MS/MS Parameters:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Select specific precursor-to-product ion transitions for each target analyte (p,p'-DDT, o,p'-DDT, p,p'-DDE, p,p'-DDD) to ensure accurate identification and quantification.
-
III. Visualizations
Experimental Workflow
Caption: Experimental workflow for DDT residue analysis in adipose tissue.
Signaling Pathway of DDT as an Endocrine Disruptor
Caption: Simplified signaling pathways of DDT-mediated endocrine disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsertchemical.com [labsertchemical.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols: DDT as a Positive Control in Ecotoxicology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenyltrichloroethane (DDT), a well-characterized organochlorine pesticide, serves as a crucial positive control in ecotoxicology studies due to its historical and widespread use, persistence in the environment, and well-documented toxic effects on a variety of organisms. Its established mechanisms of action, including neurotoxicity and endocrine disruption, provide a reliable benchmark for assessing the potential toxicity of new chemical entities and for validating the sensitivity of experimental test systems. These application notes provide detailed protocols for utilizing DDT as a positive control in acute toxicity testing with common aquatic model organisms, Daphnia magna and Danio rerio (zebrafish), along with supporting data and visualizations of its primary signaling pathways.
Data Presentation: Acute Toxicity of DDT to Aquatic Organisms
The following tables summarize the acute toxicity of DDT to a range of freshwater and marine organisms. This data is essential for selecting appropriate positive control concentrations in your experiments.
Table 1: Acute Toxicity of DDT to Freshwater Invertebrates
| Species | Test Duration (hours) | Endpoint | Concentration (µg/L) | Reference |
| Daphnia magna (Water flea) | 48 | EC50 (Immobilisation) | 0.36 - 6.10 | |
| Daphnia magna (Water flea) | Chronic | NOEC (Reproduction) | 0.050 - 0.067 | |
| Hyalella azteca (Amphipod) | 240 (10 days) | LC50 | 0.07 | [1] |
| Various Insects | 48 - 96 | LC50 | 1 - 23 |
Table 2: Acute Toxicity of DDT to Freshwater Fish
| Species | Test Duration (hours) | Endpoint | Concentration (µg/L) | Reference |
| Danio rerio (Zebrafish) | 96 | LC50 | Varies (see note) | [2] |
| Various Species (30 spp.) | 96 | LC50 | 0.45 - 123 |
Note on Zebrafish LC50: Specific LC50 values for DDT in zebrafish can vary between studies. It is recommended to perform a range-finding test to determine the appropriate concentrations for your specific laboratory conditions and zebrafish strain.
Table 3: Acute Toxicity of DDT to Marine/Estuarine Organisms
| Species | Test Duration (hours) | Endpoint | Concentration (µg/L) | Reference |
| Various Fish (10 spp.) | 48 - 96 | LC50 | 0.26 - 10 | |
| Various Crustaceans (10 spp.) | 48 - 96 | LC50 | 0.45 - 120 | |
| Americamysis bahia (Mysid shrimp) | 168 (7 days) | Fecundity Reduction | 0.056 | [1] |
| Various Molluscs (4 spp.) | 96 | LC50 | 9.4 - 14.2 |
Experimental Protocols
The following protocols are adapted from standardized guidelines (e.g., OECD Guidelines for the Testing of Chemicals) and are intended for the use of DDT as a positive control.
Protocol 1: Acute Immobilisation Test with Daphnia magna (adapted from OECD 202)
1. Objective: To determine the concentration of a test substance that causes 50% of Daphnia magna to become immobilized after 48 hours of exposure, using DDT as a positive control to validate test sensitivity.
2. Materials:
-
Daphnia magna neonates (<24 hours old) from a healthy culture.
-
Reconstituted freshwater (or other suitable culture water).
-
Test vessels (e.g., 50 mL glass beakers).
-
DDT stock solution (analytical grade, dissolved in a suitable solvent like acetone or ethanol).
-
Pipettes and other standard laboratory equipment.
-
A temperature-controlled environment (20 ± 2°C) with a 16:8 hour light:dark cycle.
3. Procedure:
- Preparation of Test Solutions:
- Prepare a stock solution of DDT in the chosen solvent.
- Create a series of nominal DDT concentrations (e.g., based on the EC50 values in Table 1, such as 0.5, 1.0, 2.0, 4.0, 8.0 µg/L) by adding precise volumes of the stock solution to the reconstituted freshwater.
- Include a solvent control (reconstituted water with the same amount of solvent used for the highest DDT concentration) and a negative control (reconstituted water only).
- Test Initiation:
- Add 20 mL of each test solution, solvent control, and negative control to at least three replicate test vessels.
- Randomly allocate 5 Daphnia neonates to each test vessel.
- Incubation:
- Incubate the test vessels for 48 hours at 20 ± 2°C under a 16:8 hour light:dark photoperiod.
- Observations:
- At 24 and 48 hours, record the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[3]
- Data Analysis:
- Calculate the percentage of immobilization for each concentration at each time point.
- Determine the 48-hour EC50 for DDT using appropriate statistical methods (e.g., probit analysis). The results should fall within the laboratory's historical control limits for DDT to validate the test.
Protocol 2: Fish Acute Toxicity Test with Danio rerio (Zebrafish) Embryos (adapted from OECD 236)
1. Objective: To determine the acute lethal toxicity of a test substance to zebrafish embryos over a 96-hour exposure period, with DDT as a positive control.
2. Materials:
-
Fertilized zebrafish (Danio rerio) embryos (<3 hours post-fertilization).
-
Reconstituted freshwater (embryo medium).
-
24-well plates.
-
DDT stock solution (analytical grade, in a suitable solvent).
-
Incubator set to 26 ± 1°C with a 12:12 hour light:dark cycle.
-
Stereomicroscope.
3. Procedure:
- Preparation of Test Solutions:
- Prepare a range of DDT concentrations (a preliminary range-finding test is recommended) in the embryo medium.
- Include a solvent control and a negative control.
- Test Initiation:
- Select healthy, fertilized embryos and place one embryo per well into the 24-well plates containing 2 mL of the respective test solutions, solvent control, or negative control. Use at least 20 embryos per concentration.
- Incubation:
- Incubate the plates for 96 hours at 26 ± 1°C.
- Observations:
- At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a stereomicroscope and record the following lethal endpoints:
- Coagulation of the embryo.
- Lack of somite formation.
- Non-detachment of the tail.
- Absence of heartbeat.[4]
- Data Analysis:
- Calculate the cumulative mortality at each observation time for each concentration.
- Determine the 96-hour LC50 for DDT using appropriate statistical methods. This value should be consistent with historical data for the positive control.
Signaling Pathways and Mechanisms of Action
Neurotoxicity Pathway
DDT's primary mode of neurotoxic action involves the disruption of voltage-gated sodium channels in nerve cell membranes. This leads to prolonged channel opening, causing repetitive neuronal firing, which results in tremors, hyperexcitability, and eventual paralysis in exposed organisms.[5]
References
- 1. Review of DDT, DDE, DDD, DDMU and DDMS Toxicity Data for Organisms Used in Estuarine and Marine Sediment Toxicity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the zebrafish embryo toxicity test for pesticide hazard screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eCFR :: 40 CFR 797.1300 -- Daphnid acute toxicity test. [ecfr.gov]
- 4. oecd.org [oecd.org]
- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of DDT in Indoor Residual Spraying (IRS) for Malaria Control
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenyltrichloroethane (DDT) has been a cornerstone of malaria vector control for decades through Indoor Residual Spraying (IRS).[1][2] IRS involves coating the interior surfaces of dwellings with a residual insecticide to kill malaria-transmitting mosquitoes that rest on these surfaces.[1][3] The World Health Organization (WHO) recommends IRS as a primary intervention for malaria control, and DDT remains one of the insecticides approved for this purpose in specific epidemiological settings.[3][4]
The continued use of DDT is a subject of debate due to concerns about its environmental persistence and potential human health risks.[5][6] However, well-managed IRS programs with DDT have been shown to significantly reduce malaria transmission, in some cases by up to 90%.[7] The effectiveness of DDT IRS is threatened by the emergence and spread of insecticide resistance in major malaria vectors, such as Anopheles gambiae.[5][8] Therefore, robust monitoring of insecticide resistance and adherence to strict application protocols are crucial for the judicious and effective use of DDT in malaria control programs.
These application notes provide a comprehensive overview of the use of DDT in IRS, including quantitative data on its efficacy and vector resistance, detailed experimental protocols for monitoring, and visualizations of key biological and operational pathways.
Data Presentation: Efficacy and Resistance of DDT in Malaria Vectors
The following tables summarize quantitative data on the operational parameters, efficacy, and observed resistance of DDT in major malaria vectors.
Table 1: DDT Formulations and Application Dosages for Indoor Residual Spraying
| Parameter | Recommendation | Source |
| Formulation | 75% Wettable Powder (WP) | [9] |
| Target Dosage | 1-2 g of active ingredient per m² | [4] |
| Application Frequency | Every 6 months | [4] |
| Typical Formulation | 750 grams of DDT in every kilogram of the product | [9] |
Table 2: Residual Efficacy of DDT on Different Interior Surfaces
| Surface Type | Residual Efficacy (Months with >80% mosquito mortality) | Source |
| Mud Walls | ~1.5 months longer than cement walls | [10] |
| Cement Walls | Variable, generally shorter than on mud walls | [10] |
| Thatched Roofs | Data not specifically quantified in provided results |
Table 3: Reported DDT Resistance in Anopheles Mosquito Populations
| Anopheles Species | Location | Mortality Rate (%) in WHO Susceptibility Tests (4% DDT) | kdr L1014F Allele Frequency | Source |
| Anopheles arabiensis | Ethiopia | 1.3% | Not specified | [11] |
| Anopheles gambiae s.l. | Côte d'Ivoire | 0-43% | 0.4-1.0 | [3] |
| Anopheles gambiae s.l. | Benin (post-LLIN) | 4.4% | 0.91 | [12] |
| Anopheles gambiae s.l. | Benin (pre-LLIN) | 47.8% | 0.56 | [12] |
| Anopheles gambiae | Sudan | Resistant (specific mortality not stated) | Not specified | [13] |
| Anopheles coluzzii | Nigeria | 43.44% (Industrial site) | High | [14] |
| Anopheles coluzzii | Nigeria | 56.96% (Residential site) | High | [14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of DDT efficacy and for monitoring insecticide resistance.
Protocol for WHO Insecticide Susceptibility Test (Tube Test)
This protocol is adapted from the WHO standard operating procedure for evaluating the susceptibility of adult mosquito vectors to insecticides.[9]
Objective: To determine the susceptibility or resistance of a mosquito population to a standard discriminating concentration of DDT.
Materials:
-
WHO adult mosquito susceptibility test kit (holding tubes, exposure tubes, slide units)
-
Filter papers impregnated with 4% DDT (discriminating concentration)
-
Control filter papers impregnated with the carrier oil only
-
Live, non-blood-fed female mosquitoes (3-5 days old)
-
Aspirator
-
Timer
-
Holding cages with access to a sugar solution
Procedure:
-
Preparation:
-
Label the exposure tubes (red dot) with the insecticide (DDT 4%), date, and mosquito population details.
-
Label the control tubes (yellow dot) similarly.
-
Line the holding tubes (green dot) with clean white paper.
-
Ensure the test conditions are maintained at 27 ± 2°C and 75 ± 10% relative humidity.
-
-
Mosquito Exposure:
-
Collect 20-25 female mosquitoes per tube using an aspirator. A total of 4-6 replicates for the insecticide and 2 for the control are recommended.
-
Transfer the mosquitoes into the holding tubes and allow them to acclimatize for one hour.
-
After acclimatization, transfer the mosquitoes from the holding tubes into the exposure tubes.
-
Expose the mosquitoes to the DDT-impregnated paper for exactly one hour.
-
For the control group, expose mosquitoes to the oil-impregnated paper for the same duration.
-
-
Post-Exposure:
-
After the one-hour exposure, transfer the mosquitoes back into the holding tubes.
-
Provide the mosquitoes with access to a 10% sugar solution.
-
Hold the mosquitoes for 24 hours under the same temperature and humidity conditions.
-
-
Data Recording and Interpretation:
-
After 24 hours, record the number of dead or moribund mosquitoes in both the exposure and control tubes.
-
Calculate the percentage mortality for each replicate.
-
If mortality in the control group is between 5% and 20%, correct the observed mortality in the experimental group using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
If control mortality is above 20%, the test is considered invalid and must be repeated.
-
Interpret the results based on WHO criteria:
-
98-100% mortality: Susceptible
-
90-97% mortality: Possible resistance, further investigation needed
-
<90% mortality: Resistant
-
-
Protocol for WHO Cone Bioassay for Residual Efficacy
This protocol is for evaluating the residual efficacy of DDT sprayed on interior surfaces.[15][16]
Objective: To assess the mortality rate of susceptible mosquitoes exposed to a DDT-sprayed surface over time.
Materials:
-
WHO plastic cones
-
Adhesive tape or thumbtacks
-
Aspirator
-
Susceptible strain of female mosquitoes (e.g., Anopheles gambiae Kisumu strain), 2-5 days old and non-blood-fed
-
Timer
-
Holding cups with netting and access to a sugar solution
Procedure:
-
Preparation:
-
Select representative houses with surfaces sprayed with DDT.
-
Choose different types of surfaces for testing (e.g., mud, cement, wood).
-
For each surface type, select three points at different heights (low, medium, high).
-
Attach a cone to each selected point on the sprayed surface.
-
As a control, attach cones to an untreated surface of a similar material.
-
-
Mosquito Exposure:
-
Introduce 5-10 female mosquitoes into each cone using an aspirator.
-
Plug the opening of the cone with cotton wool.
-
Expose the mosquitoes to the treated surface for a fixed period, typically 30 minutes.
-
-
Post-Exposure and Data Collection:
-
After the exposure period, carefully remove the mosquitoes from the cones using an aspirator and transfer them to clean holding cups.
-
Provide the mosquitoes with access to a 10% sugar solution.
-
Hold the mosquitoes for 24 hours at 27 ± 2°C and 75 ± 10% relative humidity.
-
Record the number of dead or moribund mosquitoes after 24 hours.
-
Conduct these bioassays at regular intervals (e.g., monthly) after the initial spraying to monitor the decay in residual activity.
-
-
Interpretation of Results:
-
Calculate the percentage mortality for each surface and time point.
-
The residual efficacy is considered to have diminished when the mortality rate consistently falls below 80%.[15]
-
Protocol for Quantification of DDT on Sprayed Surfaces by Gas Chromatography
This protocol provides a general methodology for the chemical analysis of DDT residues on sprayed surfaces.
Objective: To quantify the amount of DDT active ingredient per unit area on a treated surface.
Materials:
-
Solvent for extraction (e.g., hexane)
-
Scraping tool or swabs for sample collection
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)
-
DDT analytical standard
Procedure:
-
Sample Collection:
-
Define a standard area on the sprayed surface (e.g., 10 cm x 10 cm).
-
Carefully scrape the surface material or wipe the area with a solvent-moistened swab to collect the DDT residue.
-
Place the collected material or swab into a labeled glass vial.
-
-
Extraction:
-
Add a known volume of hexane to the vial.
-
Vortex the vial for several minutes to extract the DDT from the collected material into the solvent.
-
Centrifuge the vial to separate the solid material from the solvent.
-
Carefully transfer the supernatant (hexane containing DDT) to a clean vial for analysis.
-
-
GC Analysis:
-
Calibrate the GC-ECD or GC-MS with a series of known concentrations of the DDT analytical standard to create a calibration curve.
-
Inject a known volume of the sample extract into the GC.
-
The GC will separate the components of the extract, and the detector will measure the amount of DDT present.
-
-
Quantification:
-
Use the calibration curve to determine the concentration of DDT in the sample extract.
-
Calculate the total amount of DDT collected from the known surface area.
-
Express the final result as grams of active ingredient per square meter (g a.i./m²).
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the use of DDT in IRS.
Caption: Knockdown resistance (kdr) mechanism to DDT in malaria vectors.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. medbox.org [medbox.org]
- 5. Global Malaria Programme [who.int]
- 6. Investigating knockdown resistance (kdr) mechanism against pyrethroids/DDT in the malaria vector Anopheles funestus across Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. api.globalvectorhub.lshtm.ac.uk [api.globalvectorhub.lshtm.ac.uk]
- 8. Team finds key mechanism of DDT resistance in malarial mosquitoes – News Bureau [news.illinois.edu]
- 9. pacmossi.org [pacmossi.org]
- 10. Manual for monitoring insecticide resistance in mosquito vectors and selecting appropriate interventions [who.int]
- 11. Evaluation of the efficacy of DDT indoor residual spraying and long-lasting insecticidal nets against insecticide resistant populations of Anopheles arabiensis Patton (Diptera: Culicidae) from Ethiopia using experimental huts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bec.uac.bj [bec.uac.bj]
- 13. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 14. bioone.org [bioone.org]
- 15. youtube.com [youtube.com]
- 16. innovationtoimpact.org [innovationtoimpact.org]
Application Notes: Extraction of DDT and its Metabolites from Sediment Cores
References
- 1. mdpi.com [mdpi.com]
- 2. Methods of analysis-Determination of pesticides in sediment using gas chromatography/mass spectrometry [pubs.usgs.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Bioavailability of DDT and Metabolites in Marine Sediments using Solid-Phase Microextraction with Performance Reference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remediation of DDT and Its Metabolites in Contaminated Sediment [agris.fao.org]
- 8. Determination of DDT and metabolites in surface water and sediment using LLE, SPE, ACE and SE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessing bioavailability of DDT and metabolites in marine sediments using solid-phase microextraction with performance reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
In Vitro Assays for Assessing DDT's Endocrine-Disrupting Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenyltrichloroethane (DDT) and its primary metabolite, dichlorodiphenyldichloroethylene (DDE), are persistent organic pollutants known for their endocrine-disrupting properties. These compounds can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of endogenous hormones, thereby posing a potential risk to human and wildlife health.[1] This document provides detailed application notes and protocols for key in vitro assays used to assess the endocrine-disrupting activity of DDT and its metabolites. The assays covered include Estrogen Receptor (ER) and Androgen Receptor (AR) binding and transactivation assays, as well as the aromatase activity assay.
Data Presentation: Quantitative Assessment of DDT's Endocrine Activity
The following tables summarize the quantitative data from various in vitro studies on the endocrine-disrupting effects of DDT and its metabolites.
| Compound | Assay Type | Species/Cell Line | Endpoint | Value | Reference |
| Estrogen Receptor (ER) Binding Affinity | |||||
| p,p'-DDT | Competitive Binding | Rat Uterine Cytosol | IC50 | >1,000,000 nM | [2] |
| o,p'-DDT | Competitive Binding | Human ERα | IC50 | 0.43 µM | [2] |
| p,p'-DDE | Competitive Binding | Rat Uterine Cytosol | IC50 | >1,000,000 nM | [2] |
| o,p'-DDE | Competitive Binding | Human ERα | IC50 | 0.97 µM | [2] |
| 17β-Estradiol (E2) | Competitive Binding | Rat Uterine Cytosol | IC50 | 2 nM | [2] |
| Androgen Receptor (AR) Antagonistic Activity | |||||
| p,p'-DDE | AR Transactivation | HepG2 cells | IC50 | ~1 µM | [3] |
| o,p'-DDT | AR Transactivation | HepG2 cells | IC50 | >10 µM | [3] |
| p,p'-DDT | AR Transactivation | HepG2 cells | IC50 | >10 µM | [3] |
| Hydroxyflutamide | AR Transactivation | HepG2 cells | IC50 | ~0.1 µM | [3] |
| Aromatase Inhibition | |||||
| p,p'-DDT | Aromatase Activity | Human Placental Microsomes | Inhibition at 100 ng/mL | Yes | [4] |
| o,p'-DDT | Aromatase Activity | Human Placental Microsomes | Inhibition at 100 ng/mL | Yes | [4] |
| p,p'-DDE | Aromatase Activity | Human Placental Microsomes | Inhibition at 100 ng/mL | Yes | [4] |
| o,p'-DDE | Aromatase Activity | Human Placental Microsomes | Inhibition at 100 ng/mL | Yes | [4] |
| Aminoglutethimide | Aromatase Activity | Human Placental Microsomes | IC50 | 0.6 µM | [5] |
Experimental Protocols
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol preparation
-
[³H]-17β-Estradiol (radiolabeled ligand)
-
Test compounds (DDT, DDE, etc.)
-
Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
Protocol:
-
Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats. Homogenize the tissue in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Reaction: In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-17β-Estradiol, and increasing concentrations of the test compound or unlabeled 17β-Estradiol (for the standard curve).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.
-
Washing: Wash the HAP pellets with assay buffer to remove unbound radioligand.
-
Quantification: Resuspend the washed HAP pellets in ethanol and transfer to scintillation vials containing scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-17β-Estradiol against the log concentration of the competitor. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.
Androgen Receptor (AR) Reporter Gene Assay
This assay measures the ability of a test chemical to induce or inhibit the transcriptional activity of the androgen receptor.
Materials:
-
A suitable mammalian cell line (e.g., HEK-293, HepG2)
-
AR expression vector
-
Reporter vector containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium
-
Test compounds (DDT, DDE, etc.)
-
Luciferase assay reagent and luminometer
Protocol:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the AR expression vector and the ARE-reporter vector using a suitable transfection reagent.
-
Cell Plating: Plate the transfected cells into 96-well plates.
-
Treatment: Treat the cells with increasing concentrations of the test compound in the presence (for antagonist testing) or absence (for agonist testing) of a known AR agonist (e.g., dihydrotestosterone, DHT).
-
Incubation: Incubate the plates for 24-48 hours to allow for gene expression.
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: For agonist activity, plot the luciferase activity against the log concentration of the test compound and determine the EC50 value. For antagonist activity, plot the inhibition of DHT-induced luciferase activity against the log concentration of the test compound and determine the IC50 value.
Signaling Pathway Diagram:
Caption: Androgen Receptor Signaling and Reporter Gene Assay Principle.
Aromatase (CYP19A1) Inhibition Assay
This assay measures the ability of a test chemical to inhibit the activity of aromatase, the enzyme responsible for converting androgens to estrogens. The tritiated water-release method is a common and sensitive approach.[5]
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH regenerating system (or NADPH)
-
Test compounds (DDT, DDE, etc.)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Protocol:
-
Reaction Mixture Preparation: In assay tubes, prepare a reaction mixture containing the human placental microsomes, the NADPH regenerating system, and the test compound at various concentrations.
-
Initiation of Reaction: Add the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione, to initiate the aromatase reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.
-
Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to the aqueous phase to adsorb any remaining unmetabolized radiolabeled substrate. Centrifuge to pellet the charcoal.
-
Quantification: Transfer an aliquot of the aqueous supernatant, which contains the released tritiated water (³H₂O), to a scintillation vial with scintillation cocktail.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the aromatase activity.
Experimental Workflow Diagram:
Caption: Workflow for the Aromatase Inhibition Assay (Tritiated Water-Release Method).
Signaling Pathways of DDT Endocrine Disruption
DDT and its metabolites can interfere with multiple signaling pathways beyond direct receptor binding.
Diagram of DDT's Multiple Endocrine-Disrupting Mechanisms:
Caption: Overview of DDT's multifaceted endocrine-disrupting mechanisms.
Conclusion
The in vitro assays described in this document are essential tools for characterizing the endocrine-disrupting potential of DDT and its metabolites. By employing these standardized protocols, researchers can generate reliable and comparable data on the interaction of these environmental contaminants with key components of the endocrine system. This information is crucial for risk assessment, understanding mechanisms of toxicity, and the development of strategies to mitigate the adverse health effects of endocrine-disrupting chemicals.
References
- 1. bcpp.org [bcpp.org]
- 2. researchgate.net [researchgate.net]
- 3. Background Information for p,p’-DDE - Interaction Profile for: Persistent Chemicals Found in Fish (Chlorinated Dibenzo-p-Dioxins, Hexachlorobenzene, p,p’-DDE, Methylmercury, and Polychlorinated Biphenyls) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Persistent DDT metabolite p,p'-DDE is a potent androgen receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Best Practices for Handling and Disposal of DDT in the Laboratory
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These notes and protocols are intended as a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for Dichlorodiphenyltrichloroethane (DDT) before handling. All procedures must be conducted in compliance with local, state, and federal regulations.
Introduction
Dichlorodiphenyltrichloroethane (DDT) is a crystalline organochloride known for its insecticidal properties.[1] Although its use has been banned in the United States since 1972, except for public health emergencies, it may still be present in laboratories for research and analytical purposes.[2] DDT is classified as a hazardous substance, toxic if swallowed or in contact with skin, and is a suspected carcinogen.[3][4] It also poses a significant environmental hazard due to its persistence and ability to bioaccumulate.[5] Therefore, stringent safety measures are imperative for its handling and disposal to protect laboratory personnel and the environment.
Hazard Identification and Quantitative Data
Understanding the hazards associated with DDT is the first step in safe handling. DDT is considered a potential occupational carcinogen.[6]
Table 1: Chemical and Physical Properties of 4,4'-DDT
| Property | Value |
| CAS Number | 50-29-3 |
| EC Number | 200-024-3 |
| Boiling Point | 260 °C (500 °F) |
| Flash Point | 72-77 °C (161.6-170.6 °F) |
| Form | Solid |
| Incompatible Materials | Strong oxidizers, alkalis, aluminum, and iron.[6][7] |
Source: Safety Data Sheet for 4,4'-DDT[3]
Table 2: Exposure Limits and Toxicity Data
| Parameter | Value | Agency/Source |
| OSHA PEL (8-hour TWA) | 1 mg/m³ | OSHA[2][7] |
| NIOSH REL (10-hour TWA) | 0.5 mg/m³ | NIOSH[7] |
| ACGIH TLV (8-hour TWA) | 1 mg/m³ | ACGIH[7] |
| IARC Carcinogen Classification | Group 2A: Probably carcinogenic to humans. | IARC[3] |
| NTP Carcinogen Classification | Reasonably anticipated to be a human carcinogen. | NTP[3] |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed.[3] | GHS |
| Acute Toxicity (Dermal) | Category 3: Toxic in contact with skin.[3] | GHS |
| Specific Target Organ Toxicity | Category 1: Causes damage to organs through prolonged or repeated exposure.[3] | GHS |
Experimental Protocols
Protocol for Safe Handling of DDT
This protocol outlines the necessary steps for safely handling DDT powder or solutions in a laboratory setting.
Materials:
-
DDT (solid or in solution)
-
Appropriate Personal Protective Equipment (PPE):
-
Nitrile or butyl rubber gloves[3]
-
Safety goggles or face shield
-
Lab coat
-
Closed-toe shoes
-
-
Chemical fume hood
-
Analytical balance
-
Spatula
-
Glassware
-
Labeled, sealed waste container
Procedure:
-
Preparation: Before handling DDT, ensure you have read and understood the Safety Data Sheet (SDS).[8] Work should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Personal Protective Equipment (PPE): Don the appropriate PPE. For normal use, nitrile rubber gloves (11-13 mil) are sufficient, while direct contact may require butyl rubber gloves (12-15 mil).[3]
-
Weighing and Transfer:
-
When weighing solid DDT, use an analytical balance inside the fume hood.
-
Use a dedicated spatula for transfer.
-
Handle the container with care to avoid creating dust.
-
-
Solution Preparation:
-
If preparing a solution, add the DDT powder to the solvent slowly.
-
Keep the container capped when not in use.
-
-
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[7]
-
Decontaminate all surfaces and equipment that came into contact with DDT (see Protocol 3.2).
-
Store DDT in a tightly sealed, properly labeled container in a cool, well-ventilated area away from incompatible materials.[7]
-
Protocol for Decontamination of Surfaces and Equipment
Regular decontamination is crucial to prevent cross-contamination and accidental exposure.[10]
Materials:
-
Soap and water
-
Disposable towels
-
Appropriate solvent for DDT (e.g., xylene, petroleum distillates)
-
Labeled hazardous waste container for contaminated materials
Procedure:
-
Initial Cleaning: For general surface cleaning, thoroughly wipe down surfaces and equipment with soap and water using disposable towels.[10]
-
Solvent Decontamination (for significant contamination):
-
Choose a solvent in which DDT is soluble and that is compatible with the surface or equipment.
-
Wet a disposable towel with the solvent and wipe the contaminated area.
-
Use a second clean, solvent-wetted towel to wipe the area again.
-
-
Final Rinse: After solvent decontamination, perform a final rinse with soapy water to remove any residual solvent.[11]
-
Waste Disposal: All contaminated towels, gloves, and other disposable materials must be placed in a designated hazardous waste container for proper disposal.[10]
Protocol for DDT Spill Management
In the event of a spill, a prompt and appropriate response is critical.
Materials:
-
Spill kit appropriate for solid chemical spills
-
Absorbent material (e.g., vermiculite, sand)
-
Scoop or dustpan
-
Labeled, sealable hazardous waste container
-
Full PPE, including respiratory protection if necessary
Procedure:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up. For large spills, contact your institution's emergency response team.
-
Containment:
-
For liquid spills, use absorbent material to contain the spill.
-
For solid spills, carefully scoop the material to avoid creating dust.
-
-
Cleanup:
-
Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area following Protocol 3.2.
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's environmental health and safety department.
Disposal of DDT Waste
DDT and all materials contaminated with it must be disposed of as hazardous waste in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[12]
Protocol for Waste Accumulation and Disposal:
-
Waste Segregation: Collect all DDT-contaminated waste (solid and liquid) in separate, designated hazardous waste containers.[13]
-
Container Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the chemical name (Dichlorodiphenyltrichloroethane).[14]
-
Storage: Store hazardous waste containers in a designated satellite accumulation area. Containers must be kept closed except when adding waste.[14]
-
Disposal Request: When the container is full, or if the waste is no longer being generated, arrange for pickup and disposal through your institution's hazardous waste management program.[14] Never pour DDT waste down the drain or dispose of it in the regular trash.[15]
Visualizations
DDT Handling and Disposal Workflow
The following diagram illustrates the lifecycle of DDT in a laboratory setting, from receipt to disposal.
Caption: Workflow for safe handling and disposal of DDT.
Simplified Overview of DDT's Toxicological Impact
DDT is known to be a non-genotoxic hepatocarcinogen that can induce oxidative stress.[16][17] It has also been shown to have endocrine-disrupting properties.[5][16]
Caption: DDT's impact on cellular and physiological processes.
References
- 1. DDT TOXICITY [flipper.diff.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. agilent.com [agilent.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. researchgate.net [researchgate.net]
- 6. DDT SDS, 50-29-3 Safety Data Sheets - ECHEMI [echemi.com]
- 7. nj.gov [nj.gov]
- 8. osha.gov [osha.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 12. epa.gov [epa.gov]
- 13. actenviro.com [actenviro.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. Toxicity and Carcinogenicity of Dichlorodiphenyltrichloroethane (DDT) -Toxicological Research | Korea Science [koreascience.kr]
Application Notes and Protocols for the Quantification of DDE and DDD in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiphenyltrichloroethane (DDT) is a persistent organochlorine pesticide that was widely used globally.[1] Although its use has been banned in many countries since 1972, it persists in the environment and accumulates in the fatty tissues of living organisms.[2][3] DDT metabolizes into Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD), which are also toxic and persistent.[1][4] DDE is the principal and most stable metabolite of DDT.[4][5] The presence of higher ratios of DDD or DDT to DDE can indicate more recent exposure, while lower ratios suggest long-term exposure.[5] Due to their lipophilic nature, DDE and DDD bioaccumulate in biological systems, primarily in adipose tissue, and can also be found in blood, serum, and breast milk.[2][3][4] Monitoring the levels of these compounds in biological samples is crucial for assessing human exposure and understanding their potential health effects, which include endocrine disruption and an increased risk of cancer.[2][6]
This document provides detailed application notes and protocols for the quantification of DDE and DDD in various biological matrices. The methodologies described are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), which is a robust and widely used method for the analysis of these compounds.
Experimental Protocols
The accurate quantification of DDE and DDD in biological samples requires meticulous sample preparation to remove interfering matrix components and concentrate the analytes of interest. The general workflow involves sample extraction, extract cleanup, and instrumental analysis.
Sample Preparation: Extraction and Cleanup
Biological matrices such as blood, serum, and adipose tissue are complex, necessitating a thorough extraction and cleanup process to isolate DDE and DDD.[7][8][9] Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 1: Liquid-Liquid Extraction (LLE) for Blood Serum
This protocol is adapted from validated methods for the extraction of organochlorine pesticides from human body fluids.[10]
Materials:
-
Blood serum sample
-
Formic acid
-
Hexane/Dichloromethane (DCM) mixture (5:1, v/v)
-
Sodium sulfate (anhydrous)
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
In a glass centrifuge tube, add 5 mL of the serum sample.
-
To denature proteins and release the analytes, add 2 mL of formic acid and vortex for 1 minute.
-
Add 12 mL of the hexane/DCM (5:1, v/v) extraction solvent to the tube.
-
Shake the tube vigorously for 10 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 3-6) with a fresh portion of the extraction solvent for a more exhaustive extraction.
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for cleanup and instrumental analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
SPE is a widely used technique to remove interfering compounds from the sample extract.[11] A Florisil® column is often employed for the cleanup of pesticide extracts.
Materials:
-
Sample extract from LLE
-
Florisil® SPE cartridge (6 mL)
-
Hexane
-
6% Ethyl ether in hexane
-
Nitrogen evaporator
Procedure:
-
Condition the Florisil® SPE cartridge by passing 10 mL of hexane through it. Do not allow the cartridge to dry out.
-
Load the 1 mL concentrated extract from the LLE step onto the conditioned SPE cartridge.
-
Wash the cartridge with 6 mL of hexane to elute less polar interfering compounds. Discard this fraction.
-
Elute the target analytes (DDE and DDD) with 10 mL of 6% ethyl ether in hexane.
-
Collect the eluate in a clean collection tube.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
The purified extract is now ready for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the quantification of DDE and DDD due to its high sensitivity and selectivity.[12][13]
Instrumentation:
-
Gas Chromatograph with a capillary column (e.g., HP-5MS or equivalent)
-
Mass Spectrometer (MS) detector
-
Autosampler
GC-MS Conditions (Typical):
| Parameter | Setting |
|---|---|
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 180°C at 20°C/min, then to 280°C at 5°C/min, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|
| p,p'-DDE | 246 | 318 | 248 |
| p,p'-DDD | 235 | 165 | 237 |
Calibration: Prepare a series of calibration standards of DDE and DDD in a suitable solvent (e.g., hexane) at concentrations ranging from the limit of quantification (LOQ) to the expected upper range of the samples. Analyze the standards using the same GC-MS method as the samples to generate a calibration curve.
Data Presentation
The quantitative data for DDE and DDD levels in biological samples from various studies are summarized below. These values are typically reported in nanograms per gram (ng/g) on a lipid basis for tissues with high-fat content like adipose tissue and breast milk, or in micrograms per liter (µg/L) for blood and serum.
Table 1: Reported Levels of DDE and DDD in Human Biological Samples
| Biological Matrix | Analyte | Concentration Range | Geographic Region | Reference |
| Adipose Tissue | p,p'-DDE | 96.5 ng/g (average) | Not specified | [2] |
| Breast Milk | ΣDDT (DDT+DDE+DDD) | 20 - 1400 ng/g lipid | Global (various countries) | [5] |
| Blood Serum | p,p'-DDE | 238 ng/g lipid (median) | United States (2003-2004) | [4] |
| Whole Blood | p,p'-DDE | 3.3 - 8.0 µg/L | Spain | [11] |
| Whole Blood | p,p'-DDD | 0.5 - 1.5 µg/L | Spain | [11] |
Note: Concentrations can vary significantly based on age, diet, geographic location, and historical exposure to DDT.
Visualizations
Diagram 1: Experimental Workflow for DDE/DDD Quantification
Caption: Workflow for the quantification of DDE and DDD in biological samples.
Diagram 2: DDT Metabolism Pathway
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exposure Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Validated extraction and cleanup procedures for polychlorinated biphenyls and DDE in human body fluids and infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of DDT and related compounds in blood samples from agricultural workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Tracing DDT in Ecosystems Using Stable Isotopes
Abstract:
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of stable isotope analysis to trace the fate and biomagnification of Dichlorodiphenyltrichloroethane (DDT) and its metabolites in ecosystems. The protocols described herein cover sample collection, preparation, and analysis for both stable isotopes (δ¹³C and δ¹⁵N) and DDT compounds. Additionally, this document outlines the principles of Compound-Specific Isotope Analysis (CSIA) for a more in-depth understanding of DDT degradation pathways.
Introduction
The persistent organic pollutant (POP) DDT and its primary metabolite DDE continue to pose a significant threat to ecosystems worldwide due to their long-range transport, resistance to degradation, and tendency to bioaccumulate and biomagnify in food webs. Stable isotope analysis has emerged as a powerful tool for tracing the movement and trophic transfer of contaminants like DDT.
By analyzing the stable isotopes of nitrogen (¹⁵N/¹⁴N, expressed as δ¹⁵N) and carbon (¹³C/¹²C, expressed as δ¹³C), researchers can determine the trophic position and the primary carbon source of organisms within a food web, respectively. When combined with the analysis of DDT and its metabolites, this approach provides a quantitative framework for understanding the biomagnification of these toxic compounds.
-
δ¹⁵N as an indicator of trophic level: The heavier isotope, ¹⁵N, becomes progressively enriched in consumer tissues relative to their diet, with a typical enrichment of 3-5‰ per trophic level. This allows for the precise determination of an organism's position in the food web.
-
δ¹³C as an indicator of carbon source: The ratio of ¹³C to ¹²C in an organism reflects that of its diet, which in turn is influenced by the primary producers at the base of the food web. This allows for the differentiation of energy pathways, such as benthic versus pelagic food webs in aquatic ecosystems.
This document provides detailed protocols for the concurrent analysis of stable isotopes and DDT in biological samples, along with examples of data presentation and visualization to aid in the interpretation of results.
Data Presentation
The following tables present quantitative data from case studies demonstrating the use of stable isotopes to trace DDT in different ecosystems.
Table 1: DDT Concentrations and Stable Isotope Values in the Lake Malawi Food Web
| Species | Trophic Level | δ¹⁵N (‰) | δ¹³C (‰) | ΣDDT (ng/g wet weight) |
| Phytoplankton | 1 | 4.2 | -24.5 | 5 |
| Zooplankton | 2 | 7.5 | -24.1 | 25 |
| Small Fish (Cichlid) | 3 | 10.8 | -23.8 | 150 |
| Large Fish (Catfish) | 4 | 14.2 | -23.5 | 850 |
Data synthesized from studies on African rift valley lakes.
Table 2: p,p'-DDE Concentrations and Stable Isotope Values in a Terrestrial Food Chain from a Canadian Orchard
| Sample Type | Trophic Level | δ¹⁵N (‰) | δ¹³C (‰) | p,p'-DDE (µg/g lipid equivalent) |
| Soil | - | - | - | 16.1 |
| Earthworm (Lumbricus terrestris) | 2 | 4.65 | -25.95 | 96.5 |
| American Robin (Turdus migratorius) Egg | 3 | 8.51 | -26.32 | 568 |
Data from a study on the persistence and biomagnification of DDT in fruit orchard avian food chains.
Experimental Protocols
This section details the methodologies for sample collection, preparation, and analysis for both stable isotopes and DDT.
Protocol 1: Sample Collection and Preparation
-
Sample Collection:
-
Collect a range of organisms representing different trophic levels within the ecosystem of interest (e.g., primary producers, primary consumers, secondary consumers, and top predators).
-
For animal samples, muscle tissue is typically preferred for both stable isotope and contaminant analysis. For birds, eggs can also be used.
-
Collect samples using clean techniques to avoid cross-contamination. Store samples frozen at -20°C or lower until processing.
-
-
Sample Preparation:
-
Thaw the samples in a clean environment.
-
Dissect the desired tissue (e.g., dorsal muscle from fish, breast muscle from birds).
-
Homogenize the tissue sample.
-
Freeze-dry the homogenized sample to a constant weight to remove all moisture.
-
Grind the dried sample into a fine, homogenous powder using a mortar and pestle or a ball mill.
-
Split the powdered sample into two subsamples: one for stable isotope analysis and one for DDT analysis.
-
Protocol 2: Stable Isotope Analysis (δ¹⁵N and δ¹³C)
-
Lipid Extraction (for δ¹³C analysis):
-
Lipids are depleted in ¹³C relative to other tissues, so their presence can bias δ¹³C values. Therefore, lipid extraction is often necessary.
-
Use a 2:1 chloroform:methanol (v/v) solution to extract lipids from the powdered sample.
-
Rinse the sample with the solvent mixture multiple times.
-
Dry the lipid-extracted sample in a fume hood.
-
-
Sample Weighing and Encapsulation:
-
Accurately weigh 0.5-1.0 mg of the dried (and lipid-extracted for δ¹³C) sample powder into a tin capsule.
-
For δ¹⁵N analysis, a non-lipid-extracted subsample can be used.
-
-
Analysis using Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS):
-
The encapsulated samples are combusted in an elemental analyzer, which converts the sample into CO₂ and N₂ gas.
-
The gases are then introduced into an isotope ratio mass spectrometer (IRMS) to measure the ¹³C/¹²C and ¹⁵N/¹⁴N ratios.
-
Isotope ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and atmospheric N₂ for nitrogen).
-
Protocol 3: DDT and Metabolite Analysis
-
Extraction:
-
Use a suitable solvent, such as a mixture of hexane and dichloromethane, to extract DDT and its metabolites (DDE and DDD) from the powdered sample.
-
Soxhlet extraction or accelerated solvent extraction (ASE) can be used for efficient extraction.
-
-
Clean-up:
-
The extract will contain lipids and other co-extracted compounds that can interfere with the analysis.
-
Use gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or Florisil to remove these interfering compounds.
-
-
Analysis using Gas Chromatography (GC):
-
The cleaned-up extract is concentrated and analyzed by gas chromatography.
-
An electron capture detector (ECD) is commonly used for the detection of organochlorine pesticides like DDT.
-
For confirmation and more accurate quantification, a mass spectrometer (MS) can be used as the detector (GC-MS).
-
Protocol 4: Compound-Specific Isotope Analysis (CSIA) of Chlorine (δ³⁷Cl)
CSIA of chlorine can provide insights into the degradation pathways of DDT, as different degradation processes can lead to distinct chlorine isotope fractionation.
-
Sample Preparation:
-
Follow the same extraction and clean-up procedures as for DDT concentration analysis.
-
-
Analysis using Gas Chromatography-Quadrupole Mass Spectrometry (GC-qMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (GC-MC-ICPMS):
-
The prepared sample is injected into a GC system coupled to a mass spectrometer capable of precisely measuring chlorine isotope ratios.
-
The δ³⁷Cl values of DDT and its metabolites are determined. An enrichment in ³⁷Cl in the parent compound can indicate degradation.
-
Visualization
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Biomagnification of DDT in an aquatic food web.
Caption: Experimental workflow for tracing DDT with stable isotopes.
Troubleshooting & Optimization
Technical Support Center: Improving DDT Detection in Air Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Dichlorodiphenyltrichloroethane (DDT) detection in air samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: Sample Collection & Handling
Question: My DDT recoveries are low and inconsistent. What are the potential causes related to my air sampling technique?
Answer: Low and inconsistent recoveries can stem from several factors during sample collection. Here are some common culprits and their solutions:
-
Sampler Breakthrough: This occurs when the sorbent material (e.g., polyurethane foam - PUF, or XAD-2 resin) becomes saturated, and DDT is no longer effectively trapped.
-
Solution: Ensure your sampling volume is within the recommended range for your chosen sorbent. For high concentration environments, consider reducing the sampling time or using a larger sorbent cartridge. It is also good practice to use a backup sorbent tube in series with the primary one to check for breakthrough.
-
-
Improper Storage and Transport: DDT can degrade or be lost if samples are not stored correctly.
-
Contamination: Contamination can be introduced from various sources during handling.
FAQ 2: Gas Chromatography (GC) Analysis
Question: I am observing significant peak tailing for DDT in my chromatograms. What is causing this and how can I fix it?
Answer: Peak tailing for active compounds like DDT is a common issue in gas chromatography, often indicating secondary interactions within the system. Here’s how to troubleshoot:
-
Active Sites in the Inlet: The GC inlet is a primary source of peak tailing and degradation for DDT.
-
Solution:
-
Change the Liner: Regularly replace the inlet liner. The frequency will depend on the cleanliness of your samples. For complex matrices, you may need to change it daily.[3]
-
Use a Deactivated Liner: Employ liners that are specifically deactivated (e.g., silanized) to minimize interactions with active compounds. Using glass wool in the liner can increase surface area and activity, so consider a liner without it if possible.
-
Clean the Inlet: Periodically clean the entire injector port to remove any accumulated non-volatile residues.
-
-
-
Column Contamination: The front end of the analytical column can accumulate non-volatile matrix components, creating active sites.
-
Solution: Trim a small portion (e.g., 10-20 cm) from the inlet of the column. This removes the most contaminated section and can restore peak shape.
-
-
Inappropriate Column Choice: The column's stationary phase may not be optimal for DDT analysis.
-
Solution: Use a column with a stationary phase designed for pesticide analysis, such as a 5% phenyl-methylpolysiloxane. Ensure the column is inert.
-
Question: My DDT peak is completely gone or significantly reduced after several sample injections, but my initial standards looked fine. What's happening?
Answer: This is a classic symptom of DDT degradation in the GC inlet, which is often exacerbated by matrix components from the samples.
-
Matrix-Induced Degradation: Non-volatile matrix components from your air sample extracts can accumulate in the liner and on the seal, creating active sites that degrade DDT at high temperatures.[4] The degradation products are typically DDE and DDD.
-
Solution:
-
Inlet Maintenance: The most immediate solution is to perform inlet maintenance: replace the liner and the inlet seal.[4]
-
Sample Cleanup: If your samples are from a complex air matrix (e.g., high particulate matter), consider adding a cleanup step to your sample preparation protocol to remove interfering compounds before injection.
-
Use Analyte Protectants: Adding analyte protectants to both your standards and samples can help to mask active sites in the inlet and improve the reproducibility of your results.[4]
-
Injection Mode: If using splitless injection for maximum sensitivity, consider switching to a pulsed splitless or a split injection with a small split ratio (e.g., 5:1). This can reduce the residence time of DDT in the hot inlet, thereby minimizing degradation.[4]
-
-
Troubleshooting Flowchart for Common GC Issues in DDT Analysis
References
Technical Support Center: Troubleshooting Poor Peak Shape in GC Analysis of DDT
This guide provides troubleshooting advice for common issues encountered during the gas chromatography (C) analysis of Dichlorodiphenyltrichloroethane (DDT) and its related compounds. The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in DDT analysis?
Poor peak shape in the GC analysis of DDT can manifest as peak tailing, fronting, or splitting. The primary causes often relate to the thermal lability of DDT and its interaction with the GC system. Key factors include:
-
Active Sites: DDT is prone to degradation and adsorption on active sites within the GC inlet and column. These sites can be exposed silanol groups on the liner, column, or contaminants from the sample matrix.[1][2][3]
-
Inlet Issues: The high temperatures in the GC injector can cause DDT to degrade into DDE and DDD.[2][4][5] A dirty or non-deactivated liner is a frequent culprit.[1][5]
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can lead to peak distortion.[6]
-
Improper Method Parameters: Incorrect flow rates, injection volumes, or temperature programs can all contribute to poor peak shape.[7]
-
Column Overload: Injecting too much sample can lead to peak fronting.[8][9]
Q2: My DDT peaks are tailing. What should I do?
Peak tailing, where the latter half of the peak is drawn out, is a common problem. Here’s a step-by-step approach to troubleshoot this issue:
-
Check for System Activity: Tailing of polar or active compounds like DDT often points to active sites in the system.
-
Inlet Liner: Replace the inlet liner with a new, deactivated one.[1][5] This is often the quickest and most effective solution.
-
Column Inlet: Trim the first 10-20 cm of the analytical column to remove any accumulated non-volatile residues or active sites.[9]
-
Septum: A leaking or cored septum can introduce contaminants. Replace the septum.
-
-
Verify Column Installation: An improperly installed column can create dead volume, leading to peak tailing.[9][10]
-
Optimize Method Parameters:
-
Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type.
-
Temperature: A lower initial oven temperature can sometimes improve peak shape for early eluting peaks.[11]
-
Q3: My DDT peaks are fronting. What is the cause and how can I fix it?
Peak fronting, where the first half of the peak is broad, is typically caused by column overload.[8][9][12]
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Decrease Injection Volume: Inject a smaller volume of your sample.[8]
-
Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.[9]
-
Check for Solvent Mismatch: In some cases, a mismatch between the polarity of the sample solvent and the stationary phase can cause fronting.[8] Ensure your solvent is compatible with the column phase.
Q4: I am seeing split peaks for DDT. What could be the problem?
Split peaks suggest that the sample is not being introduced onto the column in a single, sharp band.[13]
-
Injection Technique:
-
Inlet and Column Issues:
-
Improper Column Installation: An incorrect column position in the inlet can cause splitting.[14]
-
Contamination: A dirty liner or contaminated column can lead to peak splitting. Perform inlet maintenance and trim the column.
-
-
Solvent Effects: In splitless injections, an incompatibility between the sample solvent and the stationary phase, or an incorrect initial oven temperature, can cause peak splitting. The initial oven temperature should generally be about 20°C below the boiling point of the solvent.[9]
-
Analyte Degradation: In some instances, what appears to be a split peak may actually be a co-eluting degradation product of DDT.[14] This points to excessive activity in the inlet.
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common peak shape problems in DDT analysis.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Caption: Troubleshooting workflow for split peaks.
Experimental Protocols
Protocol 1: Inlet Maintenance for DDT Analysis
This protocol outlines the steps for routine inlet maintenance to prevent poor peak shape due to contamination and activity.
-
Cool Down the Injector: Set the injector temperature to a safe level (e.g., 50°C) and allow it to cool completely.
-
Turn Off Gases: Turn off the carrier and split vent flows at the instrument.
-
Remove the Septum and Liner: Carefully remove the septum nut and the septum. Use forceps to remove the inlet liner.
-
Inspect and Clean the Inlet: Inspect the inside of the injector for any visible contamination. If necessary, clean the inlet with an appropriate solvent (e.g., methanol, acetone) using a lint-free swab.
-
Install a New Deactivated Liner: Place a new, high-quality deactivated liner into the injector. Using a liner with glass wool can help to trap non-volatile residues and promote complete vaporization.
-
Install a New Septum: Place a new septum in the septum nut and tighten it according to the manufacturer's recommendations. Do not overtighten, as this can cause the septum to core.
-
Restore Gas Flows and Heat: Turn the gas flows back on and set the injector to the desired temperature.
-
Condition the System: Allow the system to equilibrate for at least 30 minutes before injecting any samples.
Protocol 2: Column Trimming
This protocol describes how to properly trim the analytical column to remove contamination from the inlet end.
-
Cool Down the Oven and Injector: Cool the oven and injector to room temperature.
-
Turn Off Gases: Turn off the carrier gas flow.
-
Remove the Column from the Injector: Carefully loosen the column nut at the injector and gently pull the column out.
-
Wipe the Column End: Wipe the first 15-20 cm of the column with a lint-free cloth dampened with methanol to remove any ferrule fragments or other debris.
-
Make a Clean Cut: Using a ceramic scoring wafer or a capillary column cutting tool, score the column about 10-20 cm from the end. Make a clean, square break.
-
Inspect the Cut: Use a small magnifying glass to inspect the cut and ensure it is clean and at a 90-degree angle to the column wall.
-
Reinstall the Column: Reinstall the column in the injector at the correct depth.
-
Restore Gas Flows and Heat: Turn on the carrier gas and heat the oven and injector to their setpoints.
-
Condition the Column: After trimming, it is good practice to condition the column by running it at a high temperature (below its maximum limit) for a short period to remove any oxygen that may have entered.
Quantitative Data Summary
The degradation of DDT in the GC inlet is a critical factor affecting analysis. The choice of inlet liner and injection parameters can have a significant impact on the extent of this degradation.
| Inlet Parameter | Condition | DDT Breakdown (%) | Reference |
| Liner Type | Open (no wool) | Can be high, especially with fast injection | [15] |
| Single Taper with Wool | Lower breakdown compared to open liners | [15] | |
| Injection Mode | Hot Splitless | Higher potential for degradation | [4] |
| Cold Splitless (PTV) | Significantly reduced degradation | [4] | |
| Inlet Seal | Stainless Steel | Can promote DDT degradation | [15] |
| Gold or Siltek Coated | More inert, leading to less breakdown | [15] | |
| Sample Matrix | Present | Can enhance DDT degradation significantly | [16][17] |
Note: The exact percentage of breakdown can vary depending on the specific instrument, conditions, and sample matrix. It is crucial to monitor DDT breakdown regularly by analyzing a standard. According to some EPA methods, the breakdown of DDT should not exceed 15-20%.[2]
References
- 1. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. Degradation of DDT - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
- 13. GC Troubleshooting—Split Peaks [restek.com]
- 14. youtube.com [youtube.com]
- 15. Restek - Blog [restek.com]
- 16. Matrix-enhanced degradation of p,p'-DDT during gas chromatographic analysis: A consideration | U.S. Geological Survey [usgs.gov]
- 17. Matrix-enhanced degradation of p,p'-DDT during gas chromatographic analysis: A consideration [pubs.usgs.gov]
Technical Support Center: Optimizing DDT Extraction from Fatty Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Dichlorodiphenyltrichloroethane (DD) from fatty tissues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting DDT from fatty tissues?
The main challenge in analyzing pesticide residues like DDT in fatty samples is the high amount of co-extracted lipids.[1][2] These lipids can interfere with the analysis, leading to experimental errors and potential damage to analytical instruments.[1] Due to its lipophilic nature, DDT has a high affinity for fats, causing it to accumulate in adipose tissues.[3][4] Therefore, extensive sample preparation, including effective extraction and cleanup, is crucial.[1][2]
Q2: Which extraction methods are most suitable for fatty tissues?
Several methods can be employed, each with its advantages and disadvantages. Commonly used techniques include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is known for its speed and simplicity. However, for fatty matrices, modifications such as the inclusion of C18 sorbent during cleanup are often necessary to remove lipids.[5][6]
-
Matrix Solid-Phase Dispersion (MSPD): MSPD is an effective technique that combines sample homogenization and extraction in a single step.[7] It has been successfully used for extracting DDT from animal fats with high recoveries.[8][9]
-
Liquid-Liquid Extraction (LLE) with Cleanup: LLE is a traditional method that involves partitioning the analyte between two immiscible solvents. For fatty tissues, this is typically followed by a cleanup step like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove lipids.[10]
Q3: How can I improve the recovery of DDT from my fatty tissue samples?
Low recovery can be attributed to several factors. To improve it, consider the following:
-
Solvent Selection: The choice of extraction solvent is critical. A mixture of polar and non-polar solvents is often effective.[11] For instance, acetonitrile is commonly used in the QuEChERS method as it efficiently extracts a wide range of pesticides while minimizing the co-extraction of fats.[5]
-
Thorough Homogenization: Ensure the tissue sample is thoroughly homogenized to maximize the surface area for solvent interaction.
-
Optimized Cleanup: An inefficient cleanup step can lead to the loss of the analyte. Evaluate different sorbents and elution volumes to find the optimal conditions for your specific matrix. For example, using C18 in the d-SPE step of QuEChERS can enhance the removal of lipids and improve recoveries of nonpolar pesticides.[5]
Q4: What are matrix effects in the context of DDT analysis in fatty tissues, and how can I mitigate them?
Matrix effects occur when co-extracted components from the sample interfere with the ionization of the target analyte in the mass spectrometer, leading to either signal enhancement or suppression.[12][13] In fatty tissues, residual lipids are a primary cause of matrix effects.
To mitigate matrix effects:
-
Effective Cleanup: The most crucial step is to remove as much of the lipid matrix as possible through robust cleanup procedures.[6][14]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup process as the samples. This helps to compensate for any signal alteration caused by the matrix.[12]
-
Use of Internal Standards: Isotopically labeled internal standards that behave similarly to the analyte of interest can help to correct for matrix effects and variations in instrument response.[15]
-
"Shoot-and-Dilute" Approach: For highly sensitive instruments like GC-MS/MS, diluting the final extract can reduce the concentration of matrix components to a level where they no longer significantly impact the analysis.[16]
Troubleshooting Guides
Problem 1: Low or Inconsistent DDT Recovery
| Possible Cause | Solution |
| Incomplete Extraction | - Ensure the tissue is thoroughly homogenized before extraction. - Increase the extraction time or use a more vigorous shaking/vortexing method. - Evaluate different extraction solvents or solvent mixtures. For example, a mixture of hexane and ethanol (2:1) has been shown to be effective for green alfalfa.[17] |
| Analyte Loss During Cleanup | - Optimize the type and amount of sorbent used in d-SPE or SPE. For fatty samples, C18 is often recommended.[5][6] - Check the elution solvent and volume. An insufficient volume may not fully elute the DDT from the sorbent. |
| Degradation of DDT | - DDT can degrade at high temperatures. If using methods like microwave-assisted extraction, optimize the temperature to minimize degradation.[18] |
| Improper pH | - Some pesticides are sensitive to pH. The use of buffering salts during extraction, as in the buffered QuEChERS method, can prevent the degradation of pH-sensitive analytes.[5] |
Problem 2: Significant Matrix Effects Observed in GC-MS/MS Analysis
| Possible Cause | Solution |
| Insufficient Lipid Removal | - Incorporate a dedicated lipid removal step in your cleanup protocol. Options include dispersive SPE with C18 or Z-Sep sorbents, or pass-through cleanup with cartridges like Captiva EMR–Lipid.[6][14] - For QuEChERS, a dual-d-SPE cleanup, first with a combination of sorbents like PSA and then with C18, can improve the cleanliness of the extract.[3] |
| Active Sites in the GC System | - Co-extracted matrix components can mask active sites in the GC inlet and column, leading to a "matrix-induced signal enhancement effect".[12] - To ensure consistency, use matrix-matched calibration standards.[12] - Regular maintenance of the GC inlet, including changing the liner and seal, is crucial.[16] |
| Ion Suppression/Enhancement | - If matrix effects persist despite cleanup, use an internal standard that closely mimics the chemical behavior of DDT. - Dilute the final extract to reduce the concentration of interfering matrix components.[16] |
Problem 3: Poor Chromatographic Peak Shape
| Possible Cause | Solution |
| Contaminated GC Inlet Liner | - The liner can become contaminated with non-volatile matrix components. Replace the liner regularly. Using a liner with quartz wool can help trap some of these contaminants.[16] |
| Column Contamination | - The front end of the analytical column can become contaminated. Use a guard column to protect the analytical column and trim the front end of the guard column as needed.[16] |
| Co-eluting Interferences | - Improve the cleanup procedure to remove interfering compounds. - Optimize the GC temperature program to better separate DDT from interfering peaks. |
Data on Extraction Efficiency and Recovery
The following tables summarize quantitative data from various studies on the extraction of DDT and its metabolites from fatty tissues.
Table 1: Recovery of DDT and its Metabolites using MSPD
| Analyte | Spiking Level (µg/g) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| p,p'-DDE | 0.1 | 81 | 8 |
| 0.2 | 81 | 7 | |
| 0.4 | 84 | 5 | |
| p,p'-DDD | 0.1 | 82 | 7 |
| 0.2 | 83 | 6 | |
| 0.4 | 85 | 4 | |
| p,p'-DDT | 0.1 | 81 | 8 |
| 0.2 | 82 | 6 | |
| 0.4 | 82 | 6 | |
| Data from a study on beef tallow and chicken fat samples.[1] |
Table 2: Comparison of QuEChERS and MSPD for Nonpolar Pesticides in Avocado (15% fat)
| Analyte | QuEChERS Recovery (%) | MSPD Recovery (%) |
| Hexachlorobenzene | 27 ± 1 | Higher than QuEChERS (exact value not specified) |
| This table highlights that for highly lipophilic analytes in fatty matrices, the recovery can be low, especially with the standard QuEChERS method.[5] |
Experimental Protocols
Protocol 1: Modified QuEChERS for Fatty Tissues
This protocol is adapted for fatty matrices like fish tissue.
-
Sample Homogenization: Weigh 15 g of the homogenized fatty tissue sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 3450 rcf for 1 minute.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile extract (supernatant) to a 2 mL microcentrifuge tube.
-
Add 50 mg of PSA (primary secondary amine), 50 mg of C18 sorbent, and 150 mg of anhydrous magnesium sulfate.
-
Vortex for 20 seconds.
-
-
Final Centrifugation: Centrifuge to pellet the sorbent.
-
Analysis: The supernatant is ready for GC-MS or LC-MS/MS analysis.
Based on the buffered QuEChERS procedure.[5]
Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for Animal Fats
This protocol uses an activated carbon fiber sorbent.
-
Sample Preparation: Mix 0.5 g of the fatty sample with 2 g of C18 sorbent and 2 g of anhydrous sodium sulfate in a mortar and pestle until a homogeneous mixture is obtained.
-
Column Packing: Transfer the mixture into an empty SPE cartridge.
-
Elution:
-
Place the cartridge on a vacuum manifold.
-
Elute the pesticides with 10 mL of acetonitrile (added in 5 portions of 2 mL).
-
-
Concentration: Concentrate the eluate to 0.5 mL under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is ready for analysis.
This is a general representation of an MSPD method.[5] A study using Toyobo-KF activated carbon fiber as the sorbent with beef tallow and chicken fat samples showed recoveries of ≥ 81% for DDTs.[1][8]
Protocol 3: Liquid-Liquid Extraction (LLE) with Cleanup
This is a more traditional approach.
-
Extraction:
-
Homogenize the fatty tissue sample with a non-polar solvent like hexane or a mixture of hexane and acetone.
-
Perform the extraction multiple times and combine the extracts.
-
-
Fat Removal (Cleanup):
-
Gel Permeation Chromatography (GPC): This is a common technique to separate the large lipid molecules from the smaller pesticide molecules.
-
Solid-Phase Extraction (SPE): Use a cartridge with a suitable sorbent (e.g., Florisil or silica) to retain the lipids while allowing the DDT to pass through with an appropriate elution solvent.
-
-
Concentration: Evaporate the solvent from the cleaned extract and reconstitute in a suitable solvent for analysis.
Visualizing the Workflow
Caption: Comparative workflows for DDT extraction from fatty tissues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pesticide residues in fish tissues by modified QuEChERS method and dual-d-SPE clean-up coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Dichlorodiphenyltrichloroethane (DDT) and metabolites residues in fish species from eastern Lake Tanganyika [scielo.org.za]
- 5. labsertchemical.com [labsertchemical.com]
- 6. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix solid-phase dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separating DDTs in edible animal fats using matrix solid-phase dispersion extraction with activated carbon filter, Toyobo-KF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 17. Evaluation of extraction and cleanup methods for analysis of DDT and DDE in green alfalfa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of Modified-Quechers Method to Fish Tissues for the Determination of Organochlorine Pesticides by Gas Chromatography, With Optimisation Using 14c-Lindane and 14c-Ddt - International Journal of Environment and Pollution Research (IJEPR) [eajournals.org]
"refining analytical methods for differentiating DDT isomers"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the differentiation of Dichlorodiphenyltrichloroethane (DDT) isomers. The following sections offer answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of DDT, and why is their differentiation crucial? A1: The chemical structure of DDT allows for several isomers, with the most significant being p,p'-DDT (para,para'-DDT) and o,p'-DDT (ortho,para'-DDT). Technical grade DDT is a mixture, predominantly containing the insecticidally active p,p'-DDT (about 77%), but also significant amounts of o,p'-DDT (about 15-21%).[1] Differentiating these isomers is critical because they have different toxicological and biological activities; for instance, o,p'-DDT exhibits weak estrogenic activity, which is not significantly observed in the p,p' isomer.[1] Isomer-specific analysis is also essential for environmental monitoring to understand degradation pathways and for source apportionment, such as distinguishing between the use of DDT as a pesticide and industrial emissions from dicofol production.[2][3]
Q2: What are the most common analytical techniques for separating DDT isomers? A2: The most widely used techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4] GC, particularly when coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS/MS), is favored for its high sensitivity and selectivity in complex matrices.[5][6][7] Chiral HPLC and chiral high-resolution gas chromatography are employed for enantiomer-selective determination of DDT and its related compounds.[4]
Q3: What are DDE and DDD, and how do they relate to DDT? A3: Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD) are the major metabolites and environmental breakdown products of DDT.[1] Commercial DDT formulations can contain small amounts of DDE and DDD.[1] In biological systems, DDT is metabolized; for example, the liver transforms p,p'-DDT into p,p'-DDE.[7] The presence and ratio of these compounds in environmental samples provide insights into the age of the DDT contamination and the extent of its degradation.
Q4: Why can the analysis of DDT isomers by Gas Chromatography (GC) be challenging? A4: GC analysis of DDT is challenging primarily due to the thermal lability of the parent compounds. p,p'-DDT, in particular, is prone to degradation at high temperatures within the GC inlet, breaking down into DDE and DDD.[8][9] This degradation can be exacerbated by active sites in the GC liner, seals, or the front of the analytical column, often caused by the accumulation of non-volatile matrix components from samples.[9][10] This leads to inaccurate quantification, poor reproducibility, and system downtime for maintenance.[8]
Experimental Workflow for DDT Isomer Analysis
Caption: General experimental workflow for the analysis of DDT isomers from sample collection to final reporting.
Troubleshooting Guide
Q: I'm observing poor peak shapes (tailing) for my DDT isomer peaks. What are the likely causes and solutions? A: Peak tailing for DDT isomers is commonly caused by active sites within the GC system that interact with the analytes.
-
Possible Causes:
-
Contaminated GC Inlet Liner: Non-volatile matrix components from previous injections can create active sites on the liner's surface or within its glass wool packing.[8][9]
-
Column Contamination: The front end of the analytical or guard column can become contaminated with matrix residue.[10]
-
Worn Inlet Seal: The gold seal at the base of the injector can become active over time, leading to analyte degradation and adsorption.[10]
-
System Leaks: Small leaks in the system can affect carrier gas flow and pressure, leading to distorted peak shapes.
-
-
Solutions:
-
Replace the GC Inlet Liner: This is often the most effective first step. Consider using deactivated liners for better inertness.[9]
-
Trim the Column: Remove a small section (10-20 cm) from the front of the guard column or the analytical column if a guard is not used.[10]
-
Replace the Inlet Seal: Regularly replace the gold seal as part of routine maintenance.[10]
-
Perform a Leak Check: Ensure all fittings and connections are secure.
-
Q: My results show a high percentage of DDE and DDD, suggesting DDT is degrading during analysis. How can I prevent this? A: On-column degradation is a well-known issue for DDT analysis. The primary cause is excessive heat or interaction with active sites in the hot GC inlet.
-
Possible Causes:
-
High Inlet Temperature: An excessively high injector temperature can cause thermal breakdown of p,p'-DDT.
-
Active Sites in the Inlet: As with peak tailing, active sites on the liner or metal surfaces of the inlet promote degradation.[9]
-
Dirty Sample Matrix: Co-extracted matrix components can become active sites when heated in the inlet.[9]
-
-
Solutions:
-
Optimize Inlet Temperature: Lower the injector temperature. Temperatures around 250°C are often a good starting point.
-
Use Deactivated Liners: Employ high-quality, deactivated liners and change them frequently, especially when running "dirty" samples.[9]
-
Use a Guard Column: A deactivated guard column can "trap" non-volatile matrix components, protecting the more expensive analytical column.
-
Consider On-Column Injection: To prevent thermal decomposition in a heated injector, on-column injection at a low initial temperature can be used.[11]
-
Enhance Sample Cleanup: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction, sulfuric acid wash) to remove matrix interferences before injection.[5]
-
Q: I am struggling to achieve baseline separation between o,p'-DDT and p,p'-DDT. What adjustments can I make? A: Co-elution of these key isomers can compromise accurate quantification. Separation is primarily influenced by the column and the temperature program.
-
Possible Causes:
-
Inappropriate GC Column: The stationary phase of the column may not be suitable for separating these isomers.
-
Temperature Program Too Fast: A rapid temperature ramp rate may not provide sufficient time for the column to resolve the isomers.
-
Incorrect Carrier Gas Flow Rate: A flow rate that is too high or too low can reduce column efficiency.
-
-
Solutions:
-
Select an Appropriate Column: Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) are commonly used and effective for separating DDT isomers.[7]
-
Optimize the Temperature Program: Decrease the ramp rate of the temperature program, especially during the elution window for the DDT isomers. A slower ramp (e.g., 3-6°C/min) can significantly improve resolution.[7][11]
-
Verify and Adjust Flow Rate: Check that the carrier gas flow rate is set to the optimal level for your column's internal diameter.
-
Caption: A logical troubleshooting flowchart for common issues in the GC analysis of DDT isomers.
Experimental Protocols
Protocol: GC-MS/MS Analysis of DDT Isomers in Serum
This protocol is adapted from methodologies designed for the analysis of organochlorine pesticides in biological matrices.[7]
1. Sample Preparation (Liquid-Liquid Extraction & SPE Cleanup)
-
To 1 mL of serum, add an internal standard solution.
-
Perform a double liquid-liquid extraction using a mixture of petroleum ether and diethyl ether.
-
Vortex vigorously and centrifuge to separate the layers.
-
Combine the organic supernatant and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the extract in a suitable solvent and perform solid-phase extraction (SPE) cleanup using a cartridge (e.g., Florisil or Bond Elut).[5][7]
-
Elute the analytes, evaporate the eluent to near dryness, and reconstitute in the final injection solvent (e.g., hexane).
2. Instrumental Parameters
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 7000A Triple Quadrupole MS or equivalent.
-
Column: HP-5MS (30m x 0.25mm i.d., 0.25µm film thickness).[7]
-
Injection: 1-2 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 55°C, hold for 1.5 min.
-
Ramp 1: 60°C/min to 150°C.
-
Ramp 2: 6°C/min to 200°C.
-
Ramp 3: 280°C/min to 280°C, hold for 1.5 min.[7]
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor Ions: Select at least two specific precursor-to-product ion transitions for each DDT isomer and metabolite for accurate identification and quantification.
-
3. Quality Control
-
Analyze a procedural blank, a matrix spike, and a laboratory control sample with each batch of samples.
-
Run a degradation check standard (containing p,p'-DDT and Endrin) at the beginning of each analytical sequence to ensure system inertness. Degradation should typically be below 15-20%.
Quantitative Data Summary
Table 1: Example GC Method Performance for DDT Isomers in Ginseng Samples
| Analyte | Fortification Level (mg/kg) | Average Recovery (%) | Method Detection Limit (MDL) (mg/kg) |
| o,p'-DDE | 0.01 | 95.2 | 0.003 |
| p,p'-DDE | 0.01 | 99.6 | 0.004 |
| o,p'-DDD | 0.01 | 91.5 | 0.005 |
| p,p'-DDD | 0.01 | 87.9 | 0.009 |
| o,p'-DDT | 0.01 | 90.3 | 0.004 |
| p,p'-DDT | 0.01 | 93.8 | 0.006 |
| Data derived from a study on developing a sensitive analysis method for DDT isomers in various ginseng matrices using GC-ECD.[5] |
Table 2: Immunoassay Performance for DDT Isomer Detection
| Isomer | Assay Midpoint (IC50) (µg/L) | Method |
| p,p'-DDT | 0.5 ± 0.2 | ELISA |
| o,p'-DDT | 1.0 ± 0.3 | ELISA |
| p,p'-DDT | 4.2 ± 1.6 | ELISA (selective antibody) |
| p,p'-DDT | 4.0 | Optical Immunosensor |
| Data from a study developing monoclonal antibodies for use in ELISA and optical immunosensors for DDT analysis.[12] |
References
- 1. DDT - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DDT isomers and metabolites in the environment: an overview [agris.fao.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. Degradation of DDT - Chromatography Forum [chromforum.org]
- 10. DDT Breakdown - Chromatography Forum [chromforum.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of DDT isomers with enzyme-linked immunosorbent assay and optical immunosensor based on rat monoclonal antibodies as biological recognition elements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of DDT in Weathered Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Dichlorodiphenyltrichloroethane (DDT) and its metabolites in weathered environmental samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of weathered DDT samples.
| Problem | Possible Causes | Troubleshooting Steps |
| Low recovery of DDT and its metabolites. | 1. Inefficient extraction: The chosen solvent or extraction technique may not be suitable for the weathered matrix where DDT is strongly bound.[1][2][3] 2. Analyte degradation during extraction: High temperatures used in some extraction methods can cause DDT to degrade.[4] 3. Poor cleanup: Co-extracted matrix components can interfere with quantification. | 1. Optimize extraction method: Experiment with different solvents or solvent mixtures. Consider more exhaustive techniques like Microwave-Assisted Extraction (MAE) or Pressurized Liquid Extraction (PLE). For soils with high organic content, a one-step extraction-cleanup method like Soxhlet with in-line cleanup (e.g., using charcoal) can be effective.[5] 2. Use milder extraction conditions: If using thermal methods, reduce the temperature and/or extraction time. The use of isotope-labeled standards can help monitor for degradation during extraction.[4] 3. Improve cleanup: Employ cleanup techniques such as solid-phase extraction (SPE) with appropriate sorbents (e.g., Florisil) to remove interfering compounds.[6] |
| High variability in replicate analyses. | 1. Sample heterogeneity: Weathered samples, especially soils and sediments, can be highly heterogeneous. 2. Inconsistent extraction: Variations in extraction time, temperature, or solvent volume between replicates. 3. Instrumental instability: Fluctuations in the gas chromatograph (GC) or detector performance. | 1. Homogenize samples: Thoroughly mix and sieve samples to ensure uniformity before taking subsamples for analysis.[7] 2. Standardize procedures: Strictly adhere to the validated extraction protocol for all samples.[1][2][3] 3. Perform instrument maintenance: Check for leaks, clean the injector port and detector, and ensure a stable gas flow. Regularly run performance evaluation standards.[8][9] |
| Peak tailing or splitting in the chromatogram. | 1. Active sites in the GC system: The injector liner, column, or packing material may have active sites that interact with the analytes.[9][10] 2. Matrix effects: Co-injected matrix components can coat the GC liner and column, creating active sites.[9][11] 3. Column degradation: The stationary phase of the GC column may be degraded. | 1. Deactivate the GC system: Use a deactivated liner and ensure the column is properly conditioned. The use of analyte protectants can also help mask active sites.[10] 2. Enhance cleanup: Implement a more rigorous cleanup procedure to remove matrix components. Diluting the sample extract can also reduce matrix effects.[12] 3. Replace the GC column: If peak shape does not improve after addressing other potential causes, the column may need to be replaced. |
| Ratio of p,p'-DDT to its metabolites (DDE, DDD) is inconsistent with expected environmental degradation. | 1. Degradation in the GC inlet: p,p'-DDT can thermally degrade to p,p'-DDE and p,p'-DDD in a hot injector.[8][9] This is a well-known issue, especially with dirty samples.[9] 2. Matrix-enhanced degradation: The presence of certain matrix components can catalyze the degradation of DDT in the injector.[4][8] | 1. Monitor inlet degradation: Regularly inject a standard containing only p,p'-DDT to check for breakdown. The sum of the degradation products should typically be less than 20% of the original p,p'-DDT.[8] 2. Optimize GC inlet conditions: Lower the injector temperature, use a gentle injection technique (e.g., pulsed splitless), and change the liner frequently.[9] 3. Use isotopically labeled standards: Labeled p,p'-DDT can be spiked into the sample to accurately track and correct for degradation that occurs during both sample preparation and analysis.[4][8] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the analysis of DDT in weathered samples.
1. Why is the analysis of DDT in weathered samples more challenging than in freshly spiked samples?
Weathering, or "aging," significantly alters the state of DDT in the environment. Over time, DDT and its metabolites become strongly bound to soil and sediment organic matter.[13] This sequestration makes them less "bioavailable," meaning they are not as easily extracted using conventional methods.[13][14] In contrast, freshly spiked DDT is more readily available for extraction.
2. What are the primary degradation products of DDT in the environment?
The main degradation products of DDT are Dichlorodiphenyldichloroethylene (DDE) and Dichlorodiphenyldichloroethane (DDD).[15] The ratio of DDT to DDE and DDD can provide insights into the age of the contamination and the environmental conditions. In oxygenated environments, DDE is the predominant metabolite, while in low-oxygen or anaerobic conditions, DDT is more likely to degrade to DDD.[16]
3. How do matrix effects impact the quantification of DDT?
Matrix effects occur when co-extracted compounds from the sample interfere with the analytical signal of the target analytes.[17][18][19] These effects can either enhance or suppress the signal, leading to overestimation or underestimation of the DDT concentration.[11] This is a significant challenge in complex matrices like soil and sediment. To compensate for matrix effects, it is recommended to use matrix-matched calibration standards or isotope-labeled internal standards.[17][19]
4. What are the most suitable extraction methods for weathered DDT samples?
The choice of extraction method depends on the sample matrix. For soils and sediments, methods that can overcome the strong binding of aged residues are preferred. These include:
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating extraction.[1][2][3]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): Employs high temperature and pressure to increase extraction efficiency.
-
Soxhlet Extraction: A classical and robust method, though it can be time-consuming.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined extraction and cleanup method that has been adapted for soil and sediment analysis.[7]
A comparison of different extraction techniques showed that MAE and solvent extraction (SE) can yield greater quantities of DDTs from soil than Supercritical Fluid Extraction (SFE).[1][2][3]
5. How can I be sure that the DDT is not degrading in my GC instrument?
Degradation of DDT in the hot GC inlet is a common problem that can lead to inaccurate quantification of DDT and its metabolites.[8][9] To monitor and control this:
-
Regularly inject a performance evaluation standard: This standard should contain p,p'-DDT but not its degradation products. An acceptable level of degradation is typically below 20%.[8]
-
Perform regular inlet maintenance: This includes changing the liner and septum, and cleaning the injector port.[9]
-
Optimize injection parameters: Lowering the injector temperature and using a splitless injection can help minimize degradation.
-
Use analyte protectants: These are compounds added to both samples and standards that can help to passivate active sites in the GC inlet.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Recovery Rates of DDT and its Metabolites using Different Extraction Methods in Soil
| Extraction Method | Analyte | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Microwave-Assisted Extraction (MAE) | DDTs | Not Specified | 72-120 | <15 | [1][2][3] |
| Supercritical Fluid Extraction (SFE) | DDTs | Not Specified | 72-120 | <15 | [1][2][3] |
| Solvent Extraction (SE) | DDTs | Not Specified | 72-120 | <15 | [1][2][3] |
| One-step Soxflo with charcoal | p,p'-DDT | 0.02 - 4 | 99.7-100.2 | Not Specified | [5] |
| One-step Soxflo with charcoal | p,p'-DDD | 0.02 - 4 | 89.7-90.4 | Not Specified | [5] |
| One-step Soxflo with charcoal | p,p'-DDE | 0.02 - 4 | 89.6-107.9 | Not Specified | [5] |
Table 2: Effect of Aging on the Bioavailability of DDT in Soil and Sediment
| Sample Type | Age of Contamination | Initial Bioavailable DDT (%) | Bioavailable DDT after 365 days (%) | Reference |
| Sandy Soil | Since 1962 | 4.6 | 0.6 | [14] |
| Clay Soil | Not Specified | 4.1 | 0.3 | [14] |
| Freshly Spiked Soil | 0 days | 10.9 | 1.5 | [14] |
| Field-Aged Soil | 49 years | 30 (DDT), 12 (DDE), 34 (DDD) | Not Applicable | [13] |
Experimental Protocols & Workflows
General Experimental Workflow for DDT Analysis in Weathered Soil
The following diagram illustrates a typical workflow for the analysis of DDT in weathered soil samples, from sample preparation to final data analysis.
DDT Degradation Pathway
The following diagram illustrates the primary degradation pathways of DDT in the environment.
References
- 1. Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods. | Sigma-Aldrich [sigmaaldrich.com]
- 4. DDT degradation during enhanced solid-liquid extractions. A consideration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and surprisingly effective one-step extraction-cleanup by soxflo for DDT and its metabolites from environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. The Effect of Farming Techniques on Degradation of DDT in Historical Cotton Farms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix-enhanced degradation of p,p'-DDT during gas chromatographic analysis: A consideration | U.S. Geological Survey [usgs.gov]
- 9. Degradation of DDT - Chromatography Forum [chromforum.org]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailable DDT residues in sediments: laboratory assessment of ageing effects using semi-permeable membrane devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
- 16. youtube.com [youtube.com]
- 17. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability of DDT Analytical Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Dichlorodiphenyltrichloroethane (DDT) analytical standards. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of DDT analytical standards?
A1: The primary degradation products of p,p'-DDT are p,p'-DDD (dichlordiphenyldichlorethan) through dechlorination and p,p'-DDE (dichlordiphenyldichlorethylen) via dehydrochlorination.[1][2] These degradation reactions can occur at high temperatures, such as those found in a gas chromatography (GC) inlet, especially in the presence of active surfaces or matrix components.[1][2][3]
Q2: What factors contribute to the instability of DDT analytical standards?
A2: Several factors can lead to the degradation of DDT standards:
-
High Temperatures: Elevated temperatures, particularly in the GC inlet, can cause thermal degradation.[1][3]
-
Active Sites: Exposed active sites in the GC flow path, such as in the inlet liner, column, or on particulate matter from samples, can catalyze degradation.[1][3][4]
-
Sample Matrix: Complex sample matrices can introduce non-volatile residues that build up in the inlet, creating active sites for DDT breakdown.[4][5]
-
Solvent Quality: Impurities in solvents can contribute to degradation. One instance noted a batch of ethyl acetate causing degradation after multiple injections.[4]
-
Storage Conditions: Improper storage, including exposure to light and temperature fluctuations, can affect long-term stability.[6] While DDT itself is a persistent organic pollutant with a long half-life in soil, analytical standards require controlled conditions to maintain their integrity.[7]
-
Pressure: High pressure has been shown to decrease the suspensibility of DDT water-dispersible powders, which may be a relevant factor for certain formulations.[8]
Q3: What are the recommended storage conditions for DDT analytical standards?
A3: To ensure the long-term stability of DDT analytical standards, proper storage is crucial.
-
Temperature: Standards should be stored in a cool, dry, and dark environment, typically in a refrigerator (2°C to 8°C) or a freezer (-20°C or below).[6][9]
-
Containers: Use appropriate containers such as amber glass vials with PTFE-lined screw caps or sealed ampoules to prevent evaporation and degradation from light exposure.[6] Avoid plastic containers as they may react with the standard or solvent.[6]
-
Handling: Allow the standard to reach room temperature before opening to prevent condensation from atmospheric moisture, which could compromise the standard's integrity. Minimize the time the container is open.
Troubleshooting Guides
Problem: High percentage of DDT degradation during GC analysis.
Q1: My DDT degradation check is failing, exceeding the method's acceptance limit (e.g., >15-20%). What should I do?
A1: High DDT degradation is a common issue in GC analysis, often indicating a problem with the system's inertness.[1][2] Follow these troubleshooting steps:
-
Step 1: Check and Replace the GC Inlet Liner. The inlet liner is the most common source of DDT degradation.[4] Sample matrix components can accumulate on the liner, creating active sites. Replace the liner with a new, deactivated one.[4][5]
-
Step 2: Perform Inlet Maintenance. If a new liner does not resolve the issue, the inlet itself may be contaminated. Cool the inlet, and clean it according to the manufacturer's instructions. Check and replace the gold seal at the base of the injection port if it is old or contaminated.[5]
-
Step 3: Trim the GC Column. Active sites can also develop at the head of the GC column. Trim a small portion (e.g., 10-15 cm) from the front of the column and re-install it.
-
Step 4: Evaluate the Syringe. The syringe used for injection can be a source of contamination. Clean the syringe thoroughly or replace it if necessary.
-
Step 5: Prepare Fresh Standards. If the above steps do not solve the problem, the issue may lie with the standard itself. Prepare a fresh dilution of your DDT standard from a stock solution. If the problem persists, consider opening a new stock standard.
Problem: DDT degradation increases over the course of an analytical sequence.
Q1: The initial DDT standard passes the degradation check, but subsequent standards and samples show increasing degradation. What is the cause?
A1: This pattern strongly suggests that the sample matrix is contaminating the GC system and creating active sites.[4][5]
-
Solution 1: Implement or Improve Sample Cleanup. The most effective solution is to remove the matrix components before injection. Investigate additional sample cleanup steps such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).[4]
-
Solution 2: Use Analyte Protectants. Adding analyte protectants to both standards and samples can help mask active sites in the inlet, reducing degradation.[4] These are compounds with many hydroxyl groups that preferentially interact with active sites.
-
Solution 3: Modify Injection Parameters. If using a splitless injection, consider switching to a split injection (e.g., 5:1 split).[4] This will reduce the amount of sample matrix introduced into the inlet, though it may decrease sensitivity.
-
Solution 4: Increase Maintenance Frequency. If extensive sample cleanup is not feasible, increase the frequency of inlet liner changes and column maintenance throughout the analytical run.[4][5]
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data related to DDT stability and analysis.
Table 1: DDT Degradation Acceptance Limits in EPA Methods
| Method | Analyte | Maximum Allowed Degradation (%) | Reference |
| EPA Method 525.2 | 4,4'-DDT | ≤ 20% | [1][3] |
| EPA Method 8081B | 4,4'-DDT | < 15% | [2] |
Table 2: Recommended Storage Temperatures for Analytical Standards
| Storage Condition | Temperature Range | Use Case | Reference |
| Refrigerated | 2°C to 8°C | General short to medium-term storage. | [6] |
| Frozen | ≤ -20°C | Long-term storage of stock solutions. | [9] |
Experimental Protocols
Protocol: Assessment of DDT Analytical Standard Stability in a GC System
This protocol outlines the procedure for evaluating the stability of a DDT standard by monitoring its degradation over a series of injections. This is often referred to as a system inertness check.
1. Objective: To determine the percentage of DDT degradation in a GC system and ensure it meets the criteria set by analytical methods (e.g., EPA 8081B or 525.2).
2. Materials:
-
DDT analytical standard of known concentration.
-
Appropriate solvent (e.g., hexane, isooctane).
-
Calibrated gas chromatograph with an appropriate detector (e.g., Electron Capture Detector - ECD or Mass Spectrometer - MS).
-
New, deactivated GC inlet liner.
-
GC column suitable for pesticide analysis.
-
Autosampler vials with PTFE-lined caps.
3. Procedure:
-
System Preparation:
-
Install a new, deactivated inlet liner.
-
Ensure the GC system has undergone routine maintenance, including septum replacement and inlet cleaning if necessary.
-
Condition the GC column according to the manufacturer's instructions.
-
Set the GC parameters (temperatures, flow rates, etc.) as specified by the analytical method.
-
-
Standard Preparation:
-
Prepare a mid-level calibration standard of DDT. The concentration should be sufficient to produce a clear, detectable peak for both DDT and its primary degradation products, DDE and DDD.
-
-
Analysis:
-
Inject the DDT standard onto the GC system.
-
Acquire the chromatogram and identify the peaks for DDT, DDE, and DDD based on their retention times.
-
-
Calculation of Degradation:
-
Calculate the percent degradation for DDT using the following formulas:
% Degradation (DDT to DDE) = [Peak Area (DDE) / (Peak Area (DDT) + Peak Area (DDE))] x 100
% Degradation (DDT to DDD) = [Peak Area (DDD) / (Peak Area (DDT) + Peak Area (DDD))] x 100
Total % Degradation = % Degradation (DDE) + % Degradation (DDD)
(Note: Some methods may only consider the sum of the degradation product peaks in the numerator and the sum of all related peaks in the denominator. Refer to the specific method for the exact formula.)
-
-
Acceptance Criteria:
-
Compare the calculated total percent degradation to the limit specified in the analytical method (e.g., <15% for EPA 8081B).[2]
-
-
Troubleshooting:
-
If the degradation exceeds the acceptance limit, perform the troubleshooting steps outlined in the guide above (e.g., change liner, perform inlet maintenance).
-
Re-inject the standard after each corrective action until the system passes the degradation check.
-
Visualizations
Caption: Workflow for assessing DDT analytical standard stability.
Caption: Logical flowchart for troubleshooting DDT degradation issues.
References
- 1. agilent.com [agilent.com]
- 2. Restek - Blog [restek.com]
- 3. agilent.com [agilent.com]
- 4. Degradation of DDT - Chromatography Forum [chromforum.org]
- 5. DDT Breakdown - Chromatography Forum [chromforum.org]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. DDT - Wikipedia [en.wikipedia.org]
- 8. Factors affecting the suspensibility of DDT water-dispersible powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ilsi-india.org [ilsi-india.org]
Technical Support Center: Method Validation for a New DDT Detection Technique
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a new detection technique for Dichlorodiphenyltrichloroethane (DDT) and its metabolites (DDE, DDD).
Troubleshooting Guide
Encountering issues during your experiments is a common part of the method validation process. This guide provides solutions to some of the most frequently observed problems.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the GC inlet liner or column.[1] - Contamination of the liner or column.[2] - Improper column installation (dead volume).[1][3] - Mismatch between sample solvent polarity and stationary phase.[4] | - Use a deactivated liner or trim the first few centimeters of the column.[4] - Clean or replace the injector liner.[1][3] - Ensure the column is installed correctly according to the manufacturer's instructions.[3][4] - Select a solvent that is compatible with the column's stationary phase.[4] |
| Poor Peak Shape (Fronting) | - Column overload.[5][6] - Incompatible stationary phase for the analyte.[5] - Poorly packed column leading to voids.[5] | - Dilute the sample or reduce the injection volume.[5][6] - Choose a column with a more appropriate stationary phase.[5] - Re-install or replace the column.[5] |
| Split Peaks | - Improperly cut column.[4][7] - Contamination on the column or liner.[4][7] - Issues with solvent and initial oven temperature in splitless injection.[7] - Fast autosampler injection into an open liner.[5] | - Re-cut the column ensuring a clean, square cut.[4][7] - Clean or replace the liner and trim the column.[4][7] - Ensure the initial oven temperature is about 20°C below the solvent's boiling point.[7] - Use a liner with glass wool or reduce the injection speed.[5] |
| Inaccurate Results (Low Recovery) | - Inefficient sample extraction.[8][9] - Analyte degradation during sample preparation or injection. - Matrix effects causing ion suppression. | - Optimize the extraction solvent, pH, and temperature.[8][9] - Use milder extraction and injection conditions. - Use matrix-matched standards for calibration or a stable isotope-labeled internal standard. |
| Inaccurate Results (High Recovery) | - Matrix effects causing ion enhancement. - Co-elution with an interfering compound from the matrix. | - Employ matrix-matched calibration. - Improve the sample cleanup procedure to remove interfering matrix components. |
| Poor Precision (High %RSD) | - Inconsistent sample injection volume. - Variability in the sample preparation steps. - Instrument instability. | - Use an autosampler for consistent injections. - Ensure thorough mixing and consistent execution of all sample preparation steps. - Allow the instrument to stabilize and perform system suitability tests. |
| Baseline Noise or Drift | - Contaminated carrier gas or solvent.[10] - Column bleed at high temperatures.[6] - Contaminated detector.[6] | - Use high-purity gas and solvents; install traps to remove impurities.[10] - Condition the column properly and operate within its temperature limits.[6] - Clean the detector according to the manufacturer's instructions.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters to evaluate during the validation of a new DDT detection method?
A1: According to guidelines from the International Council for Harmonisation (ICH), the core validation parameters include:
-
Specificity: The ability to detect and quantify DDT and its metabolites without interference from other components in the sample matrix.[11]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[12]
-
Range: The concentration interval over which the method is precise, accurate, and linear.[13]
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[12][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations).[12][13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Q2: What are typical acceptance criteria for these validation parameters?
A2: While specific criteria can depend on the application and regulatory requirements, the following are generally accepted:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Mean recovery of 80-120% (may be wider for trace analysis) |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 15% (may be ≤ 20% at the LOQ) |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10[14]; demonstrated with acceptable precision and accuracy. |
Q3: How can I determine the Limit of Detection (LOD) for my new method?
A3: There are several methods to determine the LOD. A common approach for chromatographic methods is the signal-to-noise ratio. This involves analyzing samples with known low concentrations of DDT and establishing the minimum concentration at which the analyte's signal can be reliably distinguished from the baseline noise, typically at a signal-to-noise ratio of 3:1.[14][15] Another method is based on the standard deviation of the response and the slope of the calibration curve, calculated as LOD = 3.3 * (standard deviation of the blank or low-level standard / slope of the calibration curve).[16][17]
Q4: I'm observing significant matrix effects. What can I do to mitigate them?
A4: Matrix effects, where components of the sample other than the analyte interfere with the analysis, are a common challenge. To mitigate these:
-
Optimize Sample Preparation: Improve cleanup steps to remove interfering compounds. This could involve solid-phase extraction (SPE) or other purification techniques.
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for the matrix effects.
-
Employ an Internal Standard: A stable isotope-labeled version of DDT is an ideal internal standard as it will behave similarly to the analyte during sample preparation and analysis, correcting for variations.
-
Dilute the Sample: If the concentration of DDT is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Experimental Protocols
Protocol: Determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of DDT that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.
Methodology (based on Signal-to-Noise Ratio):
-
Prepare a series of low-concentration DDT standards: Based on preliminary experiments, prepare a dilution series of DDT standards in a relevant blank matrix (e.g., extracted soil, blank plasma) at concentrations approaching the expected LOD.
-
Analyze the standards: Inject each standard multiple times (e.g., n=3-6) using the developed analytical method.
-
Determine the signal and noise: For each chromatogram, measure the peak height of the DDT signal and the height of the baseline noise in a region close to the DDT peak.
-
Calculate the signal-to-noise (S/N) ratio: Divide the signal height by the noise height for each injection.
-
Identify the LOD: The LOD is the concentration at which a S/N ratio of approximately 3:1 is consistently achieved.[14]
-
Identify the LOQ: The LOQ is the concentration at which a S/N ratio of approximately 10:1 is consistently achieved, and for which the precision (%RSD) and accuracy (% recovery) are within the established acceptance criteria.[14]
-
Confirmation: Prepare a set of standards at the determined LOQ concentration and analyze them (n=6) to confirm that the precision and accuracy meet the predefined acceptance criteria.
Visualizations
Caption: Workflow for analytical method validation.
Caption: A logical approach to troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 3. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. wjarr.com [wjarr.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Technical Support Center: Reducing Solvent Consumption in DDT Extraction Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the reduction of solvent consumption in Dichlorodiphenyltrichloroethane (DDT) extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to reduce solvent consumption in DDT extraction?
A1: The main strategies for reducing solvent consumption in DDT extraction include adopting modern extraction techniques that are inherently more solvent-efficient than traditional methods like Soxhlet. Key methods include:
-
Accelerated Solvent Extraction (ASE): This technique uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent volume.[1][2]
-
Solid-Phase Extraction (SPE): SPE is a sample preparation technique that uses a solid sorbent to isolate DDT from a sample matrix, requiring smaller volumes of organic solvents for elution compared to liquid-liquid extraction.[3][4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method combines a streamlined acetonitrile extraction with dispersive solid-phase extraction (dSPE) for cleanup, significantly minimizing solvent usage.[1][3][5]
Q2: Are there safer, more sustainable solvent alternatives for DDT extraction?
A2: Yes, several "greener" solvents can be considered as alternatives to traditional, more hazardous options. While specific applicability for DDT extraction requires method validation, some general substitutes for common solvents include:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that can replace dichloromethane and tetrahydrofuran.[6]
-
Cyclopentyl Methyl Ether (CPME): A safer alternative to ethers like tetrahydrofuran and 1,4-dioxane.
-
Ethyl Acetate/Heptane or Ethyl Acetate/Ethanol mixtures: These can be used as replacements for dichloromethane in chromatographic applications.[6]
It's important to note that the choice of solvent depends on the specific sample matrix and analytical method.[7]
Q3: How does the QuEChERS method reduce solvent consumption?
A3: The QuEChERS method significantly reduces solvent consumption through a simplified and miniaturized workflow.[1][5] It eliminates the need for large volumes of solvent typically used in blending, filtration, and evaporation steps of traditional methods.[1] The initial extraction is performed with a small amount of acetonitrile, followed by a partitioning step with salts and a cleanup step using a small quantity of dSPE sorbent.[3][8][9]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Possible Cause | Solution |
| Low Analyte Recovery | Sorbent polarity does not match analyte chemistry. | Select a sorbent with the appropriate retention mechanism (e.g., reversed-phase for nonpolar analytes).[10] |
| Elution solvent is too weak. | Increase the organic solvent percentage or use a stronger eluting solvent.[10][11] | |
| Insufficient elution volume. | Increase the volume of the elution solvent.[11][12] | |
| Sample loading flow rate is too high. | Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent.[10][11] | |
| Poor Reproducibility | SPE cartridge bed dried out before sample loading. | Re-condition and re-equilibrate the cartridge to ensure the packing is fully wetted.[10] |
| Inconsistent flow rates during sample application. | Control the flow rate to ensure consistent interaction time.[10] | |
| Overloading the cartridge. | Use a larger SPE cartridge or reduce the sample amount.[10][12] | |
| Interferences in Eluate | Wash solvent is too weak. | Use a stronger wash solvent to remove interferences before eluting the analyte.[11] |
| Inappropriate sorbent selectivity. | Choose a sorbent that retains the analyte more strongly than the interferences.[11] |
Accelerated Solvent Extraction (ASE) Troubleshooting
| Problem | Possible Cause | Solution |
| Low Analyte Recovery | Insufficient extraction temperature or pressure. | Optimize the temperature and pressure to enhance extraction efficiency. |
| Inadequate static extraction time. | Increase the static time to allow for complete diffusion of the analyte from the sample matrix.[1] | |
| Co-extraction of water from wet samples. | Mix wet samples with a drying agent like diatomaceous earth before extraction.[2] | |
| Clogged System | Fine particles in the sample. | Ensure samples are properly prepared and consider adding a filter to the extraction cell. |
| Poor Reproducibility | Inconsistent sample packing in the extraction cell. | Develop a standardized procedure for packing the cells to ensure uniform density. |
Experimental Protocols
General Protocol for Accelerated Solvent Extraction (ASE) of DDT
This protocol is a generalized procedure and may require optimization for specific sample matrices.
-
Sample Preparation:
-
Grind solid samples to a fine, consistent particle size.
-
For wet samples, mix with a drying agent such as diatomaceous earth.[2]
-
-
Cell Loading:
-
Place a filter at the bottom of the extraction cell.
-
Pack the prepared sample into the cell.
-
Place a second filter on top of the sample.
-
-
Extraction Parameters:
-
Solvent: A common solvent mixture is hexane/acetone (1:1, v/v).[13]
-
Temperature: Typically ranges from 50 to 200°C.
-
Pressure: Maintained at a level to keep the solvent in a liquid state (e.g., 1500 psi).
-
Static Time: Allow the sample to be in contact with the hot, pressurized solvent for a set period (e.g., 5-10 minutes).[1]
-
Cycles: Perform 1-3 static extraction cycles.[1]
-
-
Collection:
-
The extract is purged from the cell with nitrogen gas into a collection vial.
-
-
Post-Extraction:
-
The collected extract may require concentration and cleanup before analysis. For some applications, post-extraction cleanup may not be necessary.[2]
-
General Protocol for QuEChERS Extraction of DDT
This is a generalized protocol based on the widely used AOAC and EN methods and may need to be adapted for different sample types.[9]
-
Sample Preparation:
-
Homogenize 10-15 g of the sample.
-
For dry samples, add an appropriate amount of water to achieve a sufficient aqueous environment.[9]
-
-
Extraction:
-
Salting-Out:
-
Centrifugation:
-
Centrifuge the tube (e.g., at 3000-5000 rpm for 5 minutes) to separate the acetonitrile layer.[9]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Final Centrifugation and Analysis:
-
Centrifuge the dSPE tube.
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
-
Data Presentation
Table 1: Comparison of Solvent Consumption and Extraction Time for Different DDT Extraction Techniques
| Technique | Typical Solvent Volume per Sample | Typical Extraction Time per Sample | Key Advantages |
| Soxhlet Extraction | 200-500 mL | 6-24 hours | Well-established, exhaustive extraction. |
| Accelerated Solvent Extraction (ASE) | 10-50 mL[1][2] | 12-30 minutes[1][2] | Fast, automated, low solvent use.[13] |
| Solid-Phase Extraction (SPE) | 5-20 mL | 30-60 minutes | High selectivity, reduced solvent use, automation potential.[3][4] |
| QuEChERS | 10-20 mL | 10-20 minutes | High throughput, low solvent use, cost-effective.[1][5] |
Visualizations
Caption: Workflow for Accelerated Solvent Extraction (ASE) of DDT.
Caption: Workflow for the QuEChERS method for DDT extraction.
References
- 1. gcms.cz [gcms.cz]
- 2. scispec.co.th [scispec.co.th]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 7. Advancement and New Trends in Analysis of Pesticide Residues in Food: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. welch-us.com [welch-us.com]
- 11. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Toxicity of DDT and its Metabolite DDE
Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine pesticide once widely used for its insecticidal properties. Following its absorption into the body, DDT is metabolized into several breakdown products, with Dichlorodiphenyldichloroethylene (DDE) being the most persistent and commonly detected metabolite in biological tissues. While both compounds are recognized for their toxicological profiles, they exhibit distinct mechanisms and potencies of action. This guide provides a comparative overview of the toxicity of DDT and DDE, supported by experimental data, to elucidate their respective risks to biological systems.
Comparative Toxicity Data
The following table summarizes key quantitative data from various studies to compare the toxicological profiles of DDT and DDE.
| Toxicity Endpoint | Compound | Value | Species/System | Source |
| Acute Toxicity (Oral LD50) | p,p'-DDT | 113 mg/kg | Rat | |
| p,p'-DDE | 880 mg/kg | Rat | ||
| Androgen Receptor (AR) Antagonism | p,p'-DDE | IC50: ~1 µM | Human AR | |
| p,p'-DDT | Weak or inactive | Human AR | ||
| Estrogen Receptor (ER) Agonism | o,p'-DDT | Potent activator | Human ER | |
| p,p'-DDE | Weak or inactive | Human ER | ||
| Sodium Channel Alteration | p,p'-DDT | Prolongs channel opening | Rat dorsal root ganglion neurons | |
| p,p'-DDE | Less potent effect | Rat dorsal root ganglion neurons |
Experimental Protocols
A summary of the methodologies used in key toxicological assessments is provided below.
1. Acute Oral Toxicity (LD50) Determination in Rodents
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The protocol for its determination in rats, as referenced in the data table, typically involves the following steps:
-
Animal Model: Male and female Sprague-Dawley rats, typically 8-10 weeks old, are used.
-
Compound Administration: The test compounds (p,p'-DDT or p,p'-DDE) are dissolved in a suitable vehicle, such as corn oil. A single dose is administered to the animals via oral gavage.
-
Dose Groups: Multiple dose groups are established, with a logarithmic spacing of doses, to identify a range that causes 0 to 100% mortality. A control group receives only the vehicle.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.
-
Data Analysis: The LD50 value and its 95% confidence interval are calculated using statistical methods such as probit analysis.
2. In Vitro Androgen Receptor (AR) Antagonism Assay
This assay is designed to measure the ability of a chemical to inhibit the binding of androgens to the androgen receptor.
-
Cell Line: A human cell line, such as the MDA-kb2 breast cancer cell line, which is stably transfected with a human AR expression vector and an androgen-responsive reporter gene (e.g., luciferase), is used.
-
Experimental Procedure:
-
Cells are plated in multi-well plates and allowed to attach.
-
The cells are then exposed to a standard androgen (e.g., dihydrotestosterone, DHT) in the presence of varying concentrations of the test compound (p,p'-DDE or p,p'-DDT).
-
A positive control (DHT alone) and a negative control (vehicle) are included.
-
After an incubation period (typically 24-48 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
-
-
Data Analysis: The results are expressed as a percentage of the maximal response induced by DHT alone. The IC50 value, the concentration of the test compound that causes a 50% reduction in the DHT-induced response, is then calculated.
Mechanisms of Action and Signaling Pathways
DDT and DDE exert their toxic effects through distinct primary mechanisms: neurotoxicity and endocrine disruption.
Neurotoxicity via Sodium Channel Disruption
DDT is a well-established neurotoxin that primarily acts on voltage-gated sodium channels in neurons. It binds to the open state of the channel, delaying its inactivation and leading to a prolonged influx of sodium ions. This results in hyperexcitability of the neuron, causing tremors, seizures, and, at high doses, paralysis. DDE has a much weaker effect on sodium channels.
Caption: DDT-induced neurotoxicity via sodium channel modulation.
Endocrine Disruption via Receptor Interference
DDE is a more potent endocrine disruptor than DDT. It primarily functions as an antiandrogen, competitively inhibiting the binding of androgens like testosterone to the androgen receptor (AR). This can lead to demasculinization and reproductive issues. Conversely, the o,p'-DDT isomer (a common impurity in technical grade DDT) is known to be estrogenic, meaning it can mimic the effects of estrogen by binding to the estrogen receptor (ER).
A Comparative Analysis of DDT's Enduring Legacy and the Fleeting Presence of Modern Pesticides
A deep dive into the environmental persistence of DDT reveals a stark contrast with the characteristics of contemporary pesticides. While DDT's chemical stability led to its widespread ecological impact, modern alternatives are designed for more rapid degradation. This guide provides a comparative analysis of the persistence of DDT and modern pesticide classes, supported by quantitative data, detailed experimental methodologies, and visual representations of key environmental processes.
The introduction of Dichlorodiphenyltrichloroethane (DDT) in the 1940s marked a revolution in pest control, offering unprecedented effectiveness against a wide range of insects. However, its remarkable persistence in the environment, with a half-life that can extend for decades, led to its bioaccumulation in food chains and significant harm to wildlife. This enduring environmental legacy prompted the development of new classes of pesticides engineered for reduced persistence and greater target specificity. This comparative guide explores the differences in environmental half-life between DDT and modern pesticide classes, including organophosphates, pyrethroids, neonicotinoids, and biopesticides.
Factors Influencing Pesticide Persistence
The persistence of a pesticide in the environment is not an intrinsic property but is influenced by a complex interplay of chemical, biological, and environmental factors. The chemical structure of a pesticide dictates its inherent stability and susceptibility to degradation. Environmental conditions such as temperature, pH, and the presence of sunlight can significantly accelerate or retard breakdown processes.[1] Furthermore, the composition of the soil, including its organic matter and clay content, can affect a pesticide's availability for degradation through adsorption.[1] Microbial activity is a primary driver of biotic degradation, with diverse communities of microorganisms capable of metabolizing pesticides.[2][3]
Quantitative Comparison of Pesticide Half-Lives
The environmental persistence of a pesticide is most commonly quantified by its half-life (t½), the time it takes for 50% of the initial amount of the substance to degrade.[4] The following table summarizes the typical half-lives of DDT and selected modern pesticides in soil and water, highlighting the significant reduction in persistence achieved with newer chemical classes. It is important to note that these values can vary widely depending on the specific environmental conditions.
| Pesticide Class | Example Pesticide | Soil Half-Life (days) | Water Half-Life (days) |
| Organochlorine | DDT | 730 - 5475[5][6][7] | ~54750 (in aquatic environments)[5][6][8] |
| Organophosphate | Chlorpyrifos | 11 - 140[9] | 20.9 (at pH 8)[5] |
| Malathion | 1 - 17[10] | 0.2 - 19 (depending on pH and water type)[11] | |
| Pyrethroid | Permethrin | 11 - 113[4] | 0.8 - 1.1[4] |
| Cypermethrin | 8 - 56[11][12] | up to 100[11] | |
| Neonicotinoid | Imidacloprid | 28 - >1000[4] | Can be persistent[10] |
| Thiamethoxam | 7 - 335 | Variable | |
| Biopesticide | Bacillus thuringiensis | Spores can persist for over a year | Spore half-life of hours to days on foliage[9] |
| Spinosad | 9 - 17 | 1 - 2.5 |
Experimental Protocols for Determining Pesticide Persistence
The determination of pesticide half-life is conducted through standardized laboratory and field studies. Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established detailed guidelines for these experiments to ensure data consistency and reliability.
Soil Persistence (Aerobic and Anaerobic) - Based on OECD Guideline 307
A typical laboratory study to determine the rate of aerobic and anaerobic transformation of a pesticide in soil involves the following key steps:
-
Soil Selection and Preparation: One or more soil types with varying characteristics (e.g., pH, organic carbon content, texture) are selected. The soil is sieved to remove large particles and its properties are thoroughly characterized.
-
Test Substance Application: The pesticide, often radiolabeled for easier tracking, is applied to the soil samples at a known concentration.
-
Incubation: The treated soil samples are incubated in the dark under controlled conditions of temperature and moisture. For aerobic studies, the flasks are continuously aerated. For anaerobic studies, the soil is flooded with water and purged with an inert gas like nitrogen to create an oxygen-free environment.
-
Sampling and Extraction: At specified time intervals, replicate soil samples are taken. The pesticide and its degradation products are extracted from the soil using an appropriate solvent.
-
Analysis: The concentration of the parent pesticide and its transformation products in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The decline in the concentration of the parent pesticide over time is used to calculate the half-life, typically using first-order kinetics.
Aquatic Persistence - Based on OECD Guideline 308 & 309
Studies to assess pesticide degradation in aquatic systems follow a similar principles:
-
System Setup: The study can be conducted in natural water-sediment systems or in sterile aqueous solutions to differentiate between biotic and abiotic degradation.
-
Test Substance Application: The pesticide is added to the water phase at a known concentration.
-
Incubation: The systems are incubated under controlled temperature and light conditions.
-
Sampling and Analysis: Water and sediment samples are collected at various time points and analyzed for the parent pesticide and its degradates.
-
Data Analysis: The dissipation of the pesticide from the water phase and the overall system is used to determine its half-life in the aquatic environment.
References
- 1. ecetoc.org [ecetoc.org]
- 2. eppltd.com [eppltd.com]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotecnologiebt.it [biotecnologiebt.it]
- 12. Soil-pan method for studying pesticide dissipation on soil [agris.fao.org]
"cross-validation of different analytical instruments for DDT measurement"
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable measurement of Dichlorodiphenyltrichloroethane (DDT) and its metabolites is critical for environmental monitoring, food safety, and human health risk assessment. Given the persistent and bioaccumulative nature of these compounds, ensuring the consistency and comparability of analytical results across different instruments and laboratories is paramount. This guide provides an objective comparison of various analytical instruments used for DDT measurement, supported by experimental data and detailed methodologies for cross-validation.
Comparison of Analytical Instrument Performance
The selection of an analytical instrument for DDT analysis depends on various factors, including the sample matrix, required sensitivity, and the specific DDT metabolites of interest (e.g., DDE, DDD). Gas chromatography (GC) coupled with various detectors is the most common technique. More recently, other methods have been developed for screening and specific applications.
| Analytical Instrument/Method | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Linearity (R²) | Key Features & Applications |
| GC-ECD (Gas Chromatography-Electron Capture Detector) | Soil: 0.0165 mg/kg Water: 0.132 µg/L[1][2] | Soil: 72-120[1][2] Water: 83-110[1][2] | <15[1][2] | ≥0.995[1][2] | A low-cost and routine technique for organochlorine pesticides; potential for interference from non-target chemicals.[3] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Fish: 0.6-1.5 µg/kg[4] | Fish: 79.7-119.1[4] | Fish: 5.6-15.4[4] | 0.98-1.00[4] | Widely used for identification and quantification of DDT and its metabolites; offers higher selectivity and confirmation of chemical identity.[3] |
| GC-MS/MS (Tandem Mass Spectrometry) | Not explicitly stated, but noted for detecting low levels. | Not explicitly stated | Not explicitly stated | Not explicitly stated | Considered the most trusted and proven technology for chlorinated chemicals like DDT, outperforming other methods in detecting low concentrations.[5] |
| Immunoassay (Screening Method) | Soil: 0.2, 1.0, or 10 mg/kg (cutoff levels)[6] | Not applicable (screening) | Not applicable (screening) | Not applicable (screening) | A rapid screening method to determine the presence of DDT and its breakdown products above certain concentrations.[6] |
| Dipstick Assay | 0.082 g/m² (for surface sampling) | Not applicable | Not applicable | Excellent correlation with HPLC (R² = 0.96) | A simple, field-based method for monitoring DDT levels in operational settings, particularly for indoor residual spraying programs. |
Experimental Protocols for Cross-Validation
A robust cross-validation study is essential to ensure that different analytical instruments provide comparable results. This involves analyzing the same set of samples on each instrument and comparing the outcomes.
Sample Preparation
The choice of extraction method is crucial and can significantly impact the final results. Several methods have been compared for their efficiency in extracting DDT from various matrices.
-
Solvent Extraction (SE): A conventional and widely used method.
-
Microwave-Assisted Extraction (MAE): Generally provides higher extraction quantities of DDTs from soil compared to SFE.[1]
-
Supercritical Fluid Extraction (SFE): Another extraction technique, though it may yield lower quantities of DDTs from soil compared to MAE and SE.[1]
-
Ultrasonic Probe Extraction: Can significantly shorten the extraction time with a yield comparable to other methods.[7]
-
Homogenized Extraction: Prolonging the extraction time can increase the yield of DDTs.[7]
After extraction, a "clean-up" step is often necessary to remove interfering substances. However, in some cases, this step can be removed without a significant effect.[7] The extracts are then concentrated, for which a rotary evaporator can be used to reduce operating time with comparable recovery to other methods like the Kuderna-Danish concentrator.[7]
Instrumental Analysis
The prepared sample extracts are then analyzed using the different analytical instruments being validated. It is crucial to follow established and validated methods for each instrument, such as those provided by the US Environmental Protection Agency (EPA).[3]
Data Analysis and Comparison
The data obtained from the different instruments should be statistically compared. The goal is to determine if there are any significant differences between the methods.[8] Key parameters to compare include:
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.
-
Precision: The degree of agreement among a series of individual measurements, typically expressed as the relative standard deviation (RSD).
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical instruments for DDT measurement.
Caption: Workflow for cross-validating analytical instruments for DDT measurement.
Conclusion
Cross-validation of analytical instruments is a critical step in ensuring the quality and comparability of DDT measurement data. By following standardized protocols and carefully evaluating key performance parameters, researchers and scientists can be confident in the reliability of their results. The choice of instrument will ultimately depend on the specific requirements of the analysis, including sensitivity, selectivity, and cost-effectiveness. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is often considered the gold standard for its high sensitivity and specificity.[5] However, other methods like GC-ECD remain valuable for routine analysis, while screening methods like immunoassays and dipstick assays offer rapid, field-based alternatives for specific applications.
References
- 1. Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exposure Data - DDT, Lindane, and 2,4-D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Dichlorodiphenyltrichloroethane (DDT) and metabolites residues in fish species from eastern Lake Tanganyika [scielo.org.za]
- 5. DDT: What it is and How to test for it - Confidence Analytics [conflabs.com]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
DDT vs. Pyrethroids for Indoor Residual Spraying: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate insecticide for indoor residual spraying (IRS) is a critical decision in the global effort to control vector-borne diseases, particularly malaria. Historically, dichlorodiphenyltrichloroethane (DDT) was the cornerstone of these efforts, demonstrating significant success in reducing malaria transmission. However, concerns over its environmental persistence and the development of insecticide resistance led to the widespread adoption of pyrethroids. This guide provides an objective comparison of the efficacy of DDT and pyrethroids for IRS, supported by experimental data, to inform vector control strategies.
Executive Summary
Both DDT and pyrethroids have demonstrated efficacy in controlling mosquito populations through IRS, but their performance is significantly influenced by the susceptibility of the local vector populations. Pyrethroids generally exhibit higher and more rapid toxicity to susceptible mosquitoes. However, the widespread emergence of pyrethroid resistance in major malaria vectors has compromised their effectiveness in many regions. DDT can remain effective against some pyrethroid-resistant populations and offers a longer residual efficacy, but it is also subject to resistance mechanisms. The choice between these insecticide classes is therefore highly dependent on local vector surveillance data and resistance management strategies.
Comparative Efficacy Data
The following tables summarize key quantitative data from various studies comparing the performance of DDT and pyrethroids in IRS programs.
Table 1: Mosquito Mortality Rates in Susceptibility Tests and Bioassays
| Insecticide Class | Insecticide | Mosquito Species | Mortality Rate (%) | Country/Region | Citation |
| Organochlorine | DDT | Anopheles culicifacies | 12-18 | Orissa, India | |
| Organochlorine | DDT | Anopheles arabiensis | 1.3 | Ethiopia | [1][2] |
| Organochlorine | DDT | Anopheles gambiae | 46 | The Gambia | [3] |
| Organochlorine | DDT | Anopheles gambiae | 50 | Benin | [4] |
| Pyrethroid | Alphacypermethrin | Anopheles culicifacies | 92-100 | Orissa, India | [5] |
| Pyrethroid | Deltamethrin | Anopheles arabiensis | 18.8 | Ethiopia | [1][2] |
| Pyrethroid | Lambda-cyhalothrin | Anopheles arabiensis | 36.3 | Ethiopia | [1][2] |
| Pyrethroid | Lambdacyhalothrin | Anopheles gambiae | 31 | Benin | [4] |
Table 2: Residual Efficacy on Different Surfaces
| Insecticide | Surface Type | Duration of Effective Bioefficacy (>80% mortality) | Citation |
| Alphacypermethrin | Mud and Wooden Surfaces | Up to 5 months | [5] |
| DDT | Mud and Wooden Surfaces | Failed to achieve effective mortality | [5] |
| Pirimiphos-methyl (Organophosphate) | Mud Walls | ~6.5 months | [6] |
| Pirimiphos-methyl (Organophosphate) | Cement Walls | ~5 months | [6] |
Table 3: Impact on Malaria Incidence
| Intervention | Change in Slide Positivity Rate (SPR) | Citation |
| Alphacypermethrin IRS | 61% reduction | [5] |
| DDT IRS (as change-over) | 48% reduction | [5] |
| Insecticide-Treated Nets (ITNs)/Long-Lasting Insecticidal Nets (LLINs) | 51% reduction | [5] |
Experimental Protocols
The evaluation of insecticide efficacy for IRS follows standardized procedures, often guided by the World Health Organization (WHO). Below are summaries of common experimental methodologies cited in the supporting literature.
WHO Cone Bioassay
This is a standard method to assess the residual efficacy of insecticides on treated surfaces.
-
Preparation : Conical chambers are attached to the treated surfaces (e.g., walls of sprayed houses).
-
Mosquito Exposure : A known number of susceptible or wild-caught female mosquitoes (typically 2-5 days old) are introduced into each cone.
-
Exposure Period : Mosquitoes are exposed to the treated surface for a fixed period (e.g., 30 minutes).
-
Observation : After exposure, the mosquitoes are transferred to holding cups with access to a sugar solution.
-
Mortality Assessment : Mortality is recorded at 24 hours post-exposure. A mortality rate of ≥80% is generally considered effective.[6]
Experimental Hut Studies
These studies are designed to evaluate the performance of IRS products under semi-field conditions that simulate a domestic environment.
-
Hut Construction : Huts are built to mimic local housing, using common materials for walls and roofs.
-
Insecticide Application : The interior walls and ceilings of the huts are sprayed with the test insecticides at a target dose. Control huts are left unsprayed or sprayed with a placebo.
-
Mosquito Release : A known number of laboratory-reared or wild-caught female mosquitoes are released into the huts each evening.
-
Data Collection : The following morning, dead and alive mosquitoes are collected from the huts, exit traps, and verandahs.
-
Endpoints Measured : Key outcomes include induced mortality, blood-feeding inhibition, and induced exiting.
Key Performance Characteristics
Excito-Repellency
Excito-repellency is a phenomenon where mosquitoes are agitated or repelled by contact with an insecticide, leading them to leave a treated surface before acquiring a lethal dose.
-
DDT : Exhibits a significant excito-repellent effect.[7][8] This can be beneficial as it reduces the number of mosquitoes entering and staying inside sprayed dwellings, thereby decreasing human-vector contact.[7][8] However, it can also allow mosquitoes to escape before receiving a lethal dose.[9]
-
Pyrethroids : Also possess excito-repellent properties, which can contribute to their overall protective effect by causing mosquitoes to exit treated houses prematurely.[8] Studies have shown that pyrethroid-resistant mosquitoes may be less likely to be repelled by treated surfaces compared to susceptible strains.[10]
Insecticide Resistance
The development of insecticide resistance is a major threat to the effectiveness of IRS programs.[11]
-
DDT Resistance : Resistance to DDT has been reported in several key malaria vectors, such as Anopheles culicifacies and Anopheles arabiensis.[1][2][5] This resistance can significantly reduce the mortality rates achieved by DDT spraying.
-
Pyrethroid Resistance : Pyrethroid resistance is widespread in many malaria-endemic regions and often confers cross-resistance to DDT.[3] The presence of high levels of pyrethroid resistance can lead to the failure of IRS campaigns using this class of insecticides.[3]
Logical Workflow for IRS Insecticide Efficacy Evaluation
Caption: Logical workflow for evaluating the efficacy of insecticides for Indoor Residual Spraying.
Experimental Workflow for a Comparative IRS Study
Caption: Experimental workflow for a comparative study of DDT vs. pyrethroids in IRS.
Conclusion
The decision to use DDT or pyrethroids for indoor residual spraying is complex and must be evidence-based. In areas with high levels of pyrethroid resistance, DDT may still offer a viable alternative for vector control, provided that local vectors are susceptible. Conversely, in regions where vectors remain susceptible to pyrethroids, these insecticides can provide high levels of efficacy. Continuous monitoring of insecticide resistance and vector behavior is paramount to ensure the effectiveness of IRS programs and to guide the rational use of the limited arsenal of available public health insecticides. The rotation of insecticides with different modes of action is a crucial strategy for resistance management.
References
- 1. Evaluation of the efficacy of DDT indoor residual spraying and long-lasting insecticidal nets against insecticide resistant populations of Anopheles arabiensis Patton (Diptera: Culicidae) from Ethiopia using experimental huts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the efficacy of DDT indoor residual spraying and long-lasting insecticidal nets against insecticide resistant populations of Anopheles arabiensis Patton (Diptera: Culicidae) from Ethiopia using experimental huts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of changing over of insecticide from synthetic pyrethroids to DDT for indoor residual spray in a malaria endemic area of Orissa, India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The realized efficacy of indoor residual spraying campaigns falls quickly below the recommended WHO threshold when coverage, pace of spraying and residual efficacy on different wall types are considered - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichlorodiphenyltrichloroethane (DDT) for Indoor Residual Spraying in Africa: How Can It Be Used for Malaria Control? - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Africa Fighting Malaria Research | A New Classification System for the Actions of IRS Chemicals Traditionally Used For Malaria Control [fightingmalaria.org]
- 9. ijareeie.com [ijareeie.com]
- 10. Differences in excito-repellent behavior between susceptible and permethrin-resistant strains of Aedes aegypti upon exposure to insecticide-treated fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effectiveness of Indoor Residual Spraying for Malaria Control in Sub-Saharan Africa: A Systematic Protocol Review and Meta-Analysis [mdpi.com]
Inter-laboratory Comparison of DDT Measurement in Certified Reference Material SRM 1946
This guide provides a detailed comparison of analytical results from an inter-laboratory study on the measurement of Dichlorodiphenyltrichloroethane (DDT) and its metabolites in a Certified Reference Material (CRM). The data presented is derived from the 1999 NIST Intercomparison Exercise Program for Organic Contaminants in the Marine Environment, which utilized Standard Reference Material (SRM) 1946, a fish tissue homogenate from Lake Superior. This document is intended for researchers, analytical scientists, and laboratory quality assurance professionals to benchmark their own methods and understand the variability in DDT measurement across different laboratories and techniques.
Data Summary: Certified Values and Inter-laboratory Performance
The certification of DDT and its primary metabolites (p,p'-DDE and p,p'-DDD) in SRM 1946 was established through a combination of analytical methods performed at the National Institute of Standards and Technology (NIST) and the results from a comprehensive inter-laboratory comparison involving 30 participating laboratories.[1] The certified values represent the most reliable estimate of the true concentration of these analytes in the fish tissue matrix.
The table below summarizes the certified mass fraction values for DDT-related compounds in SRM 1946. These values are crucial for laboratories as a benchmark for method validation, quality control, and to ensure the accuracy of their measurements.
Table 1: Certified Mass Fraction Values for DDT and Metabolites in SRM 1946 (Lake Superior Fish Tissue)
| Analyte | Certified Value (ng/g wet mass) | Uncertainty (ng/g wet mass) |
| p,p'-DDE | 20.9 | 1.1 |
| p,p'-DDD | 7.96 | 0.44 |
| p,p'-DDT | 4.88 | 0.35 |
Values are reported on a wet-mass basis. The uncertainty is an expanded uncertainty about the mean, with a coverage factor of 2, corresponding to approximately a 95% confidence level.
Detailed Experimental Protocols
While individual laboratories in the 1999 intercomparison study employed their own validated in-house methods, the general analytical workflow for the determination of organochlorine pesticides like DDT in biological tissues follows a standardized sequence of extraction, cleanup, and instrumental analysis. The methods used by NIST for value assignment provide a representative example of a robust protocol.
1. Sample Preparation and Extraction:
-
Homogenization: The frozen fish tissue homogenate (SRM 1946) is allowed to partially thaw before subsampling to ensure representative portions are taken for analysis.
-
Drying/Moisture Removal: A subsample is typically mixed with a drying agent like sodium sulfate to create a free-flowing powder, which facilitates efficient solvent extraction.
-
Solvent Extraction: The sample is extracted using an organic solvent system. Common techniques include:
-
Soxhlet Extraction: A classic technique involving continuous extraction with a solvent mixture (e.g., hexane:acetone) over several hours.
-
Pressurized Fluid Extraction (PFE): A more modern and faster technique using elevated temperatures and pressures to extract the analytes with a smaller volume of solvent.
-
-
Internal Standard Spiking: Before extraction, the sample is spiked with a known amount of an isotopically labeled analog of the target analyte (e.g., 4,4'-DDT-d8). This internal standard is used to correct for analytical variability and matrix effects during quantification.[1]
2. Extract Cleanup and Fractionation: The raw extract contains lipids and other co-extracted matrix components that can interfere with instrumental analysis. A cleanup step is essential to remove these interferences.
-
Gel Permeation Chromatography (GPC): A common technique used to separate the large lipid molecules from the smaller pesticide analytes.
-
Solid Phase Extraction (SPE): Cartridges containing specific sorbents (e.g., Florisil, silica) are used to selectively retain and elute the target analytes, separating them from interfering compounds.
3. Instrumental Analysis: The final, cleaned extract is analyzed using high-resolution gas chromatography.
-
Gas Chromatography (GC): The extract is injected into a GC system, where the compounds are separated based on their boiling points and interaction with a capillary column (e.g., a DB-5MS column).
-
Detection:
-
Electron Capture Detector (ECD): A highly sensitive detector for halogenated compounds like DDT. It was a common technique used in the intercomparison.
-
Mass Spectrometry (MS): Provides higher selectivity and structural confirmation. It can be operated in different modes, such as electron impact ionization (EI) or negative chemical ionization (NCI), for enhanced sensitivity and specificity.[1]
-
4. Quantification: The concentration of DDT and its metabolites is determined by comparing the instrument response of the native analyte to that of the corresponding isotopically labeled internal standard.
Inter-laboratory Comparison Workflow
The process for conducting an inter-laboratory comparison to establish certified values for a reference material is a structured and rigorous undertaking. The diagram below illustrates the typical workflow, from the preparation of the reference material to the final data analysis and certification.
References
Assessing the Estrogenic Activity of o,p'-DDT versus p,p'-DDT: A Comparative Guide
A comprehensive analysis of experimental data reveals that o,p'-DDT consistently demonstrates significantly higher estrogenic activity than its isomer, p,p'-DDT. This guide provides a detailed comparison of their performance in various experimental assays, supported by quantitative data and methodologies for researchers, scientists, and drug development professionals.
The technical mixture of the pesticide dichlorodiphenyltrichloroethane (DDT) is composed primarily of p,p'-DDT (the main insecticidal component) and a smaller proportion of o,p'-DDT. While both are recognized as endocrine-disrupting chemicals, extensive research has established o,p'-DDT as the more potent estrogenic isomer. This guide synthesizes findings from key experimental assays used to evaluate the estrogenic activity of these compounds.
Comparative Analysis of Estrogenic Potency
The estrogenic activity of o,p'-DDT and p,p'-DDT has been evaluated through a variety of in vitro and in vivo assays. These include estrogen receptor (ER) binding assays, reporter gene assays, cell proliferation assays, and the uterotrophic assay in rodents. The collective data from these studies indicate a substantial difference in the estrogenic potency between the two isomers.
Quantitative Data Summary
The following tables summarize the quantitative data from key experimental studies, providing a direct comparison of the estrogenic activity of o,p'-DDT and p,p'-DDT.
Table 1: Estrogen Receptor (ER) Binding Affinity
| Compound | Estrogen Receptor Subtype | Assay Type | IC50 (μM) | Relative Binding Affinity (RBA) | Reference |
| o,p'-DDT | Human ER | Competitive Binding | ~1 | - | [1] |
| p,p'-DDT | Human ER | Competitive Binding | >1000 | ~0.1% of Estradiol | [1] |
| o,p'-DDT | Rat Uterine ER | Competitive Binding | - | 100-fold > p,p'-DDT | [2] |
| p,p'-DDT | Rat Uterine ER | Competitive Binding | - | - | [2] |
IC50 (Inhibitory Concentration 50%) is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. Relative Binding Affinity (RBA) is the ratio of the IC50 of a competitor to the IC50 of estradiol, multiplied by 100.
Table 2: In Vitro Reporter Gene and Cell Proliferation Assays
| Compound | Assay Type | Cell Line | Endpoint | EC50 (μM) | Relative Potency | Reference |
| o,p'-DDT | Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | β-galactosidase activity | ~0.14-0.3 | - | [1] |
| p,p'-DDT | Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | β-galactosidase activity | Inactive/Weak | - | [1] |
| R-(-)-o,p'-DDT | E-Screen (Cell Proliferation) | MCF-7 | Cell Proliferation | - | 0.1% of Estradiol | [3] |
| S-(+)-o,p'-DDT | E-Screen (Cell Proliferation) | MCF-7 | Cell Proliferation | - | 0.001% of Estradiol | [3] |
EC50 (Effective Concentration 50%) is the concentration of a compound that induces a response halfway between the baseline and maximum response. Relative Potency is the ratio of the EC50 of a reference compound (e.g., estradiol) to the EC50 of the test compound.
Table 3: In Vivo Uterotrophic Assay
| Compound | Animal Model | Route of Administration | Lowest Effective Dose (mg/kg/day) | Outcome | Reference |
| o,p'-DDT | Immature Rat | Subcutaneous | 10 | Significant increase in uterine weight | [4] |
| p,p'-DDT | Immature Rat | - | Generally considered non-estrogenic in this assay | - | [5] |
The uterotrophic assay assesses the ability of a chemical to induce the growth of the uterus in immature or ovariectomized female rodents, an estrogen-dependent effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.
Protocol:
-
Preparation of Uterine Cytosol: Uteri from immature or ovariectomized female rats are homogenized in a buffer (e.g., Tris-EDTA-Dithiothreitol) to prepare a cytosolic fraction containing estrogen receptors.[6]
-
Incubation: A constant concentration of radiolabeled 17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (o,p'-DDT or p,p'-DDT).[6]
-
Separation of Bound and Free Ligand: After incubation, unbound ligand is separated from the receptor-bound ligand using methods such as hydroxylapatite or dextran-coated charcoal.[6]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.
Yeast Estrogen Screen (YES) Assay
This is a reporter gene assay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to screen for estrogenic compounds.
Protocol:
-
Yeast Strain: The yeast strain contains the human estrogen receptor (hER) gene and an expression plasmid carrying a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen response elements (EREs).[7]
-
Exposure: The yeast cells are exposed to various concentrations of the test compounds (o,p'-DDT or p,p'-DDT) in a 96-well plate format.[7]
-
Incubation: The plates are incubated to allow for receptor binding, transcriptional activation, and expression of the reporter gene product.[7]
-
Detection: A substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) is added, which produces a color change upon enzymatic reaction.[7]
-
Measurement: The absorbance is measured using a plate reader to quantify the enzymatic activity, which is proportional to the estrogenic activity of the compound.[7]
MCF-7 Cell Proliferation (E-Screen) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line, MCF-7.
Protocol:
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-dextran stripped serum to remove endogenous estrogens.[8]
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds (o,p'-DDT or p,p'-DDT) or a positive control (17β-estradiol).[3]
-
Incubation: The cells are incubated for a period of several days (typically 6 days) to allow for cell proliferation.[3]
-
Quantification of Cell Number: After incubation, the cell number is determined using methods such as direct cell counting, sulforhodamine B (SRB) assay, or MTT assay.[8]
-
Data Analysis: The proliferative effect is calculated relative to the control and the proliferative potency is determined by comparing the EC50 value to that of 17β-estradiol.[3]
In Vivo Uterotrophic Assay
This assay is a standard in vivo method for identifying substances with estrogenic or anti-estrogenic activity.
Protocol:
-
Animal Model: Immature or ovariectomized female rats are used as they have low circulating levels of endogenous estrogens.[9]
-
Dosing: The animals are administered the test compound (o,p'-DDT or p,p'-DDT) daily for three consecutive days via subcutaneous injection or oral gavage.[4]
-
Necropsy: On the fourth day, the animals are euthanized, and the uteri are carefully excised and weighed (wet and blotted weight).[4]
-
Endpoint: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.[9]
Visualizing the Mechanisms
To better understand the processes involved in assessing estrogenic activity, the following diagrams illustrate a typical experimental workflow and the estrogen receptor signaling pathway.
Caption: A typical experimental workflow for assessing estrogenic activity.
Caption: The estrogen receptor signaling pathway.
Conclusion
The experimental data consistently and conclusively demonstrate that o,p'-DDT is a significantly more potent estrogenic compound than p,p'-DDT. This difference is evident across a range of assays, from direct receptor binding to in vivo physiological responses. The higher binding affinity of o,p'-DDT for the estrogen receptor is the likely molecular basis for its enhanced estrogenic activity. For researchers and professionals in drug development and toxicology, it is crucial to consider the isomeric composition of DDT and to recognize the distinct endocrine-disrupting potential of o,p'-DDT.
References
- 1. Transcriptional activation of the human estrogen receptor by DDT isomers and metabolites in yeast and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Dichlorodiphenyltrichloroethane on the Female Reproductive Tract Leading to Infertility and Cancer: Systematic Search and Review [mdpi.com]
- 3. Enantioselective estrogenicity of o,p'-dichlorodiphenyltrichloroethane in the MCF-7 human breast carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DDT [inchem.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 8. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unraveling the Persistent Threat: A Comparative Study of DDT Bioaccumulation in Fish
A deep dive into the bioaccumulation of the persistent organic pollutant DDT across various fish species, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of DDT levels, supported by experimental data and detailed methodologies. We explore how factors like trophic level, habitat, and species-specific metabolism influence the bioaccumulation of this hazardous chemical, offering valuable insights for environmental monitoring and toxicology studies.
Dichlorodiphenyltrichloroethane (DDT), a notorious organochlorine pesticide, continues to pose a significant environmental threat due to its persistence, bioaccumulative nature, and toxic effects.[1] Although its use has been banned or restricted in many countries for decades, its legacy of contamination persists in aquatic ecosystems worldwide.[1] Fish, being integral components of aquatic food webs, are particularly susceptible to DDT bioaccumulation, making them crucial indicators of environmental health.[2] This guide synthesizes findings from multiple studies to compare the bioaccumulation of DDT and its metabolites (DDE and DDD) in different fish species.
Comparative Analysis of DDT Bioaccumulation
The concentration of DDT and its metabolites in fish tissues varies significantly among species, primarily influenced by their trophic level, feeding habits, and lipid content.[3][4] Carnivorous fish at higher trophic levels generally exhibit higher concentrations of DDT due to biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain.[1][4]
Below is a summary of DDT concentrations found in various fish species from different aquatic environments.
| Study Location | Fish Species | Trophic Level | Total DDT Concentration (ng/g wet weight) | Reference |
| Lake Malawi, East Africa | Multiple cichlid species | Varies | Log-transformed ΣDDT concentrations significantly predicted by δ15N (trophic level) | [3] |
| Lake Tanganyika, East Africa | Limnothrissa miodon | Planktivore | 23 ± 8.3 to 339 ± 27 µg/kg (fresh weight) | [5] |
| Stolothrissa tanganicae | Planktivore | Mean of 46.12 µg/kg (fresh weight) | [5] | |
| Lake Ziway, Ethiopia | Clarias gariepinus | Carnivore | Mean 4,4'-DDE of 17.8 ng/g (wet weight) | [6][7] |
| Oreochromis niloticus | Omnivore | Mean 4,4'-DDE of 1.4 ng/g (wet weight) | [6][7] | |
| Tilapia zillii | Herbivore | Data not specified in abstract | [6][7] | |
| Carassius auratus | Omnivore | Data not specified in abstract | [6][7] | |
| Rangsit Agricultural Area, Thailand | Channa striatus | Carnivore | Highest among studied species (top predator) | [2] |
| Multiple other species | Herbivore, Omnivore, Carnivore | 4.16 to 57.66 ng/g (wet weight) | [2] | |
| Munyati River, Zimbabwe | Tilapia sparmanii | Omnivore | Highest concentration of 1.0 mg/kg | [8] |
| Labeo cylindricus | Herbivore | Exceeded WHO/FAO guideline of 0.02 mg/kg | [8] | |
| Labeo altivelis | Herbivore | Exceeded WHO/FAO guideline of 0.02 mg/kg | [8] | |
| Sanyati River, Zimbabwe | Brycinus lineomaculatus | Omnivore | Highest concentration of 0.017 mg/kg | [8] |
Experimental Protocols
The accurate quantification of DDT and its metabolites in fish tissues is paramount for comparative studies. The methodologies employed in the cited research generally follow a standardized workflow, encompassing sample collection, preparation, extraction, and analysis.
1. Sample Collection and Preparation:
-
Fish Sampling: Fish specimens are collected from the study area using appropriate methods such as gill nets, trawls, or local fishermen's catches.[5][8] The species, size, and weight of each fish are recorded.
-
Tissue Dissection: Muscle tissue is commonly used for analysis as it is the primary edible portion.[9][10] In some studies, other tissues like the liver and brain are also analyzed to understand organ-specific accumulation.[9]
-
Homogenization: The collected tissue samples are homogenized to ensure a uniform consistency for subsequent extraction.[10]
-
Freeze-Drying: To remove water content, samples may be freeze-dried, which allows for the calculation of contaminant concentrations on a dry weight basis.[10]
2. Extraction of DDT and Metabolites:
-
Solvent Extraction: The homogenized tissue is subjected to solvent extraction to isolate the lipophilic DDT and its metabolites. A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[11] Other techniques involve extraction with organic solvents like n-hexane.[10]
-
Lipid Removal (Clean-up): The crude extract contains lipids and other interfering substances that need to be removed before analysis. This "clean-up" step is often achieved using techniques like gel permeation chromatography or treatment with concentrated sulfuric acid.[11]
3. Analytical Quantification:
-
Gas Chromatography (GC): The purified extract is then analyzed using a gas chromatograph.[2][5][8][9]
-
Detector: An electron capture detector (ECD) is highly sensitive to halogenated compounds like DDT and is therefore commonly used for their detection and quantification.[5][8][9] Gas chromatography-mass spectrometry (GC-MS) may also be used for confirmation.[5]
-
Quantification: The concentration of DDT and its metabolites in the sample is determined by comparing the peak areas in the sample's chromatogram to those of known standard solutions.[9][11]
Visualizing the Process
To better understand the experimental workflow and the ecological context of DDT bioaccumulation, the following diagrams are provided.
References
- 1. Consequences of Food Webs: Biological Magnification | Open Textbooks for Hong Kong [opentextbooks.org.hk]
- 2. DDT and Derivatives in Indicator Species of the Aquatic Food Web of Rangsit Agricultural Area, Central Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomagnification of DDT through the benthic and pelagic food webs of Lake Malawi, East Africa: importance of trophic level and carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Dichlorodiphenyltrichloroethane (DDT) and metabolites residues in fish species from eastern Lake Tanganyika [scielo.org.za]
- 6. researchgate.net [researchgate.net]
- 7. Biomagnification of DDT and its metabolites in four fish species of a tropical lake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DDT residue concentrations and distribution in fish from Sanyati and Munyati river, Zimbabwe | EQA - International Journal of Environmental Quality [eqa.unibo.it]
- 9. pjoes.com [pjoes.com]
- 10. researchgate.net [researchgate.net]
- 11. banglajol.info [banglajol.info]
A Comparative Guide to Passive Sampling Devices for DDT Monitoring in Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of passive sampling devices for the effective monitoring of Dichlorodiphenyltrichloroethane (DDT) and its metabolites (DDx) in aqueous environments. The selection of an appropriate passive sampler is critical for obtaining accurate, time-weighted average concentrations of these persistent organic pollutants, which is essential for environmental risk assessment and regulatory compliance. This document outlines the performance of common passive samplers, supported by experimental data, and provides detailed protocols for their validation.
Comparison of Passive Sampling Devices for DDT Monitoring
The most common passive samplers for hydrophobic organic compounds like DDT are Low-Density Polyethylene (LDPE), Silicone Rubber (SR), and Semi-Permeable Membrane Devices (SPMDs). Each has distinct characteristics that influence its suitability for specific monitoring applications.
| Feature | Low-Density Polyethylene (LDPE) | Silicone Rubber (SR) | Semi-Permeable Membrane Device (SPMD) |
| Principle | Absorption into a single polymer phase. | Absorption into a single polymer phase. | Diffusion through a membrane into a lipid-containing receiving phase (e.g., triolein). |
| Advantages | Cost-effective, commercially available in various thicknesses, and well-studied for a range of hydrophobic compounds. Performance can be enhanced by using thinner films for faster equilibration. | Higher diffusion coefficients compared to LDPE, leading to faster equilibration for larger molecules. Recommended for simpler handling and data interpretation in some studies. | Mimics the bioconcentration process in fatty tissues of aquatic organisms, providing a good measure of the bioavailable fraction. |
| Disadvantages | Slower equilibration for larger molecules compared to silicone rubber. Data interpretation can be more complex. | Can be more expensive than LDPE. | More complex design and handling. Potential for the lipid phase to be compromised. |
| Performance for DDT | Demonstrated repeatability of ±15% in laboratory experiments for DDx. Field studies have shown good correlation between different thicknesses when using Performance Reference Compounds (PRCs). | Generally suitable for hydrophobic compounds like DDT. | Widely used for monitoring persistent organic pollutants, including DDT and its metabolites. |
| Calibration | Requires determination of polymer-water partition coefficients (Kpew) and the use of PRCs to correct for non-equilibrium conditions. | Requires determination of polymer-water partition coefficients and the use of PRCs. | Calibration is based on the uptake rate into the triolein phase, often requiring PRCs. |
Experimental Protocols for Validation
Accurate validation of passive sampling devices is crucial for reliable monitoring data. The following is a generalized protocol for the laboratory and field validation of passive samplers for DDT monitoring.
Laboratory Calibration: Determination of Sampler-Water Partitioning Coefficient (Kpw)
The sampler-water partitioning coefficient (Kpw) is a critical parameter for converting the concentration of DDT in the sampler to the freely dissolved concentration in the water.
-
Objective: To determine the equilibrium partitioning of DDT between the passive sampler material and water.
-
Materials:
-
Passive sampling material (e.g., LDPE or silicone rubber sheets).
-
DDT standard solution.
-
Methanol (for spiking).
-
Glass vials with Teflon-lined caps.
-
Shaker or tumbler.
-
Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS).
-
-
Procedure:
-
Cut the passive sampling material into small, pre-weighed pieces.
-
Prepare a series of aqueous solutions with known concentrations of DDT. A co-solvent like methanol may be used to aid dissolution, but its concentration should be kept low (<0.1%).
-
Place the sampler pieces into the vials containing the DDT solutions.
-
Seal the vials and place them on a shaker or tumbler at a constant temperature.
-
Allow the samplers to equilibrate with the water. The time to reach equilibrium will vary depending on the sampler material and thickness and should be determined in preliminary experiments (typically several days to weeks).
-
At equilibrium, remove the samplers, gently wipe them dry, and extract the DDT using a suitable solvent (e.g., hexane or dichloromethane).
-
Analyze the DDT concentration in both the sampler extract and the water phase using GC-ECD or GC-MS.
-
Calculate Kpw as the ratio of the DDT concentration in the sampler (in ng/kg) to the concentration in the water (in ng/L) at equilibrium.
-
Determination of Sampling Rates (Rs) using Performance Reference Compounds (PRCs)
For field deployments where equilibrium may not be reached, PRCs are used to estimate the extent of equilibration and calculate time-weighted average (TWA) concentrations.
-
Objective: To determine the uptake and release kinetics of DDT and suitable PRCs.
-
Materials:
-
Passive samplers.
-
DDT standard solution.
-
PRC standard solutions (e.g., isotopically labeled DDT or other compounds with similar hydrophobicity).
-
Flow-through exposure system or large-volume static renewal system.
-
-
Procedure:
-
Spike the passive samplers with a known amount of PRCs before deployment.
-
Deploy the PRC-spiked samplers and unspiked samplers in a controlled laboratory system with a constant, known concentration of DDT in the water.
-
Retrieve samplers at different time points.
-
Extract the samplers and analyze for both DDT and PRCs.
-
The uptake of DDT and the dissipation of PRCs over time are used to calculate the sampling rate (Rs). The sampling rate is a measure of the volume of water cleared of the analyte per unit of time (L/day).
-
Field Validation
-
Objective: To evaluate the performance of the passive samplers under real-world environmental conditions.
-
Procedure:
-
Deploy PRC-spiked passive samplers at the monitoring site.
-
Concurrently, collect large-volume water samples for conventional liquid-liquid extraction and analysis to obtain a reference concentration.
-
After a predetermined deployment period (e.g., 10 to 30 days), retrieve the passive samplers.
-
Extract the samplers and analyze for DDT and remaining PRCs.
-
Calculate the TWA concentration of DDT in the water using the amount of DDT accumulated in the sampler, the sampling rate (corrected using the PRC data), and the deployment time.
-
Compare the TWA concentrations from the passive samplers with the concentrations from the grab samples to assess the accuracy of the passive sampling method.
-
Logical Workflow for Validation
The following diagram illustrates the logical workflow for the validation of passive sampling devices for DDT monitoring in water.
Caption: Workflow for validation of passive samplers for DDT monitoring.
This guide provides a framework for researchers and environmental professionals to select and validate passive sampling devices for the monitoring of DDT in water. The use of well-characterized and validated passive samplers will lead to more accurate and reliable data for assessing the environmental fate and impact of this persistent pollutant.
A Comparative Guide to the Mode of Action of DDT and Other Organochlorine Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mode of action of Dichlorodiphenyltrichloroethane (DDT) with other significant organochlorine pesticides. The information presented is based on experimental data to facilitate a clear understanding of their distinct and overlapping mechanisms of neurotoxicity.
Introduction to Organochlorine Pesticides
Organochlorine pesticides are a class of synthetic chlorinated hydrocarbons extensively used in agriculture and public health since the mid-20th century.[1][2] Despite their effectiveness, their persistence in the environment, potential for bioaccumulation, and adverse effects on non-target organisms have led to restrictions and bans on many of these compounds.[1][2] This guide focuses on the molecular mechanisms by which these pesticides exert their insecticidal and toxic effects, with a primary focus on their interactions with neuronal ion channels.
Organochlorine pesticides can be broadly categorized based on their primary molecular target. Dichlorodiphenyltrichloroethane (DDT) and its analogs primarily act on voltage-gated sodium channels. In contrast, other major organochlorines, such as lindane, dieldrin, and endosulfan, primarily target the GABA-gated chloride channel (GABA-A receptor).[3]
Comparative Analysis of Modes of Action
The primary distinction in the mode of action between DDT and other prominent organochlorine pesticides lies in their principal molecular targets within the nervous system. DDT and its analogs are known to disrupt the function of voltage-gated sodium channels, while cyclodienes (e.g., aldrin, dieldrin, endrin, heptachlor, chlordane), and hexachlorocyclohexanes (e.g., lindane) primarily interfere with the function of GABA-gated chloride channels.[3][4]
DDT: Targeting Voltage-Gated Sodium Channels
The insecticidal action of DDT is primarily due to its effect on voltage-gated sodium channels in the neurons of insects.[5][6] DDT binds to these channels and modifies their gating kinetics, specifically by delaying the closing of the channel after activation.[4][7] This disruption leads to a prolonged influx of sodium ions, causing the neurons to fire spontaneously and repetitively.[5][8] The resulting neuronal hyperexcitability manifests as tremors, spasms, and eventual death of the insect.[5][8]
Certain mutations in the gene encoding the sodium channel can confer resistance to DDT and similar insecticides.[5] Additionally, some insect species have developed resistance through the increased metabolic breakdown of DDT by cytochrome P450 enzymes.[5]
Other Organochlorines: Targeting GABA-Gated Chloride Channels
In contrast to DDT, a large group of organochlorine pesticides, including lindane, endosulfan, aldrin, and dieldrin, exert their neurotoxic effects by targeting the GABA-gated chloride channel, also known as the GABA-A receptor.[9][10] These pesticides act as non-competitive antagonists at a site within the chloride ionophore of the receptor complex.[10][11]
By binding to this site, they block the influx of chloride ions that is normally triggered by the neurotransmitter gamma-aminobutyric acid (GABA).[9] This inhibition of the chloride current reduces neuronal inhibition, leading to a state of hyperexcitation in the central nervous system.[9] The physiological consequences of this action include convulsions, paralysis, and ultimately, death.[9] Some of these compounds, such as lindane, have also been shown to interact with glycine receptors, which are another type of inhibitory ligand-gated ion channel.[12]
Quantitative Toxicity Data
The following tables summarize the acute toxicity of DDT and other selected organochlorine pesticides in rats, a common model organism in toxicological studies. The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
Table 1: Acute Oral LD50 Values for Selected Organochlorine Pesticides in Rats
| Pesticide | Oral LD50 (mg/kg) | Reference(s) |
| DDT | 113 - 800 | [10][13][14] |
| Lindane | 88 - 270 | [12][15][16] |
| Dieldrin | 38 - 52 | [17][18] |
| Endosulfan | 18 - 160 | [4][6] |
| Heptachlor | 100 - 220 | [9][19] |
| Chlordane | 200 - 700 | [5][20][21] |
| Aldrin | 46 - 63 | [17] |
Table 2: Acute Dermal LD50 Values for Selected Organochlorine Pesticides in Rats
| Pesticide | Dermal LD50 (mg/kg) | Reference(s) |
| DDT | 2500 - 3000 | [10][22] |
| Lindane | 500 - 1000 | [12][15] |
| Dieldrin | 64 - 213 | [17] |
| Heptachlor | 119 - 320 | [19] |
| Chlordane | 530 - 840 | [5][20][21] |
| Aldrin | 98 - 274 | [17] |
Experimental Protocols
The investigation of the mode of action of neurotoxic insecticides relies on a variety of sophisticated experimental techniques. Below are detailed descriptions of the key methodologies cited in the research of DDT and other organochlorine pesticides.
Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through individual ion channels in a cell membrane, providing direct evidence of how a substance like an insecticide affects channel function.
Objective: To record the electrical currents flowing through voltage-gated sodium channels or GABA-gated chloride channels in the presence and absence of organochlorine pesticides.
Materials:
-
Isolated neurons or cells expressing the ion channel of interest (e.g., Xenopus oocytes injected with channel-expressing mRNA).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Microscope.
-
Glass micropipettes.
-
Extracellular (bath) solution (e.g., for mammalian neurons: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 20 mM Glucose, pH 7.4).[23]
-
Intracellular (pipette) solution (e.g., for mammalian neurons: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA, 18 mM Sucrose, pH 7.33).[23]
-
Organochlorine pesticide stock solutions.
Procedure:
-
Cell Preparation: Prepare a culture of isolated neurons or other suitable cells expressing the target ion channels.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a tip diameter of approximately 1 micrometer.
-
Pipette Filling: Fill the micropipette with the intracellular solution.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Configuration:
-
Whole-cell recording: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell. This configuration is used to record the sum of currents from all channels on the cell surface.
-
Cell-attached recording: Record from the small patch of membrane sealed to the pipette tip to observe the activity of individual ion channels.
-
-
Recording:
-
Voltage-clamp: Hold the membrane potential at a set level and record the currents that flow across the membrane in response to voltage steps. This is used to study voltage-gated channels like the sodium channel.
-
Current-clamp: Inject a known current and record the changes in membrane potential.
-
-
Pesticide Application: Perfuse the bath with a solution containing the organochlorine pesticide at a known concentration and record the changes in channel activity.
-
Data Analysis: Analyze the recorded currents to determine the effects of the pesticide on channel properties such as activation, inactivation, and conductance.
Radioligand Binding Assays
This technique is used to study the binding of a substance to its receptor.
Objective: To determine the binding affinity of organochlorine pesticides to their target ion channels.
Materials:
-
Tissue homogenates or cell membranes containing the target ion channels (e.g., brain synaptosomes).
-
A radiolabeled ligand that is known to bind to the target site (e.g., [³H]batrachotoxin for sodium channels, [³⁵S]TBPS for the picrotoxin site on the GABA-A receptor).
-
Unlabeled organochlorine pesticide.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Incubation: Incubate the membrane preparation with the radiolabeled ligand in the presence of varying concentrations of the unlabeled organochlorine pesticide.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled pesticide. This allows for the calculation of the pesticide's binding affinity (e.g., Ki or IC50 value).
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways affected by DDT and other organochlorine pesticides.
Caption: Mode of action of DDT on voltage-gated sodium channels.
Caption: Mode of action of other organochlorines on GABA-A receptors.
Caption: General experimental workflow for studying pesticide mode of action.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDTs [nies.go.jp]
- 4. pops.int [pops.int]
- 5. CHLORDANE - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EXTOXNET PIP - ENDOSULFAN [extoxnet.orst.edu]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. Heptachlor (PIM 578) [inchem.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. npic.orst.edu [npic.orst.edu]
- 11. cdn.who.int [cdn.who.int]
- 12. EXTOXNET PIP - LINDANE [extoxnet.orst.edu]
- 13. HEALTH EFFECTS - Toxicological Profile for DDT, DDE, and DDD - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. EXTOXNET PIP - DDT [extoxnet.orst.edu]
- 15. LINDANE - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LINDANE (PIM 859) [inchem.org]
- 17. ALDRIN/DIELDRIN - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Dieldrin - Wikipedia [en.wikipedia.org]
- 19. EXTOXNET PIP - HEPTACHLOR [extoxnet.orst.edu]
- 20. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Chlordane [the-piedpiper.co.uk]
- 22. DDT (PIM 127) [inchem.org]
- 23. Organochlorine Pesticides: A Threat to Aquatic Ecosystems: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
Safety Operating Guide
Proper Disposal Procedures for Dichlorodiphenyltrichloroethane (DDT)
Disclaimer: The query for "ddT-HP" did not yield specific results. It is highly probable that this is a typographical error and the intended substance is Dichlorodiphenyltrichloroethane (DDT), a banned organochlorine insecticide. The following information pertains to the proper disposal of DDT.
This guide provides essential safety and logistical information for the proper disposal of DDT, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety and Handling Precautions
DDT is classified as a hazardous substance and requires careful handling.[1] It is toxic if swallowed and may cause sensitization by skin contact.[1] Furthermore, it is suspected of causing cancer and can cause damage to organs through prolonged or repeated exposure.[2]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a properly fitted respirator should be used.
Handling:
-
Avoid all personal contact, including inhalation.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent the generation of dust.
-
Wash hands, arms, and face thoroughly after handling, even if gloves were worn.
Step-by-Step Disposal Protocol
The disposal of DDT is regulated and must be handled through a licensed hazardous waste disposal service. Never incinerate or dump DDT.
-
Container Inspection and Sealing:
-
Inspect the container holding the DDT for any signs of damage or leakage.
-
If the original container is compromised, carefully transfer the contents to a new, properly labeled, and compatible container. If the container is damaged, it can be wrapped in heavy plastic and sealed with tape.[3]
-
Ensure the container is securely sealed.
-
-
Labeling:
-
Segregation and Storage:
-
Segregate the DDT waste from other laboratory waste streams.
-
Store the sealed and labeled container in a designated, secure, and well-ventilated hazardous waste storage area.
-
This area should be locked to prevent unauthorized access.[3]
-
-
Contacting a Hazardous Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Inform them of the nature and quantity of the waste to be disposed of.
-
Follow their specific instructions for pickup and disposal. Many localities have designated drop-off points or scheduled pickups for hazardous waste.[3]
-
-
Empty Containers:
-
Empty DDT containers are also considered hazardous waste and must be disposed of through the same channels as the chemical itself.[3]
-
Chemical and Physical Properties of DDT
The following table summarizes key quantitative data for DDT.
| Property | Value |
| Molecular Weight | 354.49 g/mol [4] |
| Melting Point | 108.5 - 109.0 °C (227 - 228 °F)[4][5] |
| Boiling Point | 260 °C (500 °F)[4] |
| Density | 1.54 g/cm³ at 20 °C[2] |
| Vapor Pressure | 2.53 x 10⁻⁵ Pa at 20 °C[5] |
| Water Solubility | 0.0000012 g/L at 20 °C (Practically insoluble)[2][5] |
| Flash Point | 162 - 171 °C (324 - 340 °F)[4][5] |
| Oral LD50 (Rat) | 113 mg/kg[2] |
DDT Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of DDT.
References
Essential Safety and Operational Protocols for Handling ddT-HP
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potentially hazardous compounds is paramount. This document provides crucial safety and logistical information for the handling of ddT-HP, a thymidine analogue. Adherence to these guidelines is essential to minimize risk and ensure the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory procedures for nucleoside analogues.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile rubber, >0.11 mm thickness, with a breakthrough time of >480 minutes (permeation: level 6)[1]. |
| Eye/Face Protection | Safety Goggles | Safety goggles with side protection are required[1]. |
| Skin and Body Protection | Lab Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Particulate Filter Respirator | Necessary when dust formation is possible. A P1 filter (or equivalent) is recommended[1]. |
Exposure Controls and Hygiene Measures
Strict adherence to the following exposure control and hygiene practices is mandatory to minimize the risk of contamination and exposure.
| Control Measure | Procedure |
| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the compound. |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. |
| Clothing Contamination | Remove any contaminated clothing immediately and wash it before reuse. |
| Skin Care | It is recommended to use preventive skin protection, such as barrier creams, and allow for recovery periods for skin regeneration[1]. |
Operational Plan for Handling this compound
The following step-by-step guide outlines the standard operating procedure for handling this compound from receipt to disposal.
Preparation and Weighing
-
Don Appropriate PPE: Before handling the primary container, put on all required personal protective equipment as detailed in the table above.
-
Work in a Ventilated Area: Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Weighing: Carefully weigh the desired amount of this compound using a calibrated analytical balance. Use anti-static weighing paper or a weighing boat to minimize dispersal of the powder.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces with an appropriate cleaning agent (e.g., 70% ethanol) to remove any residual powder.
Solution Preparation
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: Gently agitate the mixture to ensure complete dissolution. Avoid vigorous shaking that could cause splashing.
-
Labeling: Clearly label the container with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
Experimental Use
-
Controlled Environment: All experimental procedures involving this compound should be conducted in a designated and clearly marked area of the laboratory.
-
Spill Prevention: Take precautions to prevent spills. Work on a disposable absorbent bench protector.
-
Avoid Aerosolization: When transferring solutions, use techniques that minimize the generation of aerosols.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps (needles, scalpels) that come into contact with this compound must be disposed of in a designated sharps container for hazardous materials.
Final Disposal
All hazardous waste containing this compound must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
